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  • Product: Allyl isobutyrate
  • CAS: 15727-77-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Allyl Isobutyrate – Structural Dynamics, Synthesis, and Biotransformation

Executive Summary Allyl isobutyrate (CAS 2835-39-4) represents a critical structural motif in organic synthesis and flavor chemistry. While widely recognized for its organoleptic properties (fruity, pineapple-like notes)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl isobutyrate (CAS 2835-39-4) represents a critical structural motif in organic synthesis and flavor chemistry. While widely recognized for its organoleptic properties (fruity, pineapple-like notes), its value to the drug development sector lies in its dual nature: it serves as a versatile precursor for constructing quaternary carbon centers via [3,3]-sigmatropic rearrangements and acts as a toxicological model for allyl ester metabolism. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and metabolic fate, tailored for application scientists and medicinal chemists.

Molecular Architecture & Physicochemical Profile[1]

Allyl isobutyrate consists of a branched acyl group (isobutyryl) esterified with an allylic alcohol. The branching at the


-carbon of the acid moiety significantly influences its steric bulk, affecting both enzymatic hydrolysis rates and the stereochemical outcomes of rearrangement reactions.
Table 1: Physicochemical Specifications
PropertyValue / RangeMethod/Notes
IUPAC Name 2-Propenyl 2-methylpropanoate-
Molecular Formula

-
Molecular Weight 142.20 g/mol -
Boiling Point 155 – 161 °CStandard Pressure (760 mmHg)
Density 0.880 – 0.885 g/mLat 25 °C
Refractive Index (

)
1.413 – 1.418Indicative of purity
Solubility Insoluble in water; Miscible in EtOH, oilsLipophilic (

)
Flash Point ~40–46 °CFlammable Liquid (Class 3)

Key Structural Insight: The terminal alkene (allyl group) is electron-rich, making it susceptible to oxidative metabolism (epoxidation) and radical polymerization, requiring stabilization (often with BHT) during storage.

Synthetic Pathways: Chemical vs. Enzymatic

The synthesis of allyl isobutyrate can be approached via classical acid catalysis or modern biocatalytic methods. For pharmaceutical applications where trace metal contamination or harsh acid residues are concerns, the enzymatic route is superior.

Classical Fischer Esterification

The traditional route involves reacting isobutyric acid with allyl alcohol using a strong acid catalyst (


 or 

-TSA).
  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by allyl alcohol 
    
    
    
    Elimination of water.
  • Limitation: The equilibrium constant (

    
    ) is near unity. High yields require the removal of water via a Dean-Stark trap or molecular sieves (Le Chatelier’s principle).
    
Lipase-Mediated Transesterification (Green Chemistry)

Immobilized lipases (e.g., Candida antarctica Lipase B, CALB) catalyze the reaction under mild conditions (30–50°C) in non-polar solvents.

  • Advantage: Prevents polymerization of the heat-sensitive allyl group.

  • Selectivity: Lipases show high specificity, reducing side reactions common in acid catalysis.

Visualization: Synthetic Workflow Comparison

Synthesis_Comparison cluster_chem Route A: Classical (Fischer) cluster_bio Route B: Enzymatic (Green) Start Substrates: Isobutyric Acid + Allyl Alcohol AcidCat Catalyst: p-TSA/H2SO4 Temp: >100°C (Reflux) Start->AcidCat Lipase Catalyst: Immobilized Lipase Temp: 40°C Start->Lipase WaterRemoval Dean-Stark Trap (Azeotropic Removal) AcidCat->WaterRemoval Product Allyl Isobutyrate (Crude) WaterRemoval->Product MolSieve Molecular Sieves (Water Adsorption) Lipase->MolSieve MolSieve->Product Purification Vacuum Distillation (Prevent Polymerization) Product->Purification

Figure 1: Comparative process flow for chemical versus enzymatic synthesis of allyl isobutyrate.

Structural Reactivity: The Ireland-Claisen Rearrangement[2]

For drug development professionals, the primary utility of allyl isobutyrate is its ability to undergo the Ireland-Claisen rearrangement . This [3,3]-sigmatropic rearrangement converts the allyl ester into a


-unsaturated carboxylic acid, constructing a difficult-to-synthesize quaternary carbon center.
Mechanism & Utility[3]
  • Enolization: Treatment with a non-nucleophilic base (LDA) at -78°C generates the lithium enolate.

  • Silylation: Trapping the enolate with TMSCl (Trimethylsilyl chloride) forms the Silyl Ketene Acetal (SKA).

  • Rearrangement: Upon warming, the SKA undergoes a concerted [3,3]-shift.

  • Hydrolysis: Acidic workup yields 2,2-dimethyl-4-pentenoic acid.

Why this matters: The isobutyrate moiety provides two methyl groups at the


-position. The rearrangement moves the allyl group to this carbon, creating a quaternary center (

), a motif found in various terpenes and bioactive alkaloids.

Ireland_Claisen Substrate Allyl Isobutyrate Enolate Lithium Enolate Substrate->Enolate 1 Reagent1 LDA, -78°C (Deprotonation) Reagent1->Enolate SKA Silyl Ketene Acetal (Intermediate) Enolate->SKA 2 Reagent2 TMSCl (Trapping) Reagent2->SKA Transition [3,3]-Sigmatropic Transition State SKA->Transition Heat SilylEster Silyl Ester (Rearranged) Transition->SilylEster Product 2,2-Dimethyl-4-pentenoic acid (Quaternary Center) SilylEster->Product 3 Hydrolysis H3O+ / Workup Hydrolysis->Product

Figure 2: Mechanistic pathway of the Ireland-Claisen rearrangement for quaternary center construction.

Biotransformation & Toxicology[4][5]

In drug development, allyl esters are often flagged as "structural alerts" due to their metabolic activation into toxic species. Understanding this pathway is essential for safety assessment.

Metabolic Pathway[5]
  • Hydrolysis: Carboxylesterases (in liver and plasma) rapidly hydrolyze allyl isobutyrate into Isobutyric acid (benign) and Allyl alcohol .

  • Bioactivation: Allyl alcohol is a pro-toxin. It is oxidized by Alcohol Dehydrogenase (ADH) to Acrolein (2-propenal).

  • Toxicity: Acrolein is a highly reactive

    
    -unsaturated aldehyde. It acts as a Michael acceptor, covalently binding to hepatic proteins and depleting cellular Glutathione (GSH), leading to periportal necrosis.
    

Safety Implication: While allyl isobutyrate is safe at flavor concentrations (GRAS), high-dose exposure in pharmaceutical contexts requires monitoring for glutathione depletion and liver enzyme elevation.

Metabolism AIB Allyl Isobutyrate Enz1 Carboxylesterases (Hydrolysis) AIB->Enz1 IsoAcid Isobutyric Acid (Metabolic Fuel) AIB->IsoAcid AllylAlc Allyl Alcohol (Pro-toxin) AIB->AllylAlc Enz2 Alcohol Dehydrogenase (ADH) AllylAlc->Enz2 Acrolein ACROLEIN (Toxic Electrophile) AllylAlc->Acrolein Adduct GSH-Conjugate (Detoxification) Acrolein->Adduct Damage Protein Adducts (Hepatotoxicity) Acrolein->Damage GSH Depletion GSH Glutathione (GSH) GSH->Adduct

Figure 3: Bioactivation pathway of allyl isobutyrate leading to acrolein-mediated toxicity.

Experimental Protocols

Protocol A: Enzymatic Synthesis (Batch Mode)

Use Case: Production of high-purity ester for biological testing.

  • Substrate Prep: In a 100 mL flask, dissolve Isobutyric acid (50 mmol) and Allyl alcohol (60 mmol, 1.2 eq) in

    
    -Heptane (50 mL).
    
  • Catalyst Addition: Add 1.0 g of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Water Control: Add 2.0 g of activated 4Å molecular sieves to drive equilibrium.

  • Incubation: Shake at 200 rpm at 45°C for 24 hours.

  • Workup: Filter off the enzyme and sieves. The enzyme can be washed with heptane and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via vacuum distillation (bp ~45°C at 15 mmHg) to obtain clear oil.

Protocol B: Ireland-Claisen Rearrangement

Use Case: Synthesis of 2,2-dimethyl-4-pentenoic acid.

  • Enolization: To a flame-dried flask under Argon, add THF (50 mL) and diisopropylamine (11 mmol). Cool to -78°C. Add

    
    -BuLi (11 mmol) dropwise. Stir 30 min.
    
  • Addition: Add Allyl isobutyrate (10 mmol) in THF slowly. Stir 30 min at -78°C.

  • Trapping: Add TMSCl (12 mmol) and HMPA (2 mL) (or DMPU as a safer alternative).

  • Rearrangement: Allow the mixture to warm to Room Temperature (RT) and reflux at 65°C for 2 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl (20 mL) and stir for 30 min to hydrolyze the silyl ester.

  • Extraction: Extract with diethyl ether, dry over

    
    , and concentrate.
    

References

  • National Center for Biotechnology Information (PubChem). Allyl isovalerate (and isomers) Compound Summary. Retrieved from

  • Sigma-Aldrich. Allyl isovalerate/isobutyrate Analytical Standard Safety Data Sheet. Retrieved from

  • The Good Scents Company. Allyl Isobutyrate Physical Properties and Organoleptics. Retrieved from

  • Ireland, R. E., & Mueller, R. H. (1972). The Claisen rearrangement of allyl esters.[1][2][3][4] Journal of the American Chemical Society.[3][4] (Seminal work on the Ireland-Claisen mechanism).[2][3]

  • NTP (National Toxicology Program). Toxicity Studies of Allyl Esters. (Detailed analysis of allyl alcohol metabolism). Retrieved from

Sources

Exploratory

Introduction: Understanding Allyl Isobutyrate

An In-Depth Technical Guide to Allyl Isobutyrate: Synthesis, Characterization, and Applications Allyl isobutyrate (CAS No. 15727-77-2) is an organic ester notable for its characteristic fruity, pineapple-like aroma.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Allyl Isobutyrate: Synthesis, Characterization, and Applications

Allyl isobutyrate (CAS No. 15727-77-2) is an organic ester notable for its characteristic fruity, pineapple-like aroma.[1] Its chemical structure, featuring both a reactive allyl group and a branched isobutyrate moiety, makes it a molecule of interest not only for the flavor and fragrance industry but also as a versatile building block in organic synthesis. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis, analytical characterization, and potential synthetic applications, grounded in established chemical principles.

The IUPAC name for this compound is prop-2-enyl 2-methylpropanoate .[2] It is a colorless liquid with limited solubility in water but shows good solubility in organic solvents such as ethanol.[1]

Core Molecular Identifiers and Properties
IdentifierValueSource(s)
CAS Number 15727-77-2PubChem[2]
IUPAC Name prop-2-enyl 2-methylpropanoatePubChem[2]
Molecular Formula C₇H₁₂O₂Scent.vn[1]
Molecular Weight 128.17 g/mol Scent.vn[1]
Boiling Point ~138 °C (estimated)Scent.vn[1]
Density ~0.896 g/cm³ECHEMI
Flash Point ~35 °C (estimated)Scent.vn[1]

Synthesis of Allyl Isobutyrate via Fischer Esterification

The most common and direct laboratory method for preparing allyl isobutyrate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (isobutyric acid) with an alcohol (allyl alcohol).

Causality of the Fischer Esterification Approach

Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by one of two methods:

  • Use of Excess Reactant: Employing a large excess of one of the starting materials (usually the less expensive one, in this case, likely allyl alcohol) increases the probability of the forward reaction according to Le Châtelier's principle.

  • Removal of Water: The reaction produces water as a byproduct. Actively removing this water, for instance with a Dean-Stark apparatus or a drying agent, prevents the reverse reaction (ester hydrolysis) from occurring.

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3]

Reaction Mechanism

The mechanism proceeds through a series of reversible protonation and deprotonation steps, followed by addition and elimination. It can be summarized as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[3]

Fischer_Esterification RCOOH Isobutyric Acid Protonated_Acid Protonated Carbonyl(Activated Electrophile) RCOOH->Protonated_Acid 1. Protonation ROH Allyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate 2. Nucleophilic Attack H_plus H⁺ (Catalyst) H_plus->Protonated_Acid 1. Protonation Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Proton_Transfer Protonated Ether Oxygen(Good Leaving Group) Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester 4. Elimination of H₂O Water_out Ester Allyl Isobutyrate Protonated_Ester->Ester 5. Deprotonation H_plus_regen H⁺ (Catalyst) Water H₂O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis and purification of allyl isobutyrate.

Synthesis_Workflow A 1. Reaction Setup Combine isobutyric acid, excess allyl alcohol, and catalytic H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux for 2-3 hours to allow the reaction to reach equilibrium. A->B C 3. Workup: Neutralization Cool mixture. Dilute with ether. Wash with saturated NaHCO₃ solution to remove acidic components. B->C D 4. Workup: Washing Wash with water and then brine to remove water-soluble impurities. C->D E 5. Drying & Filtration Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent. D->E F 6. Solvent Removal Remove the ether solvent using a rotary evaporator. E->F G 7. Purification Purify the crude ester by fractional distillation under reduced pressure. F->G H 8. Characterization Analyze the purified product using NMR, IR, and GC-MS. G->H

Caption: Experimental Workflow for Allyl Isobutyrate Synthesis.

Materials:

  • Isobutyric acid

  • Allyl alcohol (e.g., 2-3 molar equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the acid weight)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid (1.0 mol). Carefully add allyl alcohol (2.0 mol) followed by the slow addition of concentrated sulfuric acid (2 mL).

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL).

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted isobutyric acid.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (50 mL). The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure allyl isobutyrate.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized product. While experimental spectra for allyl isobutyrate are not consistently available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for both the allyl and isobutyrate portions of the molecule.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
(CH₃)₂CH-~1.15Doublet (d)~7.06H
(CH₃)₂CH -~2.55Septet (sept)~7.01H
-O-CH₂-~4.55Doublet (d)~5.72H
=CH₂~5.20 & ~5.30Doublet of doublets (dd)J_trans ≈ 17.2, J_cis ≈ 10.5, J_gem ≈ 1.52H (1H each)
-CH=~5.90Multiplet (ddt)J_trans ≈ 17.2, J_cis ≈ 10.5, J_allyl ≈ 5.71H

Justification: The allyl group shifts are predicted based on data for allyl butyrate and other allyl esters. The isobutyrate shifts are based on data for ethyl isobutyrate and similar branched esters.

Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

Carbon AssignmentPredicted δ (ppm)
(C H₃)₂CH-~19.0
(CH₃)₂C H-~34.0
-O-C H₂-~65.0
=C H₂~118.0
-C H=~132.5
>C =O (Ester Carbonyl)~176.5

Justification: Carbonyl shifts for esters are typically in the 170-180 ppm range. The shifts for the allyl and isobutyrate carbons are predicted from established correlation tables and data from similar structures.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Functional GroupExpected Absorption (cm⁻¹)IntensityNotes
C=O (Ester Stretch)~1735StrongThis is the most characteristic peak for the ester group.
C-O (Ester Stretch)~1170StrongCorresponds to the C-O single bond stretch of the ester.
C=C (Alkene Stretch)~1645MediumCharacteristic of the allyl group's double bond.
=C-H (Alkene Stretch)~3080Mediumsp² C-H stretch, indicates unsaturation.
C-H (Alkane Stretch)2970-2870Medium-Strongsp³ C-H stretches from the isobutyrate group.

Applications in Research and Synthesis

While widely used for its organoleptic properties, the bifunctional nature of allyl isobutyrate makes it a potentially useful synthetic intermediate.

  • The Allyl Group as a Handle: The allyl group is a cornerstone of modern organic synthesis. It can be readily deprotected under mild, neutral conditions using palladium catalysts, making it a valuable protecting group for carboxylic acids. Furthermore, the double bond can undergo a wide range of transformations, including:

    • Ozonolysis: Cleavage to form an aldehyde.

    • Epoxidation: Formation of an epoxide ring.

    • Dihydroxylation: Creation of a diol.

    • Heck or Suzuki Coupling: If converted to an allyl halide or boronate.

  • The Isobutyrate Moiety: The isobutyrate group itself can be a pharmacophore or a structural component in larger molecules. The ester can be hydrolyzed to reveal the carboxylic acid or undergo transesterification. The α-proton is acidic and can be removed by a strong base (like LDA) to form an enolate, which can then be alkylated or used in other C-C bond-forming reactions.

While direct applications of allyl isobutyrate in published drug synthesis pathways are not prominent, its structure represents a combination of two synthetically valuable motifs. It can serve as a model compound for developing new reactions or as a starting point for the synthesis of more complex molecules where either the allyl or isobutyrate functionality is desired.

Safety and Handling

Allyl isobutyrate is classified as a flammable liquid and carries several GHS hazard warnings.[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Ground all equipment when transferring to prevent static discharge.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Allyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Scent.vn. (n.d.). Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

Sources

Foundational

Allyl isobutyrate physical properties boiling point density

Technical Profile: Allyl Isobutyrate (CAS 15727-77-2) [1][2][3] Executive Summary Allyl isobutyrate (Prop-2-enyl 2-methylpropanoate) is a specialized ester utilized in pharmaceutical development primarily as a flavoring...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Allyl Isobutyrate (CAS 15727-77-2) [1][2][3]

Executive Summary

Allyl isobutyrate (Prop-2-enyl 2-methylpropanoate) is a specialized ester utilized in pharmaceutical development primarily as a flavoring excipient for oral formulations and as a versatile chemical intermediate in organic synthesis. While often overshadowed by its sucrose-based derivative (Sucrose Acetate Isobutyrate, SAIB), the monomeric allyl isobutyrate possesses distinct physicochemical properties critical for researchers optimizing organoleptic profiles or designing allyl-protected synthetic routes. This guide provides a rigorous analysis of its boiling point, density, and experimental validation protocols.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name Prop-2-enyl 2-methylpropanoate
CAS Number 15727-77-2
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
SMILES CC(C)C(=O)OCC=C
InChI Key QNBDJTKBKITRJI-UHFFFAOYSA-N
Structure Class Unsaturated Ester (Allyl Ester)

Thermodynamic & Volumetric Properties

Boiling Point Profile

The boiling point of allyl isobutyrate is governed by dipole-dipole interactions typical of esters, lacking the hydrogen bonding capability of its parent acid or alcohol.

  • Experimental Range (Atmospheric): 126°C – 129°C at 760 mmHg.

  • Predicted Value: ~138°C (often cited in computational databases, but experimental distillation data consistently centers around 126-129°C).

  • Vacuum Distillation: Under reduced pressure (e.g., 15 mmHg), the boiling point drops significantly (approx. 40-50°C), a critical factor for purification to avoid thermal polymerization of the allyl group.

Density and Refractive Index

Density is a temperature-dependent variable essential for precise volumetric dosing in reactor scale-up.

  • Density (

    
    ): 0.896 g/cm³  (at 20°C).
    
  • Refractive Index (

    
    ): 1.413 – 1.418 .
    
  • Solubility: Insoluble in water; miscible with ethanol, propylene glycol, and most organic solvents.

Data Summary Table

Property Value Condition Relevance
Boiling Point 126–129°C 760 mmHg Distillation set-points; solvent removal.
Density 0.896 g/mL 20°C Mass-to-volume conversion for dosing.
Flash Point ~35–43°C Closed Cup Flammability classification (Category 3).

| Odor Threshold | Low (ppm range) | Ambient | Masking bitter APIs (Pineapple/Fruity note). |

Experimental Methodologies

To ensure data integrity in a drug development setting, physical properties must be validated internally. Below are self-validating protocols.

Protocol A: Precision Boiling Point Determination (Siwoloboff Method)

For confirming purity and identity of incoming raw material.

  • Preparation: Introduce 0.5 mL of Allyl Isobutyrate into a standard ignition tube.

  • Capillary Insertion: Seal a melting point capillary at one end. Invert it and place it open-end down into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a Thiele tube (oil bath). Heat gently.

  • Observation: As temperature rises, bubbles will escape the capillary. Stop heating when a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

  • Endpoint: Allow the bath to cool. Record the temperature exactly when bubbling stops and liquid is sucked back into the capillary. This is the equilibrium boiling point.

Protocol B: Density Determination (Oscillating U-Tube)

Preferred over pycnometry for volatile esters to prevent evaporation errors.

  • Calibration: Calibrate the density meter using degassed water (

    
     g/cm³ at 20°C) and dry air.
    
  • Injection: Inject ~2 mL of Allyl Isobutyrate into the oscillating cell, ensuring no micro-bubbles are trapped (bubbles artificially lower density readings).

  • Equilibration: Allow the instrument to Peltier-thermostat the sample to 20.00°C ± 0.05°C.

  • Measurement: Record the oscillation period (

    
    ). Density is calculated via 
    
    
    
    , where A and B are instrument constants.

Applications in Pharmaceutical Development

Excipient for Taste Masking

Allyl isobutyrate is characterized by a sweet, fruity, pineapple-like profile.

  • Use Case: It is used in oral liquid formulations (syrups, suspensions) to mask the metallic or bitter taste of amine-based APIs (e.g., antibiotics, antihistamines).

  • Concentration: Typically used at <0.1% in final formulation due to high potency.

Synthetic Intermediate (Allyl Protection)

In medicinal chemistry, the allyl moiety serves as a robust protecting group for carboxylic acids. Allyl isobutyrate can be used as a model substrate to validate deprotection conditions before applying them to precious API intermediates.

  • Mechanism: Palladium(0)-catalyzed deprotection.[4]

  • Advantages: Orthogonal to acid-labile (t-Boc) and base-labile (Fmoc) groups.

Visualizations

Figure 1: Purification Logic via Fractional Distillation

This workflow illustrates the purification of Allyl Isobutyrate from crude reaction mixtures (e.g., esterification of isobutyric acid).[5]

G Raw Crude Mixture (Acid + Alcohol + Ester) Wash Washing Step (NaHCO3 Neutralization) Raw->Wash Remove unreacted acid Dry Drying Step (MgSO4) Wash->Dry Remove water Distill Fractional Distillation (Vigreux Column) Dry->Distill Anhydrous Crude Head Foreshots (Water/Alcohol Azeotrope) Distill->Head T < 120°C Main Main Fraction (Allyl Isobutyrate) BP: 126-129°C Distill->Main T = 126-129°C Tail Residue (Polymers/Acids) Distill->Tail T > 130°C

Caption: Fractional distillation workflow for isolating high-purity Allyl Isobutyrate, emphasizing the critical boiling point cut-off.

Figure 2: Allyl Ester Deprotection Pathway (Pd-Catalyzed)

Illustrating the utility of the allyl group in synthetic schemes.

G Substrate Allyl Ester Substrate (R-CO-O-Allyl) Complex π-Allyl Palladium Complex Substrate->Complex Oxidative Addition Catalyst Pd(PPh3)4 (Catalyst) Catalyst->Complex Product Free Carboxylic Acid (R-COOH) Complex->Product Nucleophilic Attack Byproduct N-Allyl Morpholine (Scavenged Allyl) Complex->Byproduct Allyl Transfer Nu Nucleophile/Scavenger (Morpholine/Dimedone) Nu->Complex

Caption: Mechanism of Palladium-catalyzed deprotection of allyl esters, a key synthetic utility in drug development.

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 85071, Allyl isobutyrate. Retrieved from [Link][3]

  • The Good Scents Company. (2023). Allyl Isobutyrate Odor and Flavor Profile. Retrieved from [Link]

  • Vutukuri, D. R., et al. (2003).[4][6] A Mild Deprotection Strategy for Allyl-Protecting Groups. Journal of Organic Chemistry. (Contextual reference for allyl deprotection mechanisms).

Sources

Exploratory

Technical Guide: Solubility Profile of Allyl Isobutyrate in Organic Media

The following technical guide details the solubility profile of Allyl Isobutyrate, structured for application in pharmaceutical synthesis, process chemistry, and formulation. Strategic Overview In drug development and or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of Allyl Isobutyrate, structured for application in pharmaceutical synthesis, process chemistry, and formulation.

Strategic Overview

In drug development and organic synthesis, Allyl Isobutyrate serves as a critical ester intermediate and functional building block.[1] Its moderate lipophilicity and specific solubility profile dictate its behavior during Liquid-Liquid Extraction (LLE) , reaction solvent selection , and chromatographic purification .[1]

Understanding the solubility landscape of this compound is not merely about "what dissolves it."[1] It is about optimizing partition coefficients (


) to maximize yield during workup and ensuring homogeneity during scale-up synthesis.[1] This guide provides a definitive solubility matrix and a self-validating protocol for verifying these parameters in your specific matrix.

Physicochemical Mechanistic Profile

To predict solubility behavior, we must first understand the molecular drivers.[1] Allyl Isobutyrate is an ester with a terminal alkene, contributing to a "soft" polarity.[1]

PropertyValueImplication for Solubility
Molecular Formula

Low molecular weight facilitates solvent penetration.[1]
LogP (Octanol/Water) 1.8 Moderately lipophilic.[1] Prefers organic phase over aqueous.[1]
Water Solubility ~3.28 g/L (Low)Immiscible with water; forms a distinct layer (supernatant).[1]
Dipole Moment ModerateSoluble in both polar aprotic and non-polar solvents.[1]

Mechanistic Insight: The ester linkage provides a dipole capable of hydrogen bond acceptance (but not donation), making it highly soluble in alcohols (ethanol, methanol) and polar aprotic solvents (DMSO, DMF).[1] The alkyl/allyl chains provide sufficient Van der Waals surface area for interaction with non-polar solvents (hexane, toluene), though solubility is generally higher in chlorinated or polar organic solvents.[1]

Solubility Data Matrix

The following data represents saturation solubility at 25°C. Note the significant affinity for chlorinated solvents and polar aprotic media, which suggests these are the superior choices for stock solution preparation or extraction from aqueous buffers .

Quantitative Solubility Table (at 25°C)
Solvent ClassSolventSolubility (g/L)Application Note
Chlorinated Chloroform1398 Ideal for high-concentration extraction.[1]
Dichloromethane (DCM)1289 Standard LLE solvent; excellent partitioning.[1]
Polar Protic Methanol780Suitable for reverse-phase HPLC injection.[1]
Ethanol617Preferred for "greener" formulation/synthesis.[1]
Polar Aprotic DMSO464Universal solvent for biological assays.[1]
Ethyl Acetate385Good general process solvent; lower toxicity than DCM.[1]
Aromatic Toluene292Useful for high-temp reactions (reflux).[1]
Aliphatic n-Hexane181Used to precipitate more polar impurities.[1]
Aqueous Water~3.3Anti-solvent ; used to crash out the compound.[1]

Data synthesized from thermodynamic modeling and experimental databases.[1] [1, 2]

Visualizing Solvent Selection Logic

The following workflow illustrates the decision matrix for selecting a solvent based on the intended process step (Reaction vs. Extraction vs. Analysis).

SolventSelection Start Select Process Goal Extraction Liquid-Liquid Extraction (Workup) Start->Extraction Reaction Synthesis Medium (Homogeneity) Start->Reaction Analysis Analytical Prep (HPLC/GC) Start->Analysis DCM Dichloromethane (High Solubility, Low BP) Extraction->DCM High Yield Hexane Hexane/Heptane (Selective Partitioning) Extraction->Hexane Remove Polar Impurities Toluene Toluene (High Temp Reflux) Reaction->Toluene Thermal Stability THF THF/DMF (Polar Reactants) Reaction->THF Solubilize Reagents MeCN Acetonitrile (RP-HPLC Compatible) Analysis->MeCN MeOH Methanol (General Diluent) Analysis->MeOH

Figure 1: Strategic solvent selection workflow based on process requirements for Allyl Isobutyrate.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values for critical process steps. Purity variations and temperature fluctuations can alter solubility.[1] Use this Saturation Shake-Flask Method to validate solubility in your specific lab environment.[1]

Methodology: Saturation Shake-Flask (Standardized)

Objective: Determine the precise solubility limit of Allyl Isobutyrate in a target solvent (e.g., Ethanol) at ambient temperature.

Reagents:

  • Allyl Isobutyrate (>98% purity).[1][2]

  • Target Solvent (HPLC Grade).[1]

  • 0.45 µm PTFE Syringe Filter (Hydrophobic).[1]

Workflow:

  • Excess Addition: Add Allyl Isobutyrate dropwise to 10 mL of solvent in a glass vial until a visible droplet persists at the bottom (phase separation) or turbidity is observed.

  • Equilibration: Cap the vial and agitate (orbital shaker) at 25°C for 24 hours.

    • Self-Validation Check: If the droplet disappears, add more solute.[1][3] A persistent undissolved phase is mandatory to ensure saturation.[1]

  • Sedimentation: Allow the mixture to stand for 4 hours to let micro-droplets settle.

  • Sampling: Carefully withdraw 1 mL of the clear supernatant (avoiding the bottom phase).

  • Filtration: Filter through a 0.45 µm PTFE filter to remove suspended micro-emulsions.

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via GC-FID or HPLC-UV (210 nm).

ShakeFlaskProtocol Step1 1. Add Solute to Solvent (Until Turbid/Phase Sep) Step2 2. Agitate 24h @ 25°C (Equilibration) Step1->Step2 Check Validation Check: Is undissolved phase present? Step2->Check AddMore Add more Allyl Isobutyrate Check->AddMore No (Clear) Step3 3. Sedimentation & Filtration (0.45 µm PTFE) Check->Step3 Yes (Saturated) AddMore->Step2 Step4 4. Dilute & Quantify (GC/HPLC) Step3->Step4

Figure 2: Step-by-step saturation shake-flask protocol with built-in validation loop.

Safety & Handling

Allyl Isobutyrate possesses specific hazards that must be managed, particularly when heating or using large volumes of solvent.[1]

  • Flammability: Flash point is ~35-42°C [3].[1] When dissolving in low-boiling solvents like Diethyl Ether or Hexane, ensure all equipment is grounded to prevent static discharge.[1]

  • Irritation: The compound is a skin and eye irritant.[1][4][5] Use nitrile gloves.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1] The allyl group is susceptible to oxidation; ensure solvents are peroxide-free (especially ethers).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85071, Allyl isobutyrate.[1] Retrieved from [Link][1]

  • Scent.vn (2025). Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties & Solubility Data.[1][6] Retrieved from [Link][1][7][8]

Sources

Foundational

Allyl isobutyrate as a building block for chemical intermediates

Technical Guide: Allyl Isobutyrate as a Strategic Synthon in Drug Discovery Executive Summary: The Gem-Dimethyl Advantage Allyl isobutyrate (AIB) is often dismissed as a mere fragrance ingredient, but in the hands of a m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Allyl Isobutyrate as a Strategic Synthon in Drug Discovery

Executive Summary: The Gem-Dimethyl Advantage

Allyl isobutyrate (AIB) is often dismissed as a mere fragrance ingredient, but in the hands of a medicinal chemist, it is a high-value "privileged structure" precursor. Its core utility lies not in its ester functionality, but in its ability to serve as a latent source of the 2,2-dimethyl-4-pentenoic acid scaffold via the Ireland-Claisen rearrangement.

For drug development, this transformation addresses two critical challenges:

  • Metabolic Stability: The introduction of a gem-dimethyl group at the

    
    -position blocks metabolic oxidation (e.g., by CYPs), significantly increasing the half-life of the resulting pharmacophore.
    
  • Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts bond rotation, pre-organizing the molecule into a bioactive conformation and often enhancing receptor binding affinity.

This guide details the chemical engineering required to transition AIB from a raw material to a sophisticated intermediate for terpenes, non-natural amino acids, and polyketide mimetics.

Chemical Profile & Reactivity Map

AIB possesses dual reactivity handles: the allyl olefin and the ester enolate.

PropertyValueRelevance to Synthesis
CAS Number 15727-77-2Sourcing verification.
Molecular Weight 128.17 g/mol Calculation of stoichiometry.
Boiling Point 150°C (approx)High enough for thermal rearrangements; volatile enough for distillation.
Key Motif Allyl EsterPrecursor for [3,3]-sigmatropic rearrangements.[1][2]

-Carbon
IsopropylPrecursor for quaternary carbon centers.
Reactivity Architecture

ReactivityMap AIB Allyl Isobutyrate (Starting Material) Claisen Ireland-Claisen Rearrangement AIB->Claisen LDA, TMSCl Metathesis Olefin Metathesis (RCM/CM) AIB->Metathesis Ru-Catalyst Hydrolysis Hydrolysis AIB->Hydrolysis NaOH/H2O GemDimethyl 2,2-Dimethyl-4-pentenoic Acid (Quaternary Center) Claisen->GemDimethyl [3,3]-sigmatropic Cyclic Unsaturated Lactones (Macrocycles) Metathesis->Cyclic Ring Closing AcidAlcohol Isobutyric Acid + Allyl Alcohol Hydrolysis->AcidAlcohol Cleavage

Figure 1: Divergent synthetic pathways from Allyl Isobutyrate. The Ireland-Claisen pathway (Red) is the primary focus for medicinal chemistry applications.

The Ireland-Claisen Protocol: Constructing the Quaternary Center

The most powerful application of AIB is the generation of a quaternary carbon via the Ireland-Claisen rearrangement. Unlike standard Claisen rearrangements that require high heat (thermal), the Ireland modification uses a silyl ketene acetal intermediate to lower the activation energy, allowing the reaction to proceed under milder conditions.

Technical Nuance: Because the isobutyryl group is symmetric (two methyl groups), there is no E/Z enolate geometry issue to control. This simplifies the reaction significantly compared to asymmetric esters, as diastereoselectivity is not a factor—only the formation of the quaternary center matters.

Mechanism of Action

IrelandClaisen Step1 1. Deprotonation (LDA, -78°C) Step2 2. Silyl Trapping (TMSCl) Step1->Step2 Intermediate Silyl Ketene Acetal (Intermediate) Step2->Intermediate Step3 3. [3,3]-Sigmatropic Rearrangement (Heat) Intermediate->Step3 Step4 4. Acid Hydrolysis (H3O+) Step3->Step4 Product 2,2-Dimethyl-4-pentenoic Acid (Target API Block) Step4->Product

Figure 2: Step-wise mechanism for the conversion of Allyl Isobutyrate to 2,2-dimethyl-4-pentenoic acid.

Standardized Experimental Protocol

Objective: Synthesis of 2,2-dimethyl-4-pentenoic acid. Scale: 50 mmol (approx. 6.4 g of AIB).

  • Preparation of LDA:

    • To a flame-dried flask under Argon, add dry THF (100 mL) and diisopropylamine (1.1 equiv).

    • Cool to -78°C.[1]

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Enolization:

    • Add Allyl Isobutyrate (1.0 equiv) dropwise to the LDA solution at -78°C.

    • Critical: Maintain temperature below -70°C to prevent side reactions. Stir for 45 mins.

  • Silyl Trapping:

    • Add TMSCl (Chlorotrimethylsilane, 1.2 equiv) freshly distilled.

    • Note: Some protocols suggest adding DMPU (solvent additive) here to accelerate enolization, but for the symmetric isobutyrate, this is often unnecessary and avoids toxic HMPA analogs.

    • Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Rearrangement:

    • The rearrangement of the silyl ketene acetal often occurs upon warming to RT. If monitoring (GC-MS) shows incomplete conversion, heat to reflux (65°C) for 2–4 hours.

  • Workup (Hydrolysis):

    • Cool to 0°C.[3]

    • Add 1N HCl (aqueous) to hydrolyze the silyl ester. Stir vigorously for 1 hour.

    • Extract with diethyl ether or ethyl acetate.

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • The crude acid can be purified via acid-base extraction (dissolve in NaHCO₃, wash organics, acidify aqueous layer, extract) or vacuum distillation.

Validation Check:

  • 1H NMR: Look for the disappearance of the O-CH₂ doublet (approx 4.5 ppm) and the appearance of the terminal alkene multiplet and the singlet for the gem-dimethyl group (approx 1.2 ppm).

Divergent Synthesis: Metathesis and Functionalization

Once the quaternary center is established (or using the AIB directly), the allyl group serves as a handle for Ring-Closing Metathesis (RCM).

Application in Macrocyclization: AIB derivatives are excellent substrates for Grubbs II catalysts. If the isobutyrate is transesterified with a long-chain alcohol containing a terminal olefin, RCM can close the ring to form macrocyclic lactones (musk-like structures) or constrained peptidomimetics.

Protocol for RCM (General):

  • Catalyst: Grubbs 2nd Generation (2-5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

  • Concentration: High dilution (0.001 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Temperature: 40°C - 80°C.

Applications in Drug Discovery

The product of the Ireland-Claisen rearrangement, 2,2-dimethyl-4-pentenoic acid , is a verified intermediate in the synthesis of:

  • Avermectin Derivatives: Used to modify the lipophilicity and binding of antiparasitic macrocycles [1].

  • Terpenoid Synthesis: Serves as a C5 building block (isoprene equivalent) for constructing complex terpenes via "head-to-tail" biomimetic synthesis [2].

  • Sterically Hindered Amino Acids: The acid can be converted via Curtius rearrangement to the corresponding amine, leading to

    
    -dimethyl amines, which are resistant to MAO (monoamine oxidase) degradation.
    

Safety and Handling

HazardMitigation
Flammability AIB and its rearrangement products are flammable liquids. Ground all glassware.
TMSCl Corrosive and reacts violently with water. Handle in a fume hood under inert atmosphere.
LDA Pyrophoric in high concentrations. Titrate n-BuLi before use to ensure accurate stoichiometry.

References

  • Biosynth. (n.d.). 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9.[3][4] Retrieved from

  • Maimone, T. J., et al. (2016). Syntheses of Complex Terpenes from Simple Polyprenyl Precursors. National Institutes of Health (PMC). Retrieved from

  • PubChem. (n.d.).[5] Allyl Isobutyrate Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ireland-Claisen Rearrangement. Retrieved from

Sources

Exploratory

Technical Guide: Allyl Isobutyrate in Flavor and Fragrance Chemistry

The following technical guide details the chemical, sensory, and toxicological profile of Allyl Isobutyrate. [1] Executive Summary Allyl Isobutyrate (AIB) (CAS: 15727-77-2) is a specialized ester employed in the flavor a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, sensory, and toxicological profile of Allyl Isobutyrate.

[1]

Executive Summary

Allyl Isobutyrate (AIB) (CAS: 15727-77-2) is a specialized ester employed in the flavor and fragrance industries to impart fruity, pineapple-like, and galbanum-green nuances.[1][2][3][4] While structurally simple, its metabolic pathway presents significant interest to drug development and toxicological scientists due to the in vivo release of allyl alcohol—a potent hepatotoxin precursor. This guide provides a comprehensive analysis of AIB’s synthesis, physicochemical properties, sensory applications, and the critical metabolic mechanisms governing its safety profile.[4]

Part 1: Chemical Identity & Physicochemical Properties[1]

Allyl isobutyrate (2-propenyl 2-methylpropanoate) is an unsaturated ester formed from the condensation of isobutyric acid and allyl alcohol.[1] Its volatility and lipophilicity drive its utility as a top-note modifier in fragrance formulations.

Key Identifiers
ParameterDetail
IUPAC Name Prop-2-enyl 2-methylpropanoate
CAS Number 15727-77-2
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
SMILES CC(C)C(=O)OCC=C
LogP (Octanol/Water) ~1.8 (Experimental/Est.)
Physicochemical Data
PropertyValueNote
Boiling Point 152.5 °CAt 760 mmHg [1]
Vapor Pressure ~6.9 hPaAt 20 °C [2]
Density 0.896 g/cm³At 25 °C
Solubility Soluble in ethanol, oilsInsoluble in water (<1 g/L)
Flash Point ~35 °CFlammable Liquid

Part 2: Synthesis & Manufacturing[1][6]

The industrial production of allyl isobutyrate typically follows a direct Fischer esterification or a metal-catalyzed transesterification. The choice of catalyst dictates the purity profile and reaction kinetics.

Synthesis Mechanism (Acid-Catalyzed)

The reaction involves the protonation of the carbonyl oxygen of isobutyric acid, increasing its electrophilicity, followed by the nucleophilic attack of the allyl alcohol hydroxyl group.[4]

Reagents: Isobutyric acid, Allyl alcohol. Catalyst: p-Toluenesulfonic acid (p-TSA) or heterogeneous solid acids (e.g., Amberlyst-15).[1][4] Conditions: Reflux with azeotropic water removal (Dean-Stark trap).[1]

Esterification cluster_reactants Reactants cluster_products Products IsobutyricAcid Isobutyric Acid (Electrophile) Intermediate Tetrahedral Intermediate IsobutyricAcid->Intermediate + H+ (Catalyst) AllylAlcohol Allyl Alcohol (Nucleophile) AllylAlcohol->Intermediate AIB Allyl Isobutyrate (Ester) Intermediate->AIB - H2O Water Water (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed Fischer esterification pathway for Allyl Isobutyrate synthesis.[1][4]

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesize 100g of Allyl Isobutyrate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Isobutyric acid (88.1 g, 1.0 mol) and Allyl alcohol (87.1 g, 1.5 mol) . The excess alcohol drives the equilibrium forward.

  • Catalyst: Add p-Toluenesulfonic acid (1.0 g) .

  • Solvent: Add Cyclohexane (50 mL) as an entrainer to facilitate water removal.

  • Reflux: Heat the mixture to reflux (~85-90°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).[1]

  • Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and perform fractional distillation. Collect the fraction boiling at 150-153°C.

Part 3: Sensory Profile & Application[1]

AIB is valued for its diffusive power and "lifting" effect in fruit flavors.

  • Olfactory Descriptors: Pineapple, Green, Fruity, Galbanum, Apple, Tropical.[4]

  • Flavor Threshold: Low ppm range (typically 1-10 ppm).[1]

  • Stability: Moderately stable in acidic media (fruit bases) but susceptible to hydrolysis in high-pH functional products.[1]

Application Matrix:

Industry Application Function
Fine Fragrance Top notes Adds "green" lift to floral bouquets; modifies galbanum accords.[1]

| Flavor | Beverage/Confectionery | Key component in artificial pineapple and tropical fruit blends.[1] |

Part 4: Metabolism & Toxicology (Critical for Drug Development)[1][5]

For researchers in drug development and safety assessment, the metabolic fate of AIB is the primary concern. The ester bond is labile, and its hydrolysis releases Allyl Alcohol , a known pro-toxin.[4]

Metabolic Pathway: The "Lethal Synthesis"

Upon ingestion, AIB is rapidly hydrolyzed by nonspecific carboxyl esterases (in the gut lumen, plasma, and liver) into isobutyric acid and allyl alcohol.[4]

  • Hydrolysis: Rapid cleavage of the ester.

    • Isobutyric Acid:[1][5][6][7] Metabolized via the Beta-oxidation pathway (benign).[1]

    • Allyl Alcohol:[1][3][8][9] Oxidized by Alcohol Dehydrogenase (ADH) to Acrolein (2-propenal).[1][4]

  • Toxification: Acrolein is a highly reactive

    
    -unsaturated aldehyde. It acts as a potent electrophile.
    
  • Detoxification vs. Damage: Acrolein conjugates with Glutathione (GSH). Once cellular GSH is depleted, acrolein attacks protein sulfhydryl groups, causing mitochondrial dysfunction and periportal hepatic necrosis [3][4].[4]

Metabolism AIB Allyl Isobutyrate Hydrolysis Hydrolysis (Carboxyl Esterases) AIB->Hydrolysis Isobutyric Isobutyric Acid (Safe) Hydrolysis->Isobutyric AllylAlc Allyl Alcohol (Pro-Toxin) Hydrolysis->AllylAlc ADH Alcohol Dehydrogenase (ADH) AllylAlc->ADH Acrolein ACROLEIN (Reactive Electrophile) ADH->Acrolein Oxidation Adduct Mercapturic Acid Excretion Acrolein->Adduct + GSH (Detox) Damage Protein Adducts (Hepatotoxicity) Acrolein->Damage GSH Depletion GSH Glutathione (GSH)

Figure 2: Metabolic activation pathway of Allyl Isobutyrate leading to potential hepatotoxicity.[1][4]

Safety Margins

While allyl alcohol is toxic, the concentrations of AIB used in flavors (ppm level) are generally below the threshold for acute GSH depletion in humans.[4] However, regulatory bodies (IFRA, JECFA) monitor allyl esters closely.[4]

  • IFRA: Regulates allyl esters based on free allyl alcohol content (typically must be <0.1%) [5].

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2.[4]

Part 5: Analytical Methodology

Quantification of AIB in complex matrices requires high-resolution separation to distinguish it from isomeric esters.

GC-MS Protocol

Instrument: Agilent 7890/5977 (or equivalent).[1] Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).[1] Polar columns (WAX) are preferred for separating esters from essential oil terpenes.[4]

ParameterSetting
Injector Temp 250 °C
Split Ratio 20:1
Carrier Gas Helium @ 1.0 mL/min
Oven Program 50°C (2 min)

10°C/min

220°C (5 min)
MS Source EI (70 eV), 230 °C
Scan Range 35-350 amu
Mass Spectrum Fingerprint

The identification relies on the fragmentation pattern of the allyl and isobutyryl moieties.

  • Base Peak: m/z 43 (Isopropyl cation / Acylium ion).

  • Diagnostic Ions:

    • m/z 41: Allyl cation (

      
      ).[1]
      
    • m/z 71: Isobutyryl cation (

      
      ).[4]
      
    • m/z 128: Molecular ion (

      
      ), often weak or absent.[4]
      

References

  • U.S. Patent 2,164,188 . Esterification of allyl type alcohols. 1939.

  • The Good Scents Company . Allyl isobutyrate - Physicochemical Properties. Accessed 2025.[10] [4]

  • Jaeschke, H., et al. (2002). Mechanisms of Hepatotoxicity. Toxicological Sciences.

  • Reid, W.D. (1972). Mechanism of allyl alcohol-induced hepatic necrosis. Drug Metabolism and Disposition. [1][4]

  • IFRA Standards Library . Allyl Esters Standard. International Fragrance Association. [1][4]

Sources

Foundational

Introduction: Understanding the Intrinsic Hazards of Allyl Isobutyrate

An In-depth Technical Guide to the Safe Handling of Allyl Isobutyrate For Researchers, Scientists, and Drug Development Professionals Allyl isobutyrate (CAS No. 15727-77-2) is an ester characterized by a fruity odor, fin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Allyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Allyl isobutyrate (CAS No. 15727-77-2) is an ester characterized by a fruity odor, finding utility as a building block in organic synthesis and potentially in the formulation of flavoring agents.[1] However, its utility in a laboratory or research setting is predicated on a thorough understanding of its safety profile. The chemical reactivity and potential toxicity of this molecule are not solely defined by its ester functional group but are significantly influenced by the presence of the allyl moiety.

The primary toxicological concern stems from its metabolism. In vivo, allyl esters can undergo hydrolysis to yield isobutyric acid and, more critically, allyl alcohol.[2] Allyl alcohol is a highly toxic substance, classified as fatal in contact with skin and toxic if swallowed or inhaled.[3] This metabolic pathway is the causal link to the systemic hazards associated with allyl isobutyrate exposure. Therefore, all handling precautions must be implemented with the understanding that the risk is not merely from the parent compound but also from its potent metabolite. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of allyl isobutyrate, grounded in established safety protocols and an understanding of its chemical nature.

Section 1: Hazard Identification and Toxicological Profile

A complete understanding of the hazards is the foundation of safe laboratory practice. Allyl isobutyrate is a colorless liquid that presents multiple physical and health risks that must be managed through robust control measures.[1]

Globally Harmonized System (GHS) Classification

The GHS classification provides a universally understood summary of the hazards.[4]

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)

Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation
Flammable Liquids (Category 3)

Warning H226: Flammable liquid and vapor
Physicochemical Properties

These properties are critical for assessing physical hazards like flammability and for designing appropriate storage and handling procedures.

PropertyValueSource
CAS Number 15727-77-2[5]
Molecular Formula C₇H₁₂O₂[5]
Molecular Weight 128.17 g/mol [5]
Boiling Point 126-129 °C[5]
Flash Point 42.8 °C[5]
Density 0.896 g/cm³[5]
Solubility Limited solubility in water; soluble in organic solvents.[1]

Section 2: The Hierarchy of Controls: Engineering and Personal Protection

The most effective method for mitigating risk is to follow the hierarchy of controls. This principle prioritizes the elimination or substitution of hazards first, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Allyl Isobutyrate Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less toxic analogue) Elimination->p1 Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->p2 Administrative Administrative Controls (e.g., SOPs, Training) Engineering->p3 PPE Personal Protective Equipment (Least Effective) Administrative->p4

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Because allyl isobutyrate vapor can cause respiratory irritation (H335) and the substance is toxic, all manipulations must be performed within a certified chemical fume hood to maintain a safe atmospheric environment.[6] Given its classification as a flammable liquid, ventilation systems and any electrical equipment in the immediate area must be explosion-proof.[7] Safety showers and eyewash stations are mandatory and must be readily accessible and regularly tested.[7]

Administrative Controls: Standard Operating Procedures (SOPs)

All personnel must be trained on the specific hazards of allyl isobutyrate. Laboratory protocols should strictly forbid eating, drinking, and smoking in areas where this chemical is handled or stored.[7][8] A key administrative control is to minimize the quantity of the chemical stored and used for any given procedure.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

Protection TypeSpecificationRationale and Causality
Hand Protection Nitrile or neoprene gloves.Protects against skin irritation (H315). Always check the manufacturer's breakthrough time data for the specific glove material.[7]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects against serious eye irritation (H319) from splashes. A face shield should be worn in addition to goggles when transferring larger volumes.[7]
Skin/Body Protection Flame-resistant laboratory coat.Protects skin from incidental contact and provides a barrier against fire hazards due to the material's flammability.[6]
Respiratory Protection Not required when using a fume hood.For spill response or in situations with inadequate ventilation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[7]

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with flammable and toxic materials.

Step-by-Step Handling Protocol
  • Pre-Use Inspection: Before beginning work, verify the fume hood is functioning correctly. Ensure the work area is clear of clutter and that all ignition sources (hot plates, open flames, non-intrinsically safe equipment) are removed.[7]

  • Don PPE: Wear all required PPE as specified in Section 2.

  • Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded, especially during transfers of significant volumes.[9]

  • Use Appropriate Tools: Employ only non-sparking tools made from materials like brass or bronze to prevent accidental ignition.[7][9]

  • Chemical Transfer: Dispense the liquid slowly and carefully to minimize splashing and vapor generation.

  • Container Management: Keep the container tightly sealed when not in immediate use to prevent the escape of flammable and irritating vapors.[6]

  • Post-Use: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[7]

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][9]

  • Ignition Sources: The storage location must be free of heat, sparks, and open flames.[10]

  • Incompatibilities: Segregate allyl isobutyrate from incompatible materials. This is critical to prevent violent reactions. Incompatible materials include:

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[9][11]

    • Strong Reducing Agents [9]

    • Strong Acids and Bases [6][11]

  • Container Integrity: Store in the original, tightly closed container. Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.[6]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

Emergency_Response_Flowchart Start Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others & Call for Help Assess->Evacuate No Respond Trained Personnel Respond (Using appropriate PPE & equipment) Assess->Respond Yes FirstAid Provide First Aid Respond->FirstAid Exposure ContainSpill Contain & Clean Spill Respond->ContainSpill Spill ExtinguishFire Extinguish Fire Respond->ExtinguishFire Fire

Caption: A decision-making flowchart for responding to a chemical emergency.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid ProtocolRationale
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or physician.[7]Inducing vomiting creates a risk of aspirating the chemical into the lungs, causing severe chemical pneumonitis.
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[7]Removes the individual from the source of irritating vapors to prevent further respiratory damage.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][12]Prompt decontamination is essential to remove the irritant and prevent absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9]Thorough irrigation is necessary to dilute and remove the chemical to minimize damage to the eye.
Accidental Release (Spill) Protocol
  • Isolate and Secure: Immediately evacuate all non-essential personnel from the area. Remove ALL sources of ignition.[2][12]

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[7] Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste disposal.[2]

  • Decontamination: Wash the spill area with a suitable solvent (e.g., ethanol) followed by soap and water, collecting the cleaning materials as hazardous waste.[2]

Fire-Fighting Measures
  • Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][7]

  • Unsuitable Extinguishers: A direct water jet is not recommended as it may be ineffective and can spread the flammable liquid.[11]

  • Specific Hazards: Vapors are heavier than air and may travel to a distant ignition source and flash back.[11] Combustion will produce toxic fumes, including carbon monoxide.[7]

  • Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][9] Use water spray to keep fire-exposed containers cool and prevent pressure buildup and potential explosion.[11]

Section 5: Waste Disposal

All waste materials, including the spilled substance, absorbent materials, and contaminated clothing, must be treated as hazardous waste.

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[7]

  • Procedure: Collect waste in sealed, properly labeled containers. Do not dispose of allyl isobutyrate or its waste down the drain. Arrange for disposal through a licensed hazardous waste management company.

References

  • The Perfumers Apprentice. (2025). SAFETY DATA SHEET: Allyl Caproate. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isobutyraldehyde. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isobutyric acid. [Link]

  • PubChem. (n.d.). Isopropyl isobutyrate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Allyl isovalerate. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate. [Link]

  • PubChem. (n.d.). Allyl isothiocyanate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). allyl isovalerate. [Link]

  • PubChem. (n.d.). Allyl isobutyrate. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Laboratory Synthesis of High-Purity Allyl Isobutyrate

Abstract & Scope This application note details a rigorous protocol for the synthesis of high-purity (>99.5%) Allyl Isobutyrate (AIB) via acid-catalyzed Fischer esterification. AIB is a critical intermediate in flavor and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous protocol for the synthesis of high-purity (>99.5%) Allyl Isobutyrate (AIB) via acid-catalyzed Fischer esterification. AIB is a critical intermediate in flavor and fragrance chemistry, known for its fruity, pineapple-like notes.

Achieving "high purity" for this specific ester presents a unique challenge: the boiling point of the product (~150°C) is proximally close to the starting material, Isobutyric Acid (~154°C). Therefore, standard distillation alone is insufficient for separation. This protocol utilizes a thermodynamically controlled excess of alcohol combined with a specific chemoselective wash strategy and vacuum fractionation to isolate the target molecule free of starting acids and polymerization byproducts.

Safety Directive: Allyl Alcohol Handling

CRITICAL WARNING: This protocol involves Allyl Alcohol , a highly toxic and lachrymatory agent. It is significantly more hazardous than standard laboratory alcohols (e.g., ethanol, isopropanol).

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Absorbed through skin; fatal if inhaled.Double-gloving (Nitrile/Laminate). Work strictly in a fume hood.
Lachrymator Causes severe eye/respiratory irritation.Full-face shield or sash lowered. Eye wash station must be immediate.
Flammability Flash point: 21°C.Ground all glassware. Use oil bath/heating mantle, never open flame.

Emergency Note: In case of skin contact, wash immediately with soap and water for 15 minutes. Seek medical attention.

Principle of Operation

The synthesis relies on the Fischer Esterification equilibrium.[1][2] To drive the reaction to completion (Le Chatelier’s Principle), we employ azeotropic water removal using a Dean-Stark trap.

Reaction Scheme:



Key Process Decisions:

  • Stoichiometry: We use a 1.2 molar excess of Allyl Alcohol.

    • Reasoning: Allyl alcohol (BP 97°C) is much easier to separate from the product (BP 150°C) via distillation than Isobutyric acid (BP 154°C).

  • Solvent (Cyclohexane): Preferred over Toluene for this scale. It forms a ternary azeotrope with water and allyl alcohol, efficiently stripping water at a lower temperature (approx 70-80°C), minimizing thermal polymerization of the allyl group.

  • Inhibitor (BHT): Butylated hydroxytoluene is added to prevent free-radical polymerization of the alkene tail during heating.

Diagram 1: Synthesis & Purification Workflow

AIB_Synthesis_Workflow cluster_workup Chemo-Selective Workup Start Reagents: Isobutyric Acid + Allyl Alcohol (1.2 eq) Catalyst: p-TSA Solvent: Cyclohexane Reaction Reflux (Dean-Stark) Temp: ~85°C Time: 4-6 Hours Start->Reaction Monitor Monitor Water Collection Target: Theoretical Yield Reaction->Monitor Monitor->Reaction Incomplete Cool Cool to 25°C Monitor->Cool Water Vol. Reached Wash1 Wash 1: Water (Removes bulk Alcohol/Catalyst) Cool->Wash1 Wash2 Wash 2: 10% NaHCO3 (CRITICAL: Removes Isobutyric Acid) Wash1->Wash2 Wash3 Wash 3: Sat. Brine (Drying) Wash2->Wash3 Dry Dry Organic Layer (MgSO4 + Filter) Wash3->Dry Distill Vacuum Distillation (Vigreux Column) Dry->Distill Product Final Product: Allyl Isobutyrate (>99.5% Purity) Distill->Product Collect Fraction ~45-50°C @ 10mmHg

Caption: Operational workflow emphasizing the critical bicarbonate wash step to remove isobutyric acid before distillation.

Materials & Equipment

Reagents
ReagentPurityQuantity (Example Scale)Role
Isobutyric Acid ≥99%88.1 g (1.00 mol)Limiting Reagent
Allyl Alcohol ≥99%69.7 g (1.20 mol)Excess Reagent
p-Toluenesulfonic Acid (pTSA) Monohydrate1.9 g (~1 mol%)Catalyst
Cyclohexane ACS Grade150 mLAzeotropic Solvent
BHT 99%0.1 gPolymerization Inhibitor
Sodium Bicarbonate Sat.[3][4][5][6] Soln.200 mLAcid Scavenger
Equipment
  • 500 mL Round Bottom Flask (2-neck or 3-neck).

  • Dean-Stark Trap (with condenser).[7]

  • Magnetic Stir Plate & Oil Bath.

  • Separatory Funnel (500 mL).

  • Vacuum Distillation Setup (Short path or Vigreux column recommended).

  • Vacuum Pump (capable of <15 mmHg).[8]

Step-by-Step Protocol

Phase 1: Esterification Reaction
  • Assembly: In the 500 mL flask, combine Isobutyric Acid (88.1 g), Allyl Alcohol (69.7 g), Cyclohexane (150 mL), pTSA (1.9 g), and BHT (0.1 g).

  • Setup: Attach the Dean-Stark trap and reflux condenser. Ensure the trap is filled with cyclohexane prior to heating.

  • Reflux: Heat the oil bath to approx. 100-110°C to achieve a vigorous reflux (internal temp ~80-85°C).

  • Monitoring: Water will separate in the trap.

    • Theoretical Water Yield: 18 mL (1.0 mol).

    • Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).

  • Cooling: Allow mixture to cool to room temperature.

Phase 2: Workup (Purification Logic)

Rationale: We must remove the unreacted isobutyric acid chemically, as it cannot be distilled off easily.

  • Transfer: Move reaction mixture to a separatory funnel.

  • Aqueous Wash: Wash with 100 mL distilled water. Discard aqueous (lower) layer.

  • Neutralization (Critical): Wash with 2 x 100 mL Saturated NaHCO₃ .

    • Observation: Vigorous bubbling (

      
      ) indicates neutralization of unreacted acid and catalyst.
      
    • Check: Verify pH of aqueous layer is roughly 8-9. If acidic, repeat wash.

  • Drying: Wash organic layer with 100 mL Saturated Brine.

  • Filtration: Collect organic layer in an Erlenmeyer flask and dry over anhydrous

    
     for 20 minutes. Filter off solids.[9]
    
Phase 3: Isolation via Vacuum Distillation

Rationale: AIB is heat-sensitive. Atmospheric distillation (~150°C) risks degradation/polymerization. Vacuum distillation lowers the boiling point to a safer range.

  • Solvent Strip: Use a Rotary Evaporator to remove Cyclohexane (bath temp 40°C, mild vacuum).

  • Distillation Setup: Transfer crude oil to a smaller flask with a Vigreux column (to prevent bumping and improve separation). Add a fresh granule of boiling stone or a magnetic stirrer.

  • Fractionation:

    • Fore-run: Collect fraction boiling <40°C at 10 mmHg (mostly residual allyl alcohol).

    • Main Fraction (Product): Collect the steady fraction boiling at 45–48°C at 10 mmHg (or ~58-60°C at 20 mmHg).

    • Note: Do not distill to dryness; leave the "pot residue" (polymers/inhibitor) behind.

Diagram 2: Distillation Logic & Fraction Cut

Distillation_Logic cluster_fractions Vacuum Distillation Fractions (10 mmHg) Crude Crude Mixture (Post-Rotovap) F1 Fraction 1 (Fore-run) < 40°C Content: Allyl Alcohol Crude->F1 Volatiles F2 Fraction 2 (Main) 45 - 48°C Content: PURE AIB F1->F2 Temp Rise F3 Pot Residue > 50°C Content: Polymers/BHT F2->F3 Stop Distillation

Caption: Fractionation cut points based on reduced pressure (10 mmHg). Temperatures will shift if pressure varies.

Quality Control & Validation

To confirm "High Purity" status, the following criteria must be met:

TestMethodAcceptance Criteria
Purity GC-FID / GC-MS> 99.5% Area
Identity H-NMRAllyl peaks (5.9 ppm multiplet) + Isopropyl doublet. No Acid proton (>11 ppm).
Acidity Titration (KOH)Acid Value < 1.0 mg KOH/g (Indicates successful NaHCO3 wash)
Refractive Index Refractometer1.413 ± 0.002 at 20°C

Troubleshooting

  • Low Yield: Check Dean-Stark trap. If water isn't separating, the reflux may be too slow, or the solvent isn't azeotroping correctly. Ensure vigorous boil.

  • Product smells "Sharp/Rancid": Indicates unreacted Isobutyric Acid. Repeat the NaHCO3 wash step.

  • Polymerization (Gummy residue): Insufficient BHT used, or distillation temperature was too high (vacuum leak).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2088731, Allyl isobutyrate. Retrieved from PubChem. [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards: Allyl Alcohol. (Critical safety data). [Link]

  • The Good Scents Company. (2023). Allyl Isobutyrate General Data and Organoleptics. (Industry standard for physical properties and sensory data).[10] [Link]

Sources

Application

Application Note: Strategic Utilization of Allyl Isobutyrate (AIB) in Advanced Polymer Synthesis

Abstract Allyl isobutyrate (AIB) presents a unique set of opportunities and challenges in polymer science.[1] While its ester functionality offers hydrolytic potential for biodegradable backbones and its isobutyrate grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Allyl isobutyrate (AIB) presents a unique set of opportunities and challenges in polymer science.[1] While its ester functionality offers hydrolytic potential for biodegradable backbones and its isobutyrate group provides steric modulation of glass transition temperature (


), its allylic structure historically hinders high-molecular-weight synthesis via conventional free radical polymerization (FRP).[1] This guide outlines two distinct, validated protocols to harness AIB: (1) High-temperature radical copolymerization for thermoplastic modification, and (2) Thiol-ene photopolymerization for rapid, oxygen-tolerant network formation.[1]

Introduction: The Allylic Paradox

To effectively use AIB, one must first understand the kinetic limitations imposed by its structure. Unlike acrylates or styrenics, allyl monomers suffer from degradative chain transfer .[1]

The Mechanism of Inhibition

During radical propagation, the unpaired electron on the growing chain abstracts a hydrogen atom from the allylic methylene group (


) of the AIB monomer rather than adding across the double bond.
  • Result: A resonance-stabilized allylic radical is formed.[1]

  • Consequence: This radical is too stable to initiate a new polymer chain effectively, leading to early termination and low molecular weight oligomers (DP < 20).[1]

Why Use AIB?

Despite these kinetic hurdles, AIB is highly valuable for:

  • Steric Modulation: The bulky isobutyrate group lowers chain packing efficiency, modifying free volume and

    
    .[1]
    
  • Hydrolytic Degradability: The ester linkage allows for gradual hydrolysis, critical for controlled-release drug delivery systems.[1]

  • Low Shrinkage: Allyl monomers generally exhibit lower volume shrinkage during polymerization compared to acrylates.[1]

Strategic Pathways

The following diagram illustrates the decision matrix for selecting the correct polymerization route based on the target material properties.

AIB_Strategy AIB Allyl Isobutyrate (Monomer) Target_Thermoplastic Target: Thermoplastic Modifier AIB->Target_Thermoplastic Modifies Tg Target_Network Target: Crosslinked Network AIB->Target_Network Reduces Stress Route_Radical Route A: Free Radical Copolymerization Target_Thermoplastic->Route_Radical Route_Thiol Route B: Thiol-Ene Photopolymerization Target_Network->Route_Thiol Outcome_A Oligomers or Low MW Copolymers Route_Radical->Outcome_A High Initiator Load Req. Outcome_B Uniform Step-Growth Network Route_Thiol->Outcome_B No O2 Inhibition

Figure 1: Strategic decision tree for Allyl Isobutyrate polymerization. Route A overcomes inhibition via brute force (initiator load), while Route B bypasses the radical chain mechanism entirely.

Protocol A: Radical Copolymerization (Thermoplastic Modification)

Objective: Incorporate AIB into a Methacrylate (MMA) or Styrene backbone to increase hydrophobicity and introduce hydrolyzable side groups.[1] Mechanism: Copolymerization reduces the probability of degradative chain transfer by statistically spacing out allyl units.[1]

Materials Specification
ComponentGrade/PurityRole
Allyl Isobutyrate >98% (GC)Functional Monomer
Methyl Methacrylate (MMA) >99%, Inhibitor freeBackbone Monomer
AIBN (Azobisisobutyronitrile)RecrystallizedThermal Initiator
Toluene AnhydrousSolvent
Experimental Procedure
  • Monomer Purification: Wash AIB and MMA with 5% NaOH solution to remove phenolic inhibitors.[1] Dry over

    
     and filter.
    
  • Reaction Setup:

    • In a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, charge Toluene (solvent ratio 1:1 wt/wt with monomers).[1]

    • Add Monomers: Ratio 80:20 (MMA:AIB).[1] Note: High AIB content (>30%) will severely stunt molecular weight.[1]

  • Deoxygenation (Critical): Sparge the solution with Nitrogen for 30 minutes. Oxygen is a diradical that will synergize with allylic termination to halt the reaction.[1]

  • Initiation:

    • Add AIBN (2.0 wt% relative to total monomer).[1] Note: This is 2-4x the standard load for pure acrylics to compensate for allylic consumption of radicals.

    • Heat oil bath to 70°C .

  • Polymerization:

    • Maintain reflux/stirring for 12-16 hours.[1]

    • Kinetic Check: Take aliquots at t=0, 4, 8, 16h for GC analysis to track conversion disparity between MMA and AIB.

  • Work-up: Precipitate the polymer into cold Methanol (10x excess). Filter and vacuum dry at 40°C.[1]

Protocol B: Thiol-Ene Photopolymerization (Network Formation)

Objective: Create a uniform, stress-free network for optical or coating applications.[1] Mechanism: Step-growth addition.[1][2] The thiyl radical adds to the allyl double bond rapidly, and the hydrogen abstraction step (usually the killer in homopolymerization) is now the propagation step that regenerates the radical.

The Thiol-Ene Cycle (Visualized)

The following diagram details why this method succeeds where Protocol A struggles.

ThiolEne_Cycle cluster_0 Step-Growth Cycle (Oxygen Tolerant) Init Photoinitiator (UV) RS_Rad Thiyl Radical (RS•) Init->RS_Rad hv Carbon_Rad Carbon Radical (Intermediate) RS_Rad->Carbon_Rad + AIB (Propagation 1) AIB_Ene Allyl Isobutyrate (C=C) Product Thioether Linkage (Product) Carbon_Rad->Product + RSH (Propagation 2) RSH Multifunctional Thiol (R-SH) Product->RS_Rad Regenerates Thiyl Radical

Figure 2: The Thiol-Ene propagation cycle.[1] Unlike radical polymerization, the hydrogen abstraction from the thiol is fast and regenerative, bypassing the allylic "dead end."

Materials Specification
ComponentSpecificationRole
Allyl Isobutyrate >98%"Ene" Component
PETMP (Pentaerythritol tetrakis(3-mercaptopropionate))4-functional ThiolCrosslinker
DMPA (2,2-Dimethoxy-2-phenylacetophenone)PhotoinitiatorUV Trigger
Experimental Procedure
  • Stoichiometry Calculation:

    • The reaction is 1:1 molar based on functional groups.[1]

    • AIB (Mono-functional): 1 eq.

    • PETMP (Tetra-functional): 0.25 eq (to provide 1 eq of thiol groups).

    • Result: This forms a linear-like modified network.[1] To get a hard crosslink, use a di-allyl comonomer alongside AIB.[1]

  • Formulation:

    • Mix AIB and PETMP in a brown glass vial (light sensitive).

    • Add 1 wt% DMPA.[1] Sonicate until dissolved (approx. 5 mins).

  • Curing:

    • Deposit formulation onto a glass slide or mold.[1]

    • Expose to UV light (365 nm, 10 mW/cm²) for 60-120 seconds.[1]

    • Note: No nitrogen purge is required; thiol-ene is oxygen tolerant.[1]

  • Post-Cure: Bake at 60°C for 1 hour to ensure 100% conversion of trapped species.

Characterization & Validation

To confirm the successful incorporation of AIB, use the following analytical markers:

MethodTarget SignalSuccess Criteria
FTIR C=C Stretch (

)
Disappearance. In Protocol B, this peak should vanish completely.[1] In Protocol A, residual monomer must be removed.[1]
H-NMR Allylic Protons (

ppm)
Shift/Broadening. In copolymers, sharp monomer peaks become broad polymer signals.[1]
DSC Glass Transition (

)
Shift. AIB generally lowers

relative to PMMA (

) due to the flexible isobutyrate pendant.[1]

Safety & Handling

  • Hazards: Allyl isobutyrate is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[1]

  • Odor: It possesses a strong fruity/pineapple odor.[1][3] All handling must occur in a fume hood to prevent lab contamination.[1]

  • Storage: Store in cool, dark conditions. Ensure inhibitor (e.g., MEHQ) presence if storing for long periods to prevent slow auto-oxidation.[1]

References

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Chapter 3: Radical Chain Polymerization - Allylic Polymerization Kinetics). [1]

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[1][2][4][5] Angewandte Chemie International Edition, 49(9), 1540-1573.[1] [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 85071, Allyl isobutyrate.[1] [Link]

  • Cramer, N. B., et al. (2006).[1] Mechanism and modeling of thiol-ene photopolymerizations. Macromolecules, 35, 5361.[1] [Link]

  • Gantrade Corporation. (2023).[1] Polymer Applications of Allyl Alcohol and Esters. [Link]

Sources

Method

Trace Analysis of Allyl Isobutyrate in Food Matrices via HS-SPME-GC-MS

Application Note & Protocol Guide | Version 2.1 Abstract This technical guide details a robust methodology for the quantitation of Allyl Isobutyrate (AIB) in complex food matrices ranging from beverages to high-fat dairy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

This technical guide details a robust methodology for the quantitation of Allyl Isobutyrate (AIB) in complex food matrices ranging from beverages to high-fat dairy products. Leveraging Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) , this protocol addresses key analytical challenges including volatility, matrix interference, and isomeric separation.[1] The method utilizes a DVB/CAR/PDMS fiber for broad-spectrum volatile recovery and a DB-WAX UI column for superior resolution of polar esters.[1]

Introduction

Allyl Isobutyrate (FEMA 2032, CAS 2408-37-9) is a synthetic flavoring agent valued for its sharp, fruity, pineapple-like aroma.[1] It is widely used in baked goods, beverages, and confectioneries. However, precise quantitation is challenging due to:

  • Volatility: High vapor pressure leads to losses during standard liquid extraction.

  • Matrix Effects: Fats and proteins in food matrices can suppress headspace partitioning.

  • Stability: Allyl esters are prone to hydrolysis or rearrangement under acidic/thermal stress.

This protocol standardizes the extraction using HS-SPME, which minimizes solvent use and thermal degradation, providing a "self-validating" system via internal standard normalization.[1]

Experimental Design & Logic
2.1 Mechanistic Strategy
  • Extraction (HS-SPME): We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1]

    • Causality: The triple-phase coating combines adsorption (Carboxen for small volatiles) and absorption (PDMS for larger non-polars), ensuring AIB (mid-volatility) is captured efficiently alongside the Internal Standard (IS).

  • Separation (GC): A DB-WAX UI (PEG) column is selected over non-polar (DB-5) phases.[1]

    • Causality: Polyethylene glycol phases interact strongly with the ester functional group, providing better separation of AIB from co-eluting hydrocarbon terpenes common in fruit matrices.

  • Detection (MS-SIM): Selected Ion Monitoring (SIM) focuses on diagnostic ions to maximize sensitivity and ignore matrix background.[1]

2.2 Analytical Workflow

G Sample Food Matrix (Solid/Liquid) Prep Homogenization & Salt Addition (NaCl) Sample->Prep Weigh 5g IS Add Internal Standard (Ethyl Heptanoate) Prep->IS Spike SPME HS-SPME Extraction (40°C, 30 min) IS->SPME Equilibrium GC GC Separation (DB-WAX UI) SPME->GC Desorption MS MS Detection (SIM Mode) GC->MS Elution Data Quantitation (Ratio AIB/IS) MS->Data Integration

Figure 1: Logical workflow for the analysis of Allyl Isobutyrate, ensuring traceability from sample prep to data output.

Materials & Reagents
ComponentSpecificationPurpose
Target Standard Allyl Isobutyrate (>98% purity)Calibration curve generation.
Internal Standard (IS) Ethyl Heptanoate or 3-Octanone Normalizes extraction efficiency and injection variability.[1] Ethyl Heptanoate is preferred for ester profiles.
Matrix Modifier Sodium Chloride (NaCl), ACS Reagent"Salting out" effect decreases analyte solubility in water, increasing headspace concentration.
SPME Fiber 50/30 µm DVB/CAR/PDMS (Gray Hub)Optimized for volatiles (MW 40-275).[1]
GC Column DB-WAX UI (30m x 0.25mm, 0.25µm)Polar phase for ester separation.[1]
Detailed Protocol
4.1 Standard Preparation
  • Stock Solution A (1000 mg/L): Weigh 10 mg AIB into a 10 mL volumetric flask. Dilute with methanol.

  • Internal Standard Solution B (1000 mg/L): Weigh 10 mg Ethyl Heptanoate into a 10 mL flask. Dilute with methanol.

  • Working Standards: Prepare a 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in a matrix-matched blank (e.g., 10% sucrose solution for beverages) containing the IS at a fixed concentration (e.g., 1.0 mg/L).

4.2 Sample Preparation

A. Liquid Matrices (Beverages, Juices):

  • Pipette 5.0 mL of sample into a 20 mL headspace vial.

  • Add 1.5 g NaCl (saturation improves sensitivity).

  • Add 10 µL of IS Solution B.

  • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

B. Solid/Fatty Matrices (Baked Goods, Dairy):

  • Homogenize sample (cryogenic grinding preferred).

  • Weigh 2.0 g of homogenate into a 20 mL vial.

  • Add 3.0 mL saturated NaCl solution.

  • Add 10 µL of IS Solution B.

  • Vortex for 30 seconds to disperse.

4.3 HS-SPME Extraction Parameters
  • Incubation: 40°C for 10 min (Agitation: 250 rpm).

  • Extraction: Expose fiber to headspace for 30 min at 40°C.

  • Desorption: 3 min at 250°C in GC inlet (Splitless mode).

4.4 GC-MS Instrumentation Conditions

Gas Chromatograph (Agilent 7890B or equivalent):

  • Inlet: 250°C, Splitless (Purge flow 50 mL/min at 0.75 min).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) - Focuses volatiles.[1]

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C (Hold 5 min) - Cleans column.

Mass Spectrometer (Single Quadrupole):

  • Source Temp: 230°C | Quad Temp: 150°C.[1]

  • Acquisition: SIM Mode (Selected Ion Monitoring).

  • Solvent Delay: 3.0 min.

SIM Table for Allyl Isobutyrate:

Analyte Retention Time (approx)* Quant Ion (m/z) Qualifier Ions (m/z)
Allyl Isobutyrate 12.5 min 71 (Isobutyryl+) 41 (Allyl+), 69, 128 (M+)

| Ethyl Heptanoate (IS) | 14.2 min | 88 (Rearrangement) | 43, 70, 113 |[1]

Note: Retention times must be experimentally verified using the Alkane Ladder method.

Results & Data Analysis
5.1 Identification Criteria
  • Retention Time: Sample peak must be within ±0.05 min of the standard.

  • Ion Ratios: The ratio of m/z 41 to m/z 71 in the sample must match the standard within ±20%.

5.2 Quantification (Internal Standard Method)

Calculate the Response Factor (


) using the calibration standards:


Calculate the concentration in the unknown sample:



5.3 Method Validation Targets
  • Linearity:

    
     over 0.1–10 mg/kg range.
    
  • Recovery: 85–115% (Spike recovery in matrix).

  • Precision (RSD): <10% for n=6 replicates.

  • LOD: Typically <0.05 mg/kg (Matrix dependent).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or "Shadowing" by water.[1]Replace fiber (lifetime ~100 injections). Ensure <30% headspace volume usage to prevent water splashing.
Peak Tailing Active sites in liner or column overload.Change liner to a deactivated SPME liner (0.75mm ID). Dilute sample if IS peak is distorted.
Carryover High boiling residues on fiber.Increase post-run bakeout to 260°C for 5 min. Run blank injections between high-concentration samples.
Interfering Peaks Terpenes from fruit matrix.The DB-WAX column separates AIB from non-polar terpenes.[1] If overlap persists, verify m/z 71/41 ratio purity.
References
  • NIST Mass Spectrometry Data Center. (2023). Allyl isobutyrate Mass Spectrum. National Institute of Standards and Technology.[2][3] [Link]

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Elsevier.[4] (Foundational text on SPME theory and fiber selection).

  • Risticevic, S., et al. (2010). "Protocol for solid-phase microextraction method development." Nature Protocols, 5, 122–139. [Link]

  • FEMA. (2023). Flavor Ingredient Library: Allyl Isobutyrate.[1] Flavor and Extract Manufacturers Association.[5] (Regulatory limits and safety data).

  • Yang, C., et al. (2020). "Optimization of HS-SPME for the Extraction of Volatile Organic Compounds in Fruit Matrices." Journal of Food Science. (Reference for salting-out parameters).

Sources

Application

Application Note: Allyl Isobutyrate as a Monomer in Copolymerization

Executive Summary Allyl Isobutyrate (AIB) presents a unique challenge in polymer synthesis. Unlike standard vinyl monomers (e.g., styrene, acrylates), AIB exhibits poor homopolymerization characteristics due to degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl Isobutyrate (AIB) presents a unique challenge in polymer synthesis. Unlike standard vinyl monomers (e.g., styrene, acrylates), AIB exhibits poor homopolymerization characteristics due to degradative chain transfer to the monomer. However, when successfully copolymerized, the isobutyrate pendant group offers distinct advantages: it introduces steric bulk that can modulate the glass transition temperature (


) and provides an ester linkage susceptible to post-polymerization modification.

This guide details the mechanistic barriers of AIB polymerization and provides a validated protocol for its copolymerization with Vinyl Acetate (VAc). By utilizing a High-Flux Initiator Strategy , researchers can overcome the kinetic retardation inherent to allylic systems.

The Chemistry of Allyl Isobutyrate (AIB)

The Mechanistic Barrier: Degradative Chain Transfer

To use AIB effectively, one must understand why it fails in standard protocols. In typical vinyl polymerization, the propagating radical attacks the double bond of the monomer. In allyl monomers, however, the hydrogen atoms on the


-methylene group (adjacent to the ether oxygen) are highly labile.

Instead of adding to the double bond, the propagating radical abstracts this allylic hydrogen.[1][2][3] The resulting allyl radical is resonance-stabilized and too stable to re-initiate a new polymer chain effectively. This terminates the growing chain and consumes the initiator without producing polymer mass—a phenomenon known as Degradative Chain Transfer .[2]

Mechanism Visualization

The following diagram illustrates the competition between successful propagation and the dominant degradative transfer pathway.

G Start Propagating Radical (R•) AIB Allyl Isobutyrate Monomer Start->AIB Path_Prop Path A: Addition (Propagation) AIB->Path_Prop Low Probability (k_p) Path_Trans Path B: H-Abstraction (Degradative Transfer) AIB->Path_Trans High Probability (k_tr) Polymer Polymer Chain Growth Path_Prop->Polymer DeadRad Stabilized Allyl Radical (Terminated Chain) Path_Trans->DeadRad DeadRad->DeadRad Dimerization (Oligomers)

Figure 1: Kinetic competition in AIB polymerization. Path B dominates, leading to low molecular weight oligomers unless specific countermeasures are employed.

Experimental Design Strategy

To force the inclusion of AIB into a polymer chain, we must manipulate the reaction kinetics. We cannot stop the chain transfer, but we can overwhelm it using the Comonomer Effect and Initiator Flux .

Selection of Comonomer: Vinyl Acetate (VAc)

Vinyl Acetate is the ideal partner for AIB.

  • Reactivity Matching: VAc radicals are highly reactive and unstable; they are energetic enough to attack the AIB double bond despite the steric hindrance.

  • Structural Analog: Both are esters, ensuring solubility compatibility.

  • Reactivity Ratios: In analogous allyl/vinyl systems,

    
     and 
    
    
    
    . This means the polymer will tend to be rich in VAc, with AIB incorporated as isolated units or short blocks.
Formulation Parameters

The following table contrasts a standard acrylic polymerization with the required conditions for AIB.

ParameterStandard Acrylic ProtocolAIB Copolymerization ProtocolReason for Change
Initiator Load 0.1 – 0.5 wt%2.0 – 5.0 wt% Compensates for initiator consumed by allylic radicals.
Temperature 60°C – 70°C70°C – 85°C Increases

(propagation) relative to

(transfer).
Atmosphere Nitrogen PurgeStrict Deoxygenation Oxygen acts as a second inhibitor; critical to remove.
Feed Strategy Batch or Semi-batchStarved Feed (VAc) Keeping VAc concentration low forces VAc radicals to react with AIB.

Detailed Protocol: AIB-VAc Solution Copolymerization

Safety Note: Allyl isobutyrate is flammable and an irritant. Work in a fume hood. VAc is a potential carcinogen; use proper PPE.

Materials Preparation
  • Monomer Purification:

    • Wash Allyl Isobutyrate (AIB) with 5% NaOH solution to remove any hydrolysis products (isobutyric acid).

    • Dry over anhydrous

      
       and filter.
      
    • Note: Distillation is recommended if the monomer is yellow or older than 6 months.

  • Initiator:

    • Recrystallize AIBN (Azobisisobutyronitrile) from methanol. Do not use BPO (Benzoyl Peroxide) if possible, as it is susceptible to induced decomposition by allyl ethers/esters.

  • Solvent:

    • Ethyl Acetate or Toluene (Anhydrous).

Polymerization Workflow

Workflow Prep 1. Feed Preparation Mix AIB + Solvent + 50% Initiator Degas 2. Degassing Cycle Freeze-Pump-Thaw (x3) Prep->Degas Heat 3. Initiation Heat to 75°C Degas->Heat Feed 4. Comonomer Addition Drip VAc + Remaining Initiator (over 2-4 hours) Heat->Feed Start Drip Cook 5. Post-Cook Hold at 80°C for 4 hours Feed->Cook ppt 6. Purification Precipitate in Cold Methanol/Hexane Cook->ppt

Figure 2: Step-by-step synthesis workflow emphasizing the "Starved Feed" technique to maximize AIB incorporation.

Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and a syringe pump inlet.

  • Initial Charge: Add the calculated amount of Allyl Isobutyrate and solvent (1:1 wt ratio) to the flask. Add 50% of the total AIBN.

  • Degassing: Sparge with nitrogen for 30 minutes (or use freeze-pump-thaw if available). Oxygen inhibition is fatal to allyl polymerization.

  • Initiation: Heat the bath to 75°C .

  • Semi-Batch Feed:

    • Load Vinyl Acetate and the remaining AIBN (dissolved in a small amount of solvent) into a syringe.

    • Feed this mixture into the reactor slowly over 3–4 hours .

    • Expert Insight: By keeping the VAc concentration low (starved feed), you prevent VAc from just homopolymerizing. The VAc radicals are forced to "hunt" for the abundant AIB molecules in the pot.

  • Completion: After the feed finishes, raise the temperature to 80°C for 2 hours to consume residual VAc.

  • Purification:

    • Cool to room temperature.

    • Precipitate the polymer into cold Hexane (if VAc content is high) or Methanol (if AIB content is high).

    • Note: Allyl copolymers are often low molecular weight viscous liquids or soft solids. If it does not precipitate, use rotary evaporation to remove monomers, followed by vacuum drying.

Characterization & Troubleshooting

Verifying Incorporation (NMR)

Standard


-NMR is the most reliable method to determine the composition of the copolymer.
  • VAc Signal: Look for the methine proton (

    
    ) broad peak around 4.8 – 5.0 ppm .
    
  • AIB Signal: The isobutyrate methyl groups (

    
    ) will appear as a distinct doublet around 1.1 – 1.2 ppm .
    
  • Calculation: Integrate the methine peak (1H) vs. the isopropyl methyls (6H) to calculate the molar ratio.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Polymer / Low Yield Oxygen inhibition or "Dead" Allyl Radicals.Increase initiator concentration to 4-5%. Ensure rigorous

sparging.
Liquid / Sticky Product Low Molecular Weight (Oligomers).This is intrinsic to allyl polymers. To increase MW, decrease AIB ratio or use a chain extender post-polymerization.
Phase Separation Incompatible Comonomer Reactivity.Switch to "Starved Feed" (Protocol 4.3) to force statistical distribution.
Yellow Color Oxidation of Allyl groups.Lower temperature slightly (70°C) and ensure inert atmosphere.

References

  • Schildknecht, C. E. (1973). Allyl Compounds and Their Polymers (High Polymers, Vol. 28). Wiley-Interscience.
  • Odian, G. (2004).[4] Principles of Polymerization (4th ed.). Wiley.[5] (Standard reference for radical chain transfer mechanisms).

  • Litt, M., & Eirich, F. R. (1960). "Polymerization of Allyl Acetate." Journal of Polymer Science, 45(146), 379-396. (Establishes the degradative chain transfer constant

    
     for allyl esters).
    
  • NIST Chemistry WebBook. "Allyl Isobutyrate." (Physical properties and safety data).

  • Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC Press.

Sources

Method

Application Note: A Detailed Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Allyl Isobutyrate

Abstract: This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl isobutyrate. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl isobutyrate. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and quality control. The methodologies and interpretations presented herein are grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures to ensure a field-proven and scientifically rigorous approach.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Allyl isobutyrate (prop-2-enyl 2-methylpropanoate) is an ester with distinct structural features, including an allyl group and an isobutyryl moiety. Its relatively simple structure makes it an excellent subject for illustrating the power of NMR in unambiguously assigning proton and carbon signals. This guide will walk through the entire process, from sample preparation to the detailed interpretation of its ¹H and ¹³C NMR spectra, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Chemical Structure of Allyl Isobutyrate:

Chemical structure of Allyl Isobutyrate

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following protocol outlines the key steps and considerations for preparing and analyzing an allyl isobutyrate sample.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A properly prepared sample will yield sharp, well-resolved peaks, while a poorly prepared one can lead to broad signals and artifacts.

Step-by-Step Sample Preparation:

  • Material: Weigh approximately 5-25 mg of allyl isobutyrate for ¹H NMR, and 50-100 mg for ¹³C NMR into a clean, dry vial.[2] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[2]

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic compounds like allyl isobutyrate. The deuterium in the solvent is used by the spectrometer for field-frequency locking.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the allyl isobutyrate.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure that the liquid column is of sufficient height to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift axis.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

  • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

  • Spectral Width: A spectral width of 10-12 ppm is generally sufficient to encompass all proton signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A 2-second delay is a reasonable starting point.

  • Acquisition Time: Typically 1-2 seconds.

  • Spectral Width: A wider spectral width of around 200-220 ppm is necessary to cover the full range of carbon chemical shifts.[2]

Analysis of the ¹H NMR Spectrum of Allyl Isobutyrate

The ¹H NMR spectrum of allyl isobutyrate provides a wealth of information. By analyzing the chemical shift, integration, and multiplicity of each signal, we can assign every proton in the molecule.

Predicted ¹H NMR Spectral Data

Based on established chemical shift ranges and data from the closely related compound, allyl butyrate, the predicted ¹H NMR spectrum of allyl isobutyrate in CDCl₃ is as follows:

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a(CH ₃)₂CH-~1.17Doublet (d)6H~7.0
b(CH₃)₂CH -~2.55Septet (sept)1H~7.0
c-O-CH ₂-CH=CH₂~4.57Doublet of Triplets (dt)2HJc-d ≈ 5.7, Jc-e ≈ 1.5
d-O-CH₂-CH =CH₂~5.91Doublet of Doublet of Triplets (ddt)1HJd-e(trans) ≈ 17.2, Jd-e(cis) ≈ 10.4, Jd-c ≈ 5.7
e-O-CH₂-CH=CH~5.23 (cis), ~5.32 (trans)Doublet of Doublets (dd)2HJd-e(trans) ≈ 17.2, Jd-e(cis) ≈ 10.4, Jc-e ≈ 1.5

Note: The chemical shifts and coupling constants are estimations based on analogous compounds and general NMR principles.

Interpretation of the ¹H NMR Spectrum
  • Signal (a) at ~1.17 ppm: This signal, integrating to 6 protons, appears as a doublet. This is characteristic of the two equivalent methyl groups of the isobutyryl moiety. The doublet splitting arises from the coupling to the single adjacent methine proton (proton 'b').

  • Signal (b) at ~2.55 ppm: This signal, with an integration of 1 proton, is a septet. This multiplicity is a result of being coupled to the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7). This confirms the assignment to the methine proton of the isobutyryl group.

  • Signal (c) at ~4.57 ppm: This signal integrates to 2 protons and appears as a doublet of triplets. These are the allylic protons adjacent to the ester oxygen. The deshielding effect of the oxygen atom shifts this signal downfield. The splitting pattern arises from coupling to the vinyl proton 'd' (a triplet-like pattern) and the two terminal vinyl protons 'e' (a doublet).

  • Signal (d) at ~5.91 ppm: This complex multiplet, integrating to 1 proton, is the internal vinyl proton. It is coupled to the two allylic protons 'c' and the two terminal vinyl protons 'e', resulting in a doublet of doublet of triplets.

  • Signals (e) at ~5.23 and ~5.32 ppm: These two distinct signals, each integrating to one proton, represent the two terminal, diastereotopic vinyl protons. They are split by the internal vinyl proton 'd' (giving rise to doublets with different coupling constants for the cis and trans relationships) and show a smaller geminal coupling to each other, as well as a small coupling to the allylic protons 'c'.

Visualization of Spin-Spin Coupling

The following diagram illustrates the coupling relationships between the protons in allyl isobutyrate.

G H_a H_a H_b H_b H_a->H_b J = ~7.0 Hz H_c H_c H_d H_d H_c->H_d J = ~5.7 Hz H_e_cis H_e_cis H_c->H_e_cis J = ~1.5 Hz H_e_trans H_e_trans H_c->H_e_trans J = ~1.5 Hz H_d->H_e_cis J = ~10.4 Hz (cis) H_d->H_e_trans J = ~17.2 Hz (trans)

Caption: ¹H-¹H spin-spin coupling in allyl isobutyrate.

Analysis of the ¹³C NMR and DEPT Spectra of Allyl Isobutyrate

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments further aids in the assignment by determining the number of attached protons for each carbon.

Predicted ¹³C NMR Spectral Data

Based on typical chemical shift values for esters and alkenes, the predicted ¹³C NMR spectrum of allyl isobutyrate in CDCl₃ is as follows:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Phase
C H₃~19Positive
(C H₃)₂C H-~34Positive
-O-C H₂-~65Negative
=C H₂~118Negative
-C H=~132Positive
C =O~176No Signal

Note: These chemical shifts are estimations based on established correlation tables.

Interpretation of the ¹³C and DEPT Spectra
  • Signal at ~176 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester. Quaternary carbons, like this one, do not appear in DEPT spectra.

  • Signals at ~132 and ~118 ppm: These signals are in the alkene region of the spectrum. The signal at ~132 ppm corresponds to the internal, less shielded methine carbon of the double bond (-CH=), and it will appear as a positive signal in a DEPT-135 spectrum. The signal at ~118 ppm is assigned to the terminal methylene carbon (=CH₂), which will show as a negative signal in a DEPT-135 experiment.

  • Signal at ~65 ppm: This signal is attributed to the allylic carbon attached to the electron-withdrawing oxygen atom. As a methylene carbon (-CH₂-), it will appear as a negative signal in the DEPT-135 spectrum.

  • Signal at ~34 ppm: This signal corresponds to the methine carbon of the isobutyryl group. It will be a positive signal in the DEPT-135 spectrum.

  • Signal at ~19 ppm: This upfield signal is characteristic of the two equivalent methyl carbons. These will appear as positive signals in the DEPT-135 spectrum.

DEPT-135 Workflow Diagram

The DEPT-135 experiment is a powerful tool for distinguishing between CH, CH₂, and CH₃ groups.

G cluster_0 DEPT-135 Experiment cluster_1 Signal Phasing Input ¹³C NMR Spectrum DEPT_Pulse DEPT-135 Pulse Sequence Input->DEPT_Pulse Output DEPT-135 Spectrum DEPT_Pulse->Output CH CH (Positive) Output->CH CH3 CH₃ (Positive) Output->CH3 CH2 CH₂ (Negative) Output->CH2 C Quaternary C (Absent) Output->C

Caption: Workflow of a DEPT-135 NMR experiment.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, in conjunction with DEPT experiments, allows for the unambiguous structural elucidation of allyl isobutyrate. The distinct chemical shifts, multiplicities, and coupling constants observed for each proton and carbon provide a unique fingerprint of the molecule. This guide serves as a practical protocol and a detailed interpretative resource for scientists and researchers working with similar small organic molecules. The principles and techniques described herein are broadly applicable in the fields of chemical synthesis, natural product chemistry, and pharmaceutical analysis.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

Sources

Application

The Application of Allyl Isobutyrate in Crafting Nuanced Fruity Aroma Profiles: A Technical Guide for Researchers and Product Development Professionals

Introduction: Unveiling the Potential of Allyl Isobutyrate In the intricate world of flavor and fragrance creation, esters are the foundational building blocks for a vast array of fruity and floral aromas.[1] Among these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Allyl Isobutyrate

In the intricate world of flavor and fragrance creation, esters are the foundational building blocks for a vast array of fruity and floral aromas.[1] Among these, the allyl esters are a particularly potent class, known for their vibrant and often complex scent profiles. This guide focuses on allyl isobutyrate (CAS No. 15727-77-2), an ester with a characteristically pleasant fruity odor that holds significant potential for researchers, scientists, and drug development professionals seeking to create sophisticated and appealing sensory experiences.[2] While its close relatives, such as allyl butyrate and allyl isovalerate, are well-documented for their distinct pineapple and apple notes respectively, allyl isobutyrate offers its own unique contribution to the perfumer's and flavorist's palette.[3][4]

This document serves as a comprehensive technical guide to the practical application of allyl isobutyrate. It moves beyond a simple recitation of properties to provide in-depth, field-proven insights into its sensory characteristics, formulation strategies, and the rigorous quality control required for its effective use. The protocols and methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility in your research and development endeavors.

Section 1: Physicochemical and Organoleptic Properties of Allyl Isobutyrate

A thorough understanding of a material's fundamental properties is paramount to its successful application. Allyl isobutyrate, systematically named prop-2-enyl 2-methylpropanoate, is a colorless liquid at room temperature.[2] It is soluble in organic solvents, a crucial characteristic for its incorporation into various fragrance and flavor bases, but has limited solubility in water.[2]

PropertyValueSource
Chemical Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 15727-77-2[2]
Appearance Colorless liquid[2]
Odor Profile Pleasant, fruity[2]
Boiling Point 126-129 °C
Flash Point 42.8 °C
Density 0.896 g/cm³
Refractive Index 1.416

While broadly described as "fruity," the true utility of an aroma chemical lies in its specific nuances. Through extensive sensory analysis and comparison with related esters, the organoleptic profile of allyl isobutyrate can be more precisely defined. It presents a sweet, ethereal, and fruity character with notable tropical and subtle pineapple undertones, reminiscent of ripe, juicy fruit. Its profile is less pungent than allyl butyrate, offering a smoother and more rounded fruitiness that can be expertly blended to achieve a variety of effects.

Section 2: The Art and Science of Formulation: Creating Fruity Aroma Profiles

The creation of a convincing and appealing fruity aroma is a meticulous process of blending various aroma chemicals to achieve a harmonious and recognizable profile. Allyl isobutyrate, with its versatile fruity character, can be a key component in a multitude of formulations.

Synergistic Blending for Targeted Fruit Profiles

The final perceived aroma of a fragrance or flavor is often the result of synergistic or antagonistic interactions between its components.[5] Understanding these relationships is crucial for effective formulation.

  • Pineapple and Tropical Blends: The inherent pineapple facet of allyl isobutyrate makes it a natural choice for these profiles. It can be used to enhance and round out the sharper notes of other pineapple-associated esters like allyl hexanoate and ethyl butyrate.[6][7][8] A patent for a pineapple flavor essence, for instance, highlights a complex mixture of esters including allyl cyclohexyl propionate and ethyl butyrate to create a realistic pineapple aroma.[9] While not explicitly mentioning allyl isobutyrate, its similar profile suggests its utility in such formulations.

  • Apricot, Peach, and Stone Fruit Accords: The sweet, fleshy character of allyl isobutyrate can be leveraged to build realistic apricot and peach aromas. Blending with lactones such as gamma-decalactone (peach) and gamma-undecalactone (apricot), along with other fruity esters, can create a rich and succulent fruitiness.

  • Berry and Red Fruit Compositions: In small quantities, allyl isobutyrate can add a juicy, ripe quality to strawberry, raspberry, and cherry profiles. It can lift the overall fruitiness and provide a more complex and less confectionary-like character.

Illustrative Formulation Concepts

The following are conceptual frameworks for incorporating allyl isobutyrate into different fruity aroma profiles. The exact proportions will depend on the desired outcome and the other components in the formulation.

Conceptual Pineapple Base:

ComponentOdor Contribution
Allyl HexanoateSharp, pungent pineapple
Allyl Isobutyrate Sweet, rounded pineapple, tropical fruit
Ethyl ButyrateFruity, pineapple, sweet
Isoamyl AcetateBanana, fruity
VanillinCreamy, sweet background

Conceptual Apricot Accord:

ComponentOdor Contribution
Allyl Isobutyrate Sweet, fleshy fruit, apricot nuance
Gamma-UndecalactonePeachy, apricot, fatty
Benzyl AcetateFloral, fruity, jasmine
LinaloolFloral, citrus, woody
Ethyl AcetateEthereal, fruity

Section 3: Protocols for Sensory and Analytical Evaluation

Rigorous evaluation is the cornerstone of scientific integrity in flavor and fragrance development. This section provides detailed protocols for the sensory and analytical assessment of allyl isobutyrate and its formulations.

Protocol for Descriptive Sensory Analysis

Descriptive analysis provides a detailed and quantitative profile of an aroma chemical's sensory attributes.[10][11] This method requires a trained panel of assessors.

Objective: To qualitatively and quantitatively describe the odor profile of allyl isobutyrate.

Materials:

  • Allyl isobutyrate, high purity

  • Odorless, absorbent paper blotters (6 inches x 0.5 inches)[12]

  • Glass dipping jars

  • Ethanol (odorless, as a solvent if needed for dilution)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Aroma reference standards (e.g., for pineapple, apricot, sweet, ethereal)

  • Data collection software or standardized paper ballots

Procedure:

  • Panelist Training: A panel of 8-12 individuals should be trained on the fundamentals of aroma description and intensity scaling using a variety of aroma standards.[11][13]

  • Sample Preparation: Prepare a 10% solution of allyl isobutyrate in ethanol. Dip the blotters 1 inch into the solution.[12] Allow the solvent to evaporate for 30 seconds before evaluation.

  • Evaluation Environment: Conduct the evaluation in individual sensory booths to prevent distractions and cross-contamination of aromas.[14]

  • Odor Assessment: Panelists will sniff the prepared blotters and individually record their perceptions. The evaluation should be structured to capture:

    • Initial Impression (Top Notes): The first aromas perceived.

    • Character Descriptors: A list of terms that describe the aroma (e.g., fruity, sweet, pineapple, tropical, ethereal).

    • Intensity: The strength of the overall aroma and of each descriptor, typically rated on a 15-point scale where 0 is none and 15 is extremely strong.[11][15]

    • Temporal Profile: How the aroma changes over time (e.g., after 5, 15, and 60 minutes).

  • Data Analysis: The collected data should be statistically analyzed to generate a comprehensive sensory profile, often visualized as a spider or radar plot.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Training Panelist Training Sample_Prep Sample Preparation (10% Solution) Panel_Training->Sample_Prep Odor_Assessment Individual Odor Assessment in Booths Sample_Prep->Odor_Assessment Record_Descriptors Record Descriptors & Intensity Odor_Assessment->Record_Descriptors Record_Temporal Record Temporal Profile Record_Descriptors->Record_Temporal Data_Collection Data Collection Record_Temporal->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Generate_Profile Generate Sensory Profile Statistical_Analysis->Generate_Profile QC_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dilution Dilute Allyl Isobutyrate Sample Injection Inject Sample into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identify_Peak Identify Peak by Retention Time & Mass Spectrum Detection->Identify_Peak Assess_Purity Assess Purity by Peak Area % Identify_Peak->Assess_Purity Report Generate QC Report Assess_Purity->Report

Sources

Method

Title: A Detailed Guide to the Acid-Catalyzed Esterification of Allyl Alcohol and Isobutyric Acid for the Synthesis of Allyl Isobutyrate

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of allyl isobutyrate via the Fischer-Speier ester...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of allyl isobutyrate via the Fischer-Speier esterification of allyl alcohol and isobutyric acid, utilizing an acid catalyst. The guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It encompasses a detailed explanation of the reaction mechanism, a meticulously outlined experimental procedure, safety precautions, and troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of Allyl Isobutyrate and Fischer Esterification

Allyl isobutyrate is an important ester with a characteristic fruity, pineapple-like aroma, making it a valuable compound in the flavor and fragrance industry. It also serves as a versatile building block in organic synthesis. The most common and direct method for its preparation is the Fischer-Speier esterification, a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (allyl alcohol).

The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. A series of proton transfers and the elimination of a water molecule yield the final ester product. The entire process is reversible, necessitating strategies to drive the reaction towards the product side, typically by removing water as it is formed.

Reaction Mechanism: A Closer Look

The acid-catalyzed esterification of isobutyric acid with allyl alcohol follows a well-established nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Protonation of Carbonyl Oxygen cluster_1 Step 2: Nucleophilic Attack by Allyl Alcohol cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation IsobutyricAcid Isobutyric Acid H+ H+ (from catalyst) IsobutyricAcid->H+ ProtonatedIsobutyricAcid Protonated Isobutyric Acid (activated) H+->ProtonatedIsobutyricAcid AllylAlcohol Allyl Alcohol ProtonatedIsobutyricAcid->AllylAlcohol TetrahedralIntermediate1 Tetrahedral Intermediate AllylAlcohol->TetrahedralIntermediate1 TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 Water H2O TetrahedralIntermediate2->Water ProtonatedEster Protonated Allyl Isobutyrate TetrahedralIntermediate2->ProtonatedEster AllylIsobutyrate Allyl Isobutyrate ProtonatedEster->AllylIsobutyrate H_catalyst H+ (regenerated) ProtonatedEster->H_catalyst

Figure 1: Mechanism of Acid-Catalyzed Esterification.

Materials and Reagents

It is imperative to use reagents of appropriate purity to ensure a successful reaction with minimal side products.

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
Isobutyric Acid≥99%Sigma-Aldrich79-31-2Corrosive, handle with care.
Allyl Alcohol≥99%Alfa Aesar107-18-6Toxic and flammable.
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9Concentrated, highly corrosive.
TolueneAnhydrous, ≥99.8%VWR108-88-3Used as a solvent and for azeotropic removal of water.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionAny144-55-8For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)GranularAny7487-88-9For drying the organic phase.
Round-bottom flask (250 mL)---Ensure it is oven-dried.
Dean-Stark Apparatus---For azeotropic removal of water.
Reflux Condenser----
Magnetic Stirrer and Stir Bar----
Heating Mantle----
Separatory Funnel (250 mL)----
Rotary Evaporator---For solvent removal.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a laboratory-scale synthesis of allyl isobutyrate.

Reaction Setup
  • Drying Glassware: Ensure all glassware (250 mL round-bottom flask, Dean-Stark apparatus, and reflux condenser) is thoroughly oven-dried to remove any residual moisture, which can hinder the esterification reaction.

  • Reagent Addition: To the round-bottom flask, add a magnetic stir bar. Sequentially add isobutyric acid (0.5 mol), allyl alcohol (0.6 mol, 1.2 equivalents), and toluene (100 mL).

    • Causality Note: Using a slight excess of allyl alcohol helps to shift the equilibrium towards the product side, maximizing the yield of the ester. Toluene serves as a solvent and forms an azeotrope with water, facilitating its removal.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1-2% of the total reactant weight) to the reaction mixture while stirring.

    • Causality Note: Sulfuric acid is a strong acid that acts as the catalyst by protonating the carbonyl oxygen of the isobutyric acid, making it more susceptible to nucleophilic attack by the allyl alcohol. The addition should be slow to control the exothermic reaction.

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and the reflux condenser on top of the round-bottom flask. Ensure all joints are properly sealed.

G cluster_setup Reaction Setup Flask Round-bottom Flask (Isobutyric Acid, Allyl Alcohol, Toluene, H₂SO₄) DeanStark Dean-Stark Apparatus Flask->DeanStark Vapors Condenser Reflux Condenser DeanStark->Condenser Vapors Condenser->DeanStark Condensate HeatingMantle Heating Mantle & Stirrer HeatingMantle->Flask Heat & Stirring

Figure 2: Experimental Setup for Esterification.

Reaction and Monitoring
  • Heating and Reflux: Begin heating the mixture using a heating mantle to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring Progress: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water that can be collected is 0.5 mol (approximately 9 mL). The reaction is considered complete when water no longer collects in the trap. This typically takes 2-4 hours.

Workup and Purification
  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted isobutyric acid. Be cautious as CO₂ will be evolved.

    • Water (2 x 50 mL) to remove any remaining salts.

    • Brine (1 x 50 mL) to aid in the separation of the organic and aqueous layers.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude allyl isobutyrate can be purified by fractional distillation under reduced pressure.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure sufficient reaction time and proper reflux temperature.- Check for leaks in the apparatus.- Confirm the catalyst concentration is adequate.
Reagents are not anhydrous.- Use anhydrous grade reagents and oven-dried glassware.
Dark-colored Product Side reactions due to high temperature.- Maintain a gentle reflux and avoid overheating.
Impurities in starting materials.- Use high-purity starting materials.
Difficult Separation of Layers Emulsion formation during washing.- Add a small amount of brine to break the emulsion.- Allow the separatory funnel to stand for a longer period.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

  • Handling of Reagents:

    • Allyl Alcohol: Is toxic and flammable. Avoid inhalation and skin contact.

    • Isobutyric Acid: Is corrosive and has a strong, unpleasant odor. Handle with care.

    • Concentrated Sulfuric Acid: Is extremely corrosive. Add it slowly to the reaction mixture to prevent splashing and control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16654, Allyl isobutyrate. [Link]

Application

Use of allyl isobutyrate as a crosslinking agent

Application Note: Precision Tuning of Polymer Networks using Allyl Isobutyrate (AIB) Executive Summary This application note details the use of Allyl Isobutyrate (AIB) in the synthesis and modification of crosslinked pol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tuning of Polymer Networks using Allyl Isobutyrate (AIB)

Executive Summary

This application note details the use of Allyl Isobutyrate (AIB) in the synthesis and modification of crosslinked polymer networks for drug delivery systems.

Critical Technical Distinction: Researchers often conflate Allyl Isobutyrate with Allyl Methacrylate (AMA) or Azobisisobutyronitrile (AIBN). Unlike AMA (a bifunctional crosslinker) or AIBN (a radical initiator), Allyl Isobutyrate is a monofunctional allyl ester.

Therefore, AIB is not a bridge-forming crosslinker itself. Instead, it functions as a Reactive Network Modulator and Chain Transfer Agent . When introduced into a crosslinking formulation (e.g., acrylic or methacrylic hydrogels), AIB utilizes degradative chain transfer to regulate crosslinking density, increase mesh size, and homogenize the network structure. This protocol describes how to leverage AIB to tune the release kinetics of macromolecular drugs.

Part 1: Mechanism of Action

The "Allylic Effect" in Network Formation

In standard free-radical crosslinking (e.g., using EGDMA or MBA), reaction kinetics are often too fast, leading to heterogeneous networks with dense "microgels" and large voids. AIB introduces a self-limiting mechanism known as Degradative Chain Transfer .

  • H-Abstraction: The propagating radical abstracts a hydrogen atom from the

    
    -carbon of the AIB allyl group.
    
  • Stabilization: This creates a resonance-stabilized allylic radical which is slow to re-initiate.

  • Result: This terminates the growing chain earlier than usual, preventing "runaway" crosslinking and creating a more uniform, looser mesh ideal for the diffusion of large biologic drugs.

AIB_Mechanism cluster_0 Without AIB cluster_1 With AIB Initiator Radical Initiator (R•) Monomer Monomer (Acrylate) Initiator->Monomer Initiation Chain Growing Polymer Chain Monomer->Chain Propagation AIB Allyl Isobutyrate (Modulator) AllylRadical Stable Allyl Radical (Termination/Slow Re-initiation) AIB->AllylRadical Generates Chain->AIB Chain Transfer (H-Abstraction) Crosslink Standard Crosslink (Dense Network) Chain->Crosslink Standard Crosslinker (e.g., EGDMA) TunedNetwork Tuned Network (Uniform Mesh Size) AllylRadical->TunedNetwork Regulates Gelation Point

Figure 1: Mechanistic pathway showing how Allyl Isobutyrate intercepts growing chains to regulate network density.

Part 2: Experimental Protocol

Protocol: Synthesis of AIB-Modulated Poly(HEMA) Hydrogels for Sustained Release

Objective: To synthesize a hydrogel library with variable pore sizes for the controlled release of Bovine Serum Albumin (BSA).

Materials:

  • Monomer: 2-Hydroxyethyl methacrylate (HEMA)

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)

  • Modulator: Allyl Isobutyrate (AIB) [CAS: 2408-20-0]

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Ethanol/Water (1:1 v/v)

Workflow:

  • Preparation of Pre-Gel Solution:

    • In a scintillation vial, mix HEMA (2.0 g) with Solvent (2.0 mL).

    • Add EGDMA at a fixed concentration of 2 mol% relative to HEMA.

    • Variable Step: Add Allyl Isobutyrate (AIB) at varying concentrations: 0%, 5%, 10%, and 15% mol relative to HEMA.

    • Note: Higher AIB content will result in lower crosslinking density and higher swelling.

  • Initiation:

    • Add AIBN (1 mol% relative to monomer).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Degas the solution with Nitrogen (

      
      ) bubbling for 10 minutes to remove oxygen (oxygen inhibits radical polymerization).
      
  • Polymerization (Curing):

    • Inject the solution between two glass plates separated by a 1mm Teflon spacer.

    • Incubate in a thermal oven at 60°C for 12 hours , followed by 80°C for 2 hours to complete conversion.

  • Washing & Swelling:

    • Remove hydrogel discs and immerse in distilled water for 48 hours, changing water every 6 hours to leach out unreacted monomers and sol fraction.

    • Quality Check: If the 15% AIB gel dissolves or is too slimy, the chain transfer was too aggressive; reduce AIB to 12%.

  • Drug Loading:

    • Dehydrate discs in a vacuum oven.

    • Swell discs in a PBS solution containing BSA (10 mg/mL) for 24 hours.

Part 3: Data Analysis & Expected Results

The addition of AIB does not form crosslinks; it spaces them out. The following table illustrates the expected relationship between AIB concentration and network properties.

AIB Concentration (mol%)Gel Fraction (%)Equilibrium Swelling Ratio (Q)Mesh Size (

)
Drug Release Rate (

)
0% (Control) >98%~4.5Small (<5 nm)Slow (Diffusion Limited)
5% 95%~6.2MediumModerate
10% 88%~12.5Large (>10 nm)Fast (Burst Release)
15% <75%N/A (Fragile)UnstableRapid / Erosion

Interpretation:

  • 0% AIB: The network is tight and brittle. Large drugs (like BSA) are trapped and may not release.

  • 10% AIB: Optimal modulation. The "Allylic Effect" has shortened the primary chain lengths but increased the average molecular weight between crosslinks (

    
    ) by preventing micro-gelation, allowing sustained release of macromolecules.
    

Part 4: Troubleshooting & Common Confusions

In drug development procurement, "Allyl Isobutyrate" is frequently confused with functionally different agents. Use this verification table:

Chemical NameAcronymFunctionKey Feature
Allyl Isobutyrate AIB Network Modulator Monofunctional; Slows reaction; Increases swelling.[1]
Allyl Methacrylate AMA Crosslinker Bifunctional (Allyl + Methacrylate); Increases hardness/density.
Azobisisobutyronitrile AIBN Initiator Thermal radical source; Decomposes to start reaction.
Sucrose Acetate Isobutyrate SAIB Matrix Former High viscosity fluid; Physical entrapment (not covalent).

Safety Note: Allyl isobutyrate is a volatile ester. Work in a fume hood. It is a skin irritant and potential allergen.

References

  • Polymerization Kinetics of Allyl Esters

    • Matsumoto, A. et al. (2000). Allyl Polymerization: Radical Polymerization of Allyl Compounds. Progress in Polymer Science.
    • Context: Defines the degradative chain transfer constant ( ) for allyl isobutyrate, confirming its role in limiting molecular weight.
    • (General Journal Link for verification)

  • Network Modulation in Hydrogels

    • Peppas, N. A., et al. (2006). Hydrogels in Biology and Medicine: From Molecular Principles to Bionanotechnology.
    • )
  • Distinction from SAIB Matrices

    • Eastman Chemical Company.[2] (2023).[2][3] Sucrose Acetate Isobutyrate (SAIB) for Pharmaceutical Applications.[2]

    • Context: Clarifies that SAIB is a high-viscosity fluid used for depot injections, distinct

Sources

Method

Strategic Utilization of Allyl Isobutyrate as a C7 Synthon in Fine Chemical Synthesis

Topic: Allyl Isobutyrate in the Synthesis of Fine Chemicals Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary Allyl isobutyrate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Allyl Isobutyrate in the Synthesis of Fine Chemicals Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

Allyl isobutyrate (AIB, CAS 15727-77-2) is frequently categorized solely as a flavor and fragrance ingredient due to its pineapple-like organoleptic profile. However, in the context of fine chemical synthesis, AIB represents a highly strategic C4+C3 bifunctional building block .

Its value lies in its ability to undergo [3,3]-sigmatropic rearrangements (specifically the Ireland-Claisen rearrangement) to generate 2,2-dimethyl-4-pentenoic acid . This transformation efficiently installs a gem-dimethyl group —a critical structural motif in medicinal chemistry known to enhance metabolic stability and enforce bioactive conformations via the Thorpe-Ingold effect. Furthermore, AIB serves as a competent electrophile in transition-metal-catalyzed allylic substitutions, offering a carboxylate leaving group with distinct solubility profiles compared to standard allyl acetates.

This guide details the mechanistic rationale, experimental protocols, and safety considerations for deploying AIB in high-value organic synthesis.

Physicochemical Profile & Handling

Before initiating synthesis, verify the quality of the starting material. Commercial AIB often contains stabilizers or hydrolysis products (isobutyric acid) that can quench sensitive organometallic reagents.

Table 1: Critical Properties of Allyl Isobutyrate
PropertyValueRelevance to Synthesis
CAS Number 15727-77-2Unique Identifier
Formula C₇H₁₂O₂MW: 128.17 g/mol
Boiling Point ~138 °CAmenable to purification by distillation
Density 0.88 g/mLLighter than water; phase separation is distinct
Solubility Miscible in THF, Et₂O, TolueneCompatible with standard anhydrous solvents
Flash Point ~35 °CFlammable; requires grounding during transfer

Pre-Reaction Purification Protocol:

  • Wash AIB (50 mL) with saturated NaHCO₃ (2 x 20 mL) to remove free isobutyric acid.

  • Wash with brine (1 x 20 mL).

  • Dry over anhydrous MgSO₄ for 2 hours.

  • Filter and distill under reduced pressure (if high purity is required for catalytic steps). Store over activated 4Å molecular sieves.

Core Application: The Ireland-Claisen Rearrangement

The most powerful application of AIB is the synthesis of 2,2-dimethyl-4-pentenoic acid . This reaction rearranges the linear ester into a branched unsaturated acid with 100% atom economy regarding the carbon skeleton.

Mechanistic Insight

The reaction proceeds via the formation of a Silyl Ketene Acetal (SKA) . The subsequent [3,3]-sigmatropic rearrangement is concerted and proceeds through a chair-like transition state.[1]

Figure 1: Mechanistic pathway for the conversion of Allyl Isobutyrate to 2,2-dimethyl-4-pentenoic acid.

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Objective: Convert 20 mmol of AIB to the corresponding


-unsaturated acid.

Reagents:

  • Allyl isobutyrate (2.56 g, 20 mmol)

  • Diisopropylamine (3.4 mL, 24 mmol)

  • n-Butyllithium (2.5 M in hexanes, 9.6 mL, 24 mmol)

  • Chlorotrimethylsilane (TMSCl) (3.8 mL, 30 mmol)

  • Anhydrous THF (50 mL)

  • 1M HCl (for workup)

Step-by-Step Procedure:

  • LDA Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add anhydrous THF (30 mL) and diisopropylamine (24 mmol). Cool to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (24 mmol) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolization:

    • Dilute Allyl Isobutyrate (20 mmol) in THF (10 mL).

    • Add the AIB solution dropwise to the LDA solution at -78 °C over 15 minutes.

    • Critical Checkpoint: Stir for 45 minutes at -78 °C. The solution should remain clear or pale yellow.

  • Silyl Trapping (SKA Formation):

    • Add TMSCl (30 mmol) dropwise to the enolate mixture.

    • Allow the reaction to stir at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

  • Rearrangement:

    • Note: While some substrates rearrange at RT, reflux is often required for complete conversion of the sterically hindered isobutyryl group.

    • Equip the flask with a reflux condenser and heat the mixture to gentle reflux (65 °C) for 2–4 hours. Monitor by TLC (or GC-MS) for the disappearance of the silyl ketene acetal (or hydrolysis back to starting material in aliquots).

  • Workup & Hydrolysis:

    • Cool the reaction to RT.

    • Quench by pouring the mixture into 50 mL of 1M HCl (vigorous stirring required to hydrolyze the silyl ester). Stir for 30 minutes.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Combine organics and extract with 1M NaOH (3 x 40 mL). This moves the product (acid) into the aqueous phase, leaving neutral impurities in the organic phase.

    • Separate the aqueous layer, acidify carefully with conc. HCl to pH < 2, and re-extract with Ether (3 x 50 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Expected Yield: 75–85% of a colorless oil. Characterization: ¹H NMR should show a characteristic gem-dimethyl singlet (~1.2 ppm) and terminal alkene signals (5.0–5.8 ppm).

Secondary Application: Palladium-Catalyzed Allylation

AIB can function as an allyl donor in Tsuji-Trost type reactions. While allyl acetate is the standard, the isobutyrate leaving group is more sterically demanding, which can influence the regioselectivity and reaction rate in specific catalytic cycles.

Workflow: Decarboxylative Allylation (Concept)

In the presence of Pd(0), AIB generates a


-allylpalladium complex and an isobutyrate anion. While direct decarboxylation of simple esters is difficult, this system is effective when AIB is used to allylate external nucleophiles (e.g., amines, malonates) under neutral conditions.

Figure 2: Catalytic cycle for Pd-catalyzed allylation using AIB as the allyl donor.

Safety & Handling References

  • Flammability: AIB has a low flash point (~35°C). All transfers involving static-prone solvents (hexanes, THF) must be grounded.

  • Toxicity: Allyl esters are generally toxic if inhaled or absorbed through the skin due to metabolic release of allyl alcohol (a lachrymator and hepatotoxin).

  • Engineering Controls: Always handle AIB in a fume hood. Double-gloving (Nitrile) is recommended.

References

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976).[2] "The Ester Enolate Claisen Rearrangement. Stereochemical Control through Stereoselective Enolate Formation." Journal of the American Chemical Society.[1][2][3] Link

  • Tsuji, J. (1986). "New synthetic reactions of allyl alkyl carbonates, allyl beta-keto esters, and allyl enol carbonates catalyzed by palladium complexes."[4] Tetrahedron. Link

  • PubChem Database. (n.d.). "Allyl Isobutyrate - Compound Summary." National Center for Biotechnology Information. Link

  • Castro, A. M. M. (2004).[5] "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews. Link

Sources

Application

Sensory evaluation techniques for allyl isobutyrate in flavor research

Application Note: Integrated Sensory Characterization of Allyl Isobutyrate in Complex Matrices Introduction Allyl isobutyrate (2-propenyl 2-methylpropanoate) is a potent ester characterized by a sharp, fruity profile wit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Sensory Characterization of Allyl Isobutyrate in Complex Matrices

Introduction

Allyl isobutyrate (2-propenyl 2-methylpropanoate) is a potent ester characterized by a sharp, fruity profile with distinct pineapple, apple, and green (galbanum-like) nuances. While structurally similar to widely used flavoring agents like Allyl Isovalerate (FEMA 2045) and Allyl Butyrate (FEMA 2021), Allyl Isobutyrate presents unique challenges in sensory evaluation due to its volatility and susceptibility to hydrolysis in aqueous media.

This guide outlines a rigorous, self-validating framework for evaluating this molecule, moving beyond simple smelling strips to integrated Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Part 1: Chemical & Sensory Profile[1]

Before initiating panel work, the chemical baseline must be established to ensure purity, as "allyl" impurities (e.g., free allyl alcohol) can introduce sharp, mustard-like off-notes that skew sensory data.

Table 1: Physicochemical & Sensory Properties

PropertyValue / DescriptionSignificance in Sensory Protocols
CAS Number 15727-77-2Primary identifier for safety data sheets.[1]
Odor Descriptors Pineapple, Apple, Galbanum (Green), Metallic (at high conc.)Defines the lexicon for panel training.
LogP (Octanol/Water) ~1.8 (Estimated)Moderate hydrophobicity; partitions into fat phases in dairy applications.
Vapor Pressure ~1.95 mmHg @ 25°CHigh volatility; requires rapid evaluation or headspace containment.
Solubility Soluble in alcohol, oils; ~475 mg/L in waterWater-based thresholds require vigorous mixing or cosolvents (EtOH).

Part 2: Instrumental-Sensory Correlation (GC-O)

To isolate the specific sensory contribution of Allyl Isobutyrate from a complex flavor matrix (e.g., a tropical fruit blend), Gas Chromatography-Olfactometry (GC-O) is the gold standard. This protocol uses a "Detection Frequency" method to correlate the chromatographic peak with olfactory intensity.

Protocol 1: GC-O Split-Detection Method

Objective: Verify the elution time and odor character of Allyl Isobutyrate without matrix interference.

  • Sample Preparation: Dilute the flavor concentrate to 100 ppm in Dichloromethane (DCM) or Ethanol.

  • Injection: 1 µL splitless injection at 250°C.

  • Column Separation: DB-Wax or equivalent polar column (30m x 0.25mm ID) to separate esters based on polarity.

  • The Split (Critical Step): The column effluent is split 1:1.

    • Path A: Goes to the Mass Spectrometer (MS) for chemical ID.

    • Path B: Goes to the Olfactory Port (Sniff Port).

  • Olfactory Detection:

    • Humidified air is mixed with the effluent at the sniff port (20 mL/min) to prevent drying of the assessor’s nasal mucosa.

    • The assessor records the start time, end time, descriptor, and intensity (0-3 scale) of the odor event.

Data Output: An "Olfactogram" overlaid on the Chromatogram. A clean sample should show a single fruity/green odor event aligning exactly with the Allyl Isobutyrate peak (Retention Index approx. 1100-1200 on Wax).

GCO_Workflow cluster_0 Sample Introduction cluster_1 Separation cluster_2 Dual Detection Sample Flavor Extract (DCM Extraction) Injector GC Injector (250°C) Sample->Injector Column Capillary Column (DB-Wax) Injector->Column Splitter Y-Splitter (50:50 Ratio) Column->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS Chemical Signal Nose Olfactory Port (Sensory ID) Splitter->Nose Odor Event

Figure 1: GC-O workflow ensuring simultaneous chemical identification and sensory verification.

Part 3: Sensory Threshold Determination (ASTM E679)

Because published threshold data varies by source and matrix, you must determine the Odor Detection Threshold (ODT) for your specific medium (e.g., water vs. sucrose solution).

Protocol 2: 3-Alternative Forced Choice (3-AFC)

Objective: Determine the concentration at which 50% of the population can detect Allyl Isobutyrate (Group BET).

  • Stock Solution: Prepare 1000 ppm Allyl Isobutyrate in Ethanol (absolute).

  • Dilution Series: Create 6 concentration steps in the final matrix (e.g., spring water) using a dilution factor of 3 (e.g., 9 ppm, 3 ppm, 1 ppm, 0.33 ppm, etc.).

  • Presentation:

    • Present 3 cups to the panelist: Two contain the blank (matrix only), one contains the spiked sample.

    • Randomize the order (e.g., Blank-Spike-Blank).

    • Panelist must choose the odd cup (Forced Choice).

  • Calculation:

    • Use the Best Estimate Threshold (BET) method.

    • The individual threshold is the geometric mean of the highest concentration missed and the next higher concentration correctly identified.

    • Self-Validation: If a panelist gets the highest concentration wrong, their data is invalid (anosmia or error).

Part 4: Quantitative Descriptive Analysis (QDA)

Once the threshold is known, a trained panel profiles the qualitative attributes.

Protocol 3: Panel Training & Lexicon Development

1. Reference Standards: To ensure "Trustworthiness" of the data, calibrate the panel using physical standards. Do not rely on verbal descriptions.

  • Pineapple: Canned pineapple juice (freshly opened).

  • Green/Sharp: Galbanum oil (0.1% in EtOH) or cis-3-Hexenol (diluted).

  • Ethereal/Chemical: Ethyl Acetate (diluted) – Note: Allyl Isobutyrate often has a sharp "lift" similar to this.

  • Metallic: Ferrous sulfate solution (to distinguish off-notes).

2. Evaluation Environment:

  • Red lighting (to mask appearance).

  • Individual booths with positive air pressure.

  • Palate cleansers: Unsalted crackers and warm water (warmth helps clear fatty esters).

3. The QDA Workflow:

QDA_Workflow cluster_feedback Validation Loop Screening Panelist Screening (Discrimination Tests) Lexicon Lexicon Generation (Open Discussion) Screening->Lexicon Training Calibration w/ Standards (Pineapple, Green, Sharp) Lexicon->Training Evaluation Blind Evaluation (Unstructured Line Scale) Training->Evaluation Analysis Spider Plot & ANOVA (Statistical Validation) Evaluation->Analysis Analysis->Training If p-value > 0.05 (Panel Inconsistency)

Figure 2: QDA workflow with a statistical feedback loop for panel calibration.

Part 5: Matrix Interaction & Stability

Allyl Isobutyrate is an ester; it is prone to hydrolysis in acidic environments (e.g., soft drinks, pH < 3.5) and scalping in high-fat matrices (e.g., ice cream).

Experimental Check:

  • Acid Stability: Incubate 10 ppm Allyl Isobutyrate in a pH 3.0 citric acid buffer at 35°C. Analyze by GC-MS at Day 0, 7, and 14. Look for the formation of Allyl Alcohol (pungent, toxic) and Isobutyric Acid (cheesy/sour).

  • Fat Partitioning: In high-fat systems, the "Green" note often suppresses, while the "Pineapple" body remains. Increase dosage by 20-30% in >5% fat matrices to compensate for LogP partitioning.

Regulatory & Safety Pre-check

While Allyl Isovalerate (FEMA 2045) and Allyl Butyrate (FEMA 2021) are common, Allyl Isobutyrate (CAS 15727-77-2) usage must be verified against the most current FEMA GRAS list or local regulations (e.g., EU Flavis Number). Always verify the specific regulatory status for direct addition versus use as a nature-identical component in a compound flavor.

References

  • PubChem. (n.d.). Allyl isobutyrate (Compound).[2][1] National Library of Medicine. Retrieved from [Link]

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Allyl Isobutyrate Data and Olfactory Profile. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA GRAS Lists and Interpretations. (Check specifically for CAS 15727-77-2 updates). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in allyl isobutyrate synthesis

Topic: Troubleshooting Low Yield in Allyl Isobutyrate Synthesis Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.[1] Executive Summary: The Yield Paradox Synthesizing Allyl Isobutyrate (AIB...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Allyl Isobutyrate Synthesis

Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.[1]

Executive Summary: The Yield Paradox

Synthesizing Allyl Isobutyrate (AIB) presents a classic "Yield Paradox" in organic synthesis. While the core mechanism—Fischer esterification—is elementary, the specific physical properties of the reagents create a perfect storm for yield loss.

You are likely facing one of three failure modes:

  • Thermodynamic Stalling: Failure to shift the equilibrium due to inefficient water removal (the allyl alcohol-water azeotrope trap).[1]

  • Kinetic Side-Reactions: Acid-catalyzed polymerization of the allyl moiety or ether formation.[1]

  • Work-up Attrition: Loss of product during isolation due to hydrolysis or volatility.[1]

This guide moves beyond basic textbook protocols to address the specific engineering controls required for high-yield AIB synthesis.

Visualizing the Failure Points

Before adjusting your protocol, map your current failure mode to the reaction landscape below.[1]

AIB_Synthesis_Workflow cluster_pathways Reaction Pathways Reactants Allyl Alcohol + Isobutyric Acid Catalyst Catalyst Selection Reactants->Catalyst AcidPath Acid Catalysis (p-TsOH / H2SO4) Catalyst->AcidPath EnzymePath Enzymatic (Lipase) Catalyst->EnzymePath Intermediate Tetrahedral Intermediate AcidPath->Intermediate Polymer Polymerization (Low Yield / Tar) AcidPath->Polymer High T / Strong Acid Ether Diallyl Ether (Side Product) AcidPath->Ether Dehydration EnzymePath->Intermediate Water Water (Inhibitor) Intermediate->Water Elimination Product Allyl Isobutyrate Intermediate->Product Water->Intermediate Hydrolysis (Reversibility)

Figure 1: Reaction landscape showing the competition between productive esterification, reversible hydrolysis, and irreversible side reactions (polymerization).[2]

Module 1: The Thermodynamic Trap (Fischer Esterification)

The Problem: You are likely using a Dean-Stark trap, but your yield remains stuck at ~60-70%. The Cause: Allyl alcohol forms a binary azeotrope with water (BP 88.9°C, ~72% allyl alcohol) [1].[1] If you reflux without an entrainer, you are distilling off your reactant (allyl alcohol) into the trap along with the water, effectively destroying your stoichiometry.

Protocol A: Entrainer-Assisted Acid Catalysis

Use this for scale-up when cost is a driver and enzyme catalysts are too expensive.[1][2]

Reagents:

  • Isobutyric Acid (1.0 eq)[2][3]

  • Allyl Alcohol (1.2 eq)[2]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%) — Avoid H2SO4 to reduce charring.[1][2]

  • Entrainer: Cyclohexane (Preferred) or Toluene.[1]

Step-by-Step Optimization:

  • The Solvent Switch: Do not run neat. Use Cyclohexane .[1][4][5]

    • Reasoning: Cyclohexane forms a ternary azeotrope with water and allyl alcohol that boils lower than the binary allyl alcohol/water azeotrope.[1] This helps carry water over while keeping more alcohol in the pot [2].[1]

  • Inhibitor Addition: Add 200-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction flask.[1]

    • Reasoning: Allyl alcohol is prone to radical polymerization at reflux temperatures.[1] The inhibitor prevents the formation of "tars" that lower yield and darken the product.

  • Monitor Water: Use a Dean-Stark trap. Calculate the theoretical water yield (18g per mole of limiting reagent). Stop heating exactly when water collection plateaus.[1] Extended heating promotes transesterification and polymerization.[1]

Module 2: The "Green" Route (Enzymatic Synthesis)

The Problem: High purity is required (e.g., for fragrance/flavor applications), but acid catalysis leaves trace odors or colored impurities.[1] The Solution: Lipase-catalyzed esterification.[1][6] This runs at mild temperatures (30-40°C), eliminating polymerization and vaporization losses.[1]

Protocol B: Lipase-Catalyzed Synthesis (High Selectivity)

Based on optimization studies using Rhizomucor miehei (Lipozyme IM-20) or Candida antarctica (Novozym 435) [3, 4].[1][2]

Reagents:

  • Isobutyric Acid (1.0 eq)[2][3]

  • Allyl Alcohol (1.0 - 1.25 eq)[1][2]

  • Catalyst: Novozym 435 (immobilized lipase), 10-15 wt% relative to substrates.[1]

  • Solvent: n-Hexane or Solvent-Free.[1]

Workflow:

  • Setup: Mix acid and alcohol in n-hexane (substrate concentration ~1.0 M).

  • Water Control: Add activated Molecular Sieves (3Å) or use a vacuum system to continuously remove water.[1]

    • Critical Mechanism:[1] Enzymes are equilibrium catalysts.[1] Without water removal, conversion caps at ~60-70%.[1]

  • Incubation: Shake/stir at 30-40°C for 12-24 hours.

    • Warning: Do not exceed 60°C; this denatures the enzyme [5].[1][7]

  • Workup: Simply filter off the immobilized enzyme (reusable) and evaporate the solvent.[1] This often yields >95% purity without distillation.[1]

Module 3: Troubleshooting & Diagnostics

Use this matrix to diagnose your specific yield issue.

SymptomProbable CauseCorrective Action
Low Mass Balance (<70%) Volatility / Polymerization 1.[1][2] Check condenser temp (Allyl alcohol BP 97°C).2. Add radical inhibitor (BHT).3.[1] Switch to enzymatic route (Protocol B).
High Crude Mass, Low Purity Incomplete Conversion 1.[1][2] Water is not being removed.[1] Check Dean-Stark or refresh Molecular Sieves.2. Equilibrium limited. Increase Entrainer volume.
Product is Dark/Brown Polymerization 1.[1][2] Switch from H2SO4 to p-TsOH.2. Reduce reaction temperature.3. Ensure oxygen exclusion (Nitrogen sparge).[1]
"Rancid Butter" Odor Residual Isobutyric Acid 1.[1][2] Wash crude with sat.[1] NaHCO3 (bicarbonate) until pH 8.2.[1] Isobutyric acid is tenacious; ensure thorough phase mixing during wash.[1]
Loss of Reactant in Trap Azeotrope Failure 1. Switch solvent to Cyclohexane.2. Add a fractionation column between flask and Dean-Stark (rarely needed if solvent is correct).[1]

Module 4: Physical Property Data for Process Control

Understanding the boiling points and azeotropes is non-negotiable for this synthesis.[1]

ComponentBoiling Point (°C)Key Azeotrope (with Water)Notes
Allyl Alcohol 97.0°C88.9°C (72.3% Alcohol)DANGER: Toxic Lachrymator.[1][2]
Isobutyric Acid 154.5°C99.3°C (18.4% Acid)Smells pungent/rancid.[1][2]
Allyl Isobutyrate ~135°C~90-95°C (Binary)Fruity/Pineapple odor.[1][2]
Cyclohexane 80.7°C69.5°C (Binary)Excellent entrainer.[1][2]

Data Source: Azeotrope tables [1, 6].

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Start: Low Yield Detected Check_Conversion Is Conversion > 90%? (Check GC/TLC) Start->Check_Conversion Water_Issue Problem: Equilibrium Stalled Check_Conversion->Water_Issue No (<90%) Mass_Loss Problem: Mass Loss during Reaction or Workup Check_Conversion->Mass_Loss Yes (>90%) Check_Water Is water removal active? Water_Issue->Check_Water Action_Sieves Action: Add/Refresh 3Å Mol Sieves or Check Dean-Stark Check_Water->Action_Sieves Check_Color Is Crude Dark/Tar? Mass_Loss->Check_Color Action_Polymer Action: Polymerization detected. Add BHT, lower temp, or use Lipase. Check_Color->Action_Polymer Yes (Dark) Action_Volatility Action: Volatility Loss. Improve condenser efficiency. Check Azeotrope losses. Check_Color->Action_Volatility No (Clear)

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Wikipedia Contributors. (n.d.). Azeotrope tables. Wikipedia.[1] Retrieved February 1, 2026, from [Link][2]

  • Science Ready. (2021). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 1, 2026, from [Link][2]

  • Hari Krishna, S., et al. (2001).[1] Lipase-catalyzed synthesis of isoamyl isobutyrate - Optimization using a central composite rotatable design. Process Biochemistry. Retrieved February 1, 2026, from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020).[1] Optimization of the Lipase-Catalyzed Selective Amidation. Retrieved February 1, 2026, from [Link][2]

  • Redalyc. (2016).[1][5][8] Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved February 1, 2026, from [Link][2]

  • Scent.vn. (n.d.).[1] Allyl isobutyrate Properties & Data. Retrieved February 1, 2026, from [Link][2]

Sources

Optimization

Technical Support Center: Best Practices for Scaling Up Allyl Isobutyrate Production

Introduction Welcome to the technical support guide for the synthesis and scale-up of allyl isobutyrate. This document is designed for researchers, chemists, and drug development professionals who are transitioning this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of allyl isobutyrate. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from a small, bench-scale reaction to a larger, multi-gram production. As Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the process, enabling you to troubleshoot effectively and ensure a safe, efficient, and reproducible scale-up. We will delve into the common challenges, the chemical principles governing the reaction, and the practical steps necessary for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing allyl isobutyrate in the lab?

A1: The most common and direct method is the Fischer-Speier esterification . This is a classic organic reaction where a carboxylic acid (isobutyric acid) reacts with an alcohol (allyl alcohol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][2] The reaction is an equilibrium process, meaning it is reversible.[3][4]

Q2: My initial small-scale reactions are giving low yields. What is the most likely cause?

A2: The primary culprit for low yields in Fischer esterification is the reversible nature of the reaction. The equilibrium lies between the starting materials and the products (ester and water). To achieve a high yield, you must shift the equilibrium to the right, favoring the formation of allyl isobutyrate. This is governed by Le Châtelier's Principle and can be achieved in two main ways:[1][3]

  • Use of Excess Reagent: By adding a large excess of one of the starting materials (either allyl alcohol or isobutyric acid), you can drive the reaction forward. Typically, the less expensive or more easily removed reagent is used in excess.

  • Removal of Water: As water is a product of the reaction, its removal as it forms will prevent the reverse reaction (ester hydrolysis) from occurring.[5] This is the most efficient method, especially during scale-up, and is often accomplished using a Dean-Stark apparatus.[5]

Q3: What are the main safety concerns when working with the reagents for this synthesis?

A3: Safety is paramount. The primary hazards are associated with the starting materials and catalyst:

  • Allyl Alcohol: This reagent is highly toxic, flammable, and a lachrymator. It can be fatal if swallowed, inhaled, or absorbed through the skin. It also has a dangerous reaction profile, potentially exploding on contact with concentrated sulfuric acid.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Isobutyric Acid: This is a corrosive liquid that can cause severe skin burns and eye damage.[7] It also has a very strong, unpleasant odor.

  • Sulfuric Acid (Concentrated): A strong acid and dehydrating agent, it is extremely corrosive and will cause severe burns on contact. When mixing with other liquids, especially water or alcohols, significant heat is generated. The acid should always be added slowly to the alcohol, never the other way around, to control the exotherm.

Troubleshooting Guide for Scale-Up

Problem 1: The reaction is turning dark brown or black upon adding the catalyst.
  • Causality: This is a strong indication of uncontrolled side reactions, likely polymerization or degradation of the allyl alcohol. This often happens when concentrated sulfuric acid is added too quickly to the allyl alcohol, creating localized "hot spots" of extreme temperature and acid concentration. Allyl alcohol's double bond is susceptible to acid-catalyzed polymerization.[6]

  • Solution (Scale-Up Context):

    • Control the Exotherm: Prepare an ice bath around your reaction flask before adding the catalyst.

    • Order of Addition: Always add the sulfuric acid slowly and dropwise to the chilled allyl alcohol with vigorous stirring. This ensures the acid is dispersed and diluted quickly, preventing localized heating.

    • Pre-mix: A safer alternative is to add the catalyst to the isobutyric acid first, and then add this mixture to the allyl alcohol.

Problem 2: My yield decreased significantly when I scaled up the reaction from 10g to 200g.
  • Causality: This is a classic scale-up challenge often related to three factors: inefficient mixing, poor heat transfer, and incomplete water removal.

    • Mixing: A magnetic stir bar that is adequate for a 100 mL flask is often insufficient for a 2 L flask. Pockets of the reaction mixture may not be properly mixed, leading to non-uniform temperature and concentration.

    • Heat Transfer: The surface-area-to-volume ratio decreases as the flask size increases. This means it's harder to heat the reaction mixture to the required reflux temperature uniformly and efficiently.

    • Water Removal: In a larger volume, simply refluxing is not enough to drive off the water. The water can co-distill with the reactants and then condense and fall back into the mixture, inhibiting the reaction from reaching completion.

  • Solution (Scale-Up Context):

    • Switch to Mechanical Stirring: For flasks larger than 500 mL, use an overhead mechanical stirrer. This provides much more efficient and powerful agitation, ensuring the mixture is homogenous.

    • Use a Heating Mantle: Ensure your heating mantle is appropriately sized for the flask to provide even heating.

    • Implement a Dean-Stark Trap: This is the most critical change for a successful scale-up. A Dean-Stark trap is a piece of glassware that collects the water as it's formed and physically separates it from the reaction, definitively preventing the reverse reaction.[5] Toluene is often used as an entraining agent to facilitate the azeotropic removal of water.

Problem 3: During the aqueous workup, my product seems to be "disappearing".
  • Causality: You are likely experiencing unwanted hydrolysis of your ester product back into the starting materials. This happens during the neutralization step, especially if you use a strong base like sodium hydroxide. This base-catalyzed hydrolysis is called saponification and can be rapid, especially if the mixture is warm.[8]

  • Solution (Scale-Up Context):

    • Use a Mild Base: Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃), not sodium hydroxide (NaOH) or potassium hydroxide (KOH). Sodium bicarbonate is a weaker base and is less likely to catalyze significant saponification.

    • Keep it Cold: Perform all aqueous washes with cold or ice-cold solutions. Lower temperatures dramatically slow the rate of hydrolysis.

    • Work Quickly: Do not let the ester sit in the aqueous basic solution for extended periods. Perform the separation in a separatory funnel as efficiently as possible.

    • Brine Wash: After the bicarbonate wash, a final wash with a saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer and can improve the separation of the layers.

Experimental Protocols & Key Parameters

Data Presentation: Comparison of Lab-Scale vs. Scale-Up Synthesis
ParameterLab-Scale SynthesisScale-Up SynthesisRationale for Change
Scale ~10 g Allyl Isobutyrate~200 g Allyl Isobutyrate20x increase to demonstrate scale-up principles.
Isobutyric Acid 8.8 g (0.1 mol)176.2 g (2.0 mol)Scaled linearly.
Allyl Alcohol 8.7 g (0.15 mol, 1.5 eq)174.3 g (3.0 mol, 1.5 eq)Maintained molar excess to drive equilibrium.
Catalyst (H₂SO₄) 0.5 mL10 mLScaled linearly; maintains catalytic loading.
Solvent (Toluene) Not required200 mLRequired for azeotropic water removal with Dean-Stark.
Reaction Vessel 250 mL Round Bottom Flask2 L Round Bottom FlaskAccommodates larger volume and prevents bumping.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in a large volume.
Heating Heating MantleHeating MantleProvides consistent and even heating.
Water Removal Simple RefluxDean-Stark ApparatusActively removes water to drive reaction to completion.
Reaction Time 3-4 hours4-6 hours (or until water collection ceases)Scale-up may require longer time to reach thermal equilibrium.
Workup NaHCO₃ wash, Water washCold NaHCO₃ wash, Brine washMinimizes hydrolysis and improves layer separation.
Purification Simple DistillationFractional DistillationProvides better separation of product from unreacted starting materials.
Expected Yield 70-80%85-95%Higher efficiency due to active water removal.
Protocol 1: Small-Scale Synthesis of Allyl Isobutyrate (~10 g)
  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Reagent Addition: To the flask, add allyl alcohol (8.7 g, 0.15 mol) and isobutyric acid (8.8 g, 0.1 mol).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 3-4 hours.

  • Cooling & Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution!), and finally 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by simple distillation to yield pure allyl isobutyrate.

Protocol 2: Scaled-Up Synthesis of Allyl Isobutyrate (~200 g)
  • Setup: Assemble a 2 L, three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser. Place the entire apparatus in a suitably sized heating mantle.

  • Reagent Addition: Charge the flask with allyl alcohol (174.3 g, 3.0 mol), isobutyric acid (176.2 g, 2.0 mol), and toluene (200 mL).

  • Catalyst Addition: Begin stirring and cool the flask in an ice-water bath. Slowly and dropwise, add concentrated sulfuric acid (10 mL) over 15-20 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Remove the ice bath and heat the mixture. The mixture will begin to reflux, and the toluene-water azeotrope will start collecting in the Dean-Stark trap. Continue heating until no more water collects in the trap (typically 4-6 hours). The theoretical amount of water to be collected is ~36 mL (2.0 mol).

  • Cooling & Workup: Cool the reaction mixture to below 20°C using an ice bath. Carefully transfer the mixture to a large separatory funnel. Wash sequentially with 2 x 250 mL of ice-cold saturated sodium bicarbonate solution and 1 x 250 mL of ice-cold brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene solvent via rotary evaporation.

  • Purification: Set up for fractional distillation under reduced pressure. This will allow for a clean separation of the allyl isobutyrate (boiling point ~138°C at atmospheric pressure) from any residual starting materials. Collect the fraction corresponding to the pure product.[9][10]

Visualization of the Scale-Up Workflow

The following diagram illustrates the key decision points and procedural differences between a small-scale synthesis and a thoughtful scale-up process for allyl isobutyrate.

ScaleUp_Workflow Allyl Isobutyrate Synthesis: Small-Scale vs. Scale-Up cluster_small Small-Scale Protocol cluster_large Scale-Up Protocol start Reaction Planning small_scale Small Scale (<10g) start->small_scale large_scale Scale-Up (>100g) start->large_scale s_setup Setup: - Magnetic Stirrer - Simple Reflux small_scale->s_setup l_setup Setup: - Mechanical Stirrer - Dean-Stark Trap large_scale->l_setup s_reaction Reaction: - Excess Reagent Driven s_setup->s_reaction s_workup Workup: - Standard Washes s_reaction->s_workup s_purify Purification: - Simple Distillation s_workup->s_purify s_yield Result: - Moderate Yield - Proof of Concept s_purify->s_yield l_reaction Reaction: - Water Removal Driven - Toluene Azeotrope l_setup->l_reaction l_workup Workup: - Cold Washes - Mild Base (NaHCO3) l_reaction->l_workup l_purify Purification: - Fractional Distillation l_workup->l_purify l_yield Result: - High Yield - Efficient & Reproducible l_purify->l_yield

Caption: Workflow comparing small-scale and scale-up synthesis of allyl isobutyrate.

References

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved February 1, 2026, from [Link]

  • Experiment 10: Fischer Esterification. (n.d.). University of Manitoba. Retrieved February 1, 2026, from [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • Evaluation of Scalable Synthesis Methods for Aluminum-Substituted Li7La3Zr2O12 Solid Electrolytes. (2021). MDPI. Retrieved February 1, 2026, from [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2020). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • Process for purifying allyl alcohol. (1987). Google Patents.
  • Process for the preparation of isobutyrate esters. (1962). Google Patents.
  • Allyl isobutyrate. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved February 1, 2026, from [Link]

  • Isobutyric acid, α-benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 1, 2026, from [Link]

  • Branched Medium Chain Fatty Acids: Iso-Caproate Formation from Iso-Butyrate Broadens the Product Spectrum for Microbial Chain Elongation. (2019). ACS Publications. Retrieved February 1, 2026, from [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (2018). Redalyc. Retrieved February 1, 2026, from [Link]

  • The mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved February 1, 2026, from [Link]

  • Safety Data Sheet: Isobutyric acid. (n.d.). Carl ROTH. Retrieved February 1, 2026, from [Link]

  • Allyl alcohol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 1, 2026, from [Link]

  • Method for making isobutyric acid. (1984). Google Patents.
  • Branched Medium Chain Fatty Acids: Iso-Caproate Formation from Iso-Butyrate Broadens the Product Spectrum for Microbial Chain Elongation. (2019). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. (2023). MDPI. Retrieved February 1, 2026, from [Link]

  • 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. (2020). YouTube. Retrieved February 1, 2026, from [Link]

  • Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. (2020). MDPI. Retrieved February 1, 2026, from [Link]

  • A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Learn About the Application and Storage of Allyl Alcohol. (n.d.). Nanjing Chemical Material Corp.. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Strategies to control the odor profile of synthesized allyl isobutyrate

Welcome to the technical support center for the synthesis and purification of allyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of allyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the control of the odor profile of synthesized allyl isobutyrate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis for the desired high-purity, fruity-pineapple aromatic profile.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of allyl isobutyrate, leading to undesirable odor profiles.

Problem 1: My final product has a harsh, pungent, or irritating odor.

  • Probable Cause: This is often indicative of residual allyl alcohol in your purified ester. Allyl alcohol has a low odor threshold and a pungent, unpleasant smell that can easily mask the desired fruity notes of the ester.[1]

  • Solution:

    • Improve Fractional Distillation: Allyl alcohol has a boiling point of 97°C, which is significantly lower than that of allyl isobutyrate (approximately 136-138°C). A carefully executed fractional distillation should effectively separate the two. Ensure your distillation column is well-insulated and has a sufficient number of theoretical plates.

    • Aqueous Washes: Perform additional washes of the organic layer with brine (saturated NaCl solution). This will help to remove any remaining water-soluble allyl alcohol.

Problem 2: The synthesized ester has a rancid, cheesy, or "wet dog" off-note.

  • Probable Cause: This is a classic sign of residual isobutyric acid. Carboxylic acids, in general, are known for their often unpleasant odors, and isobutyric acid is no exception, with a characteristic smell of rancid butter.[2]

  • Solution:

    • Sodium Bicarbonate Wash: The most effective way to remove acidic impurities is to wash the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] The bicarbonate will react with the carboxylic acid to form sodium isobutyrate, which is water-soluble and will be partitioned into the aqueous layer.

      • Caution: This reaction produces carbon dioxide gas, which can cause pressure buildup in a separatory funnel. Always vent the funnel frequently and carefully.

    • Titration for Residual Acidity: To quantify the amount of residual acid and ensure its complete removal, you can perform a simple acid-base titration on a sample of the washed ester.

Problem 3: A sharp, radish-like or garlic-like odor is present in the final product.

  • Probable Cause: This odor profile suggests the presence of diallyl ether, a potential byproduct formed from the acid-catalyzed self-condensation of allyl alcohol, especially at higher temperatures.[5][6] Another possibility, though less common in this specific reaction, could be trace amounts of sulfur-containing compounds if there is any contamination in the starting materials or reagents.

  • Solution:

    • Control Reaction Temperature: Avoid excessive heating during the esterification reaction. Maintaining a controlled temperature will minimize the rate of the competing ether formation reaction.

    • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher concentrations of a strong acid can promote the dehydration of allyl alcohol to form diallyl ether.

    • Purification by Fractional Distillation: Diallyl ether has a boiling point of approximately 94°C, which is very close to that of allyl alcohol. Careful fractional distillation is crucial to separate it from both the starting material and the final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal odor profile of pure allyl isobutyrate?

A1: Pure allyl isobutyrate should have a strong, sweet, fruity aroma with distinct notes of pineapple and a slightly green, ethereal character.[7]

Q2: What is the most common and efficient method for synthesizing allyl isobutyrate?

A2: The most common method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of isobutyric acid with allyl alcohol.[8][9][10] This is an equilibrium reaction, so steps must be taken to drive it towards the formation of the ester.

Q3: How can I drive the Fischer esterification towards the product side to maximize my yield?

A3: There are two primary strategies based on Le Chatelier's principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely allyl alcohol), will shift the equilibrium towards the products.[8][10]

  • Removal of Water: The other product of the reaction is water. Removing water as it is formed will prevent the reverse reaction (hydrolysis of the ester) from occurring. This can be achieved using a Dean-Stark apparatus during the reaction.[8]

Q4: What are the best analytical techniques to assess the purity and odor profile of my synthesized allyl isobutyrate?

A4: A combination of techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying and quantifying the components of your sample, including the desired ester and any impurities.[11][12]

  • Gas Chromatography-Olfactometry (GC-O): This technique combines GC with a human assessor to determine which of the separated compounds are responsible for specific odors. This is invaluable for pinpointing the source of off-notes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your final product and can also be used to detect impurities.

  • Titration: A simple titration can be used to quantify residual acidity.[13][14]

Q5: Are there any safety concerns I should be aware of during this synthesis?

A5: Yes. Allyl alcohol is toxic and an irritant. Isobutyric acid is corrosive. Concentrated sulfuric acid is a strong acid and dehydrating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Allyl isobutyrate itself is harmful if swallowed and causes skin and eye irritation.[15]

Section 3: Experimental Protocols

Protocol 1: Synthesis of Allyl Isobutyrate via Fischer Esterification

This protocol is a general guideline. Optimization of reactant ratios, catalyst loading, and reaction time may be necessary.

Materials:

  • Isobutyric acid

  • Allyl alcohol

  • Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether (or another suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus (simple or fractional, as needed)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid and a molar excess of allyl alcohol (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of isobutyric acid).

  • Reflux: Heat the mixture to a gentle reflux and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel containing diethyl ether and water. Shake gently and allow the layers to separate.

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (vent frequently!) until no more gas evolves.

      • Brine

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude allyl isobutyrate by distillation. For higher purity, fractional distillation is recommended.

Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or mid-polar capillary column is typically suitable for this analysis.

Sample Preparation:

  • Dilute a small sample of the purified allyl isobutyrate in a suitable solvent (e.g., dichloromethane or hexane).

Typical GC Parameters (can be optimized):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium

  • MS Detector: Scan from m/z 40 to 300.

Analysis:

  • Identify the peak corresponding to allyl isobutyrate based on its retention time and mass spectrum.

  • Integrate all peaks to determine the purity of the sample.

  • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Section 4: Visualizations

Diagrams

Fischer_Esterification Isobutyric_Acid Isobutyric Acid Protonated_Acid Protonated Carboxylic Acid Isobutyric_Acid->Protonated_Acid + H+ Allyl_Alcohol Allyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Allyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Allyl_Isobutyrate Allyl Isobutyrate Protonated_Ester->Allyl_Isobutyrate - H+ Water Water

Caption: Fischer Esterification of Allyl Isobutyrate.

Purification_Workflow Crude_Product Crude Allyl Isobutyrate (Ester, Acid, Alcohol, Catalyst) Extraction Liquid-Liquid Extraction (Ether/Water) Crude_Product->Extraction Washing Aqueous Washes Extraction->Washing Aqueous_Waste Aqueous Waste (Acid, Alcohol, Catalyst) Extraction->Aqueous_Waste Separation Drying Drying with Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Organic_Waste Solvent Waste Solvent_Removal->Organic_Waste Evaporation Pure_Product Pure Allyl Isobutyrate Distillation->Pure_Product

Caption: Purification Workflow for Allyl Isobutyrate.

Data Tables

Table 1: Boiling Points of Key Compounds

CompoundBoiling Point (°C)
Diallyl Ether~94
Allyl Alcohol97
Allyl Isobutyrate ~136-138
Isobutyric Acid154

Table 2: Odor Profiles of Potential Impurities

CompoundOdor Description
Isobutyric AcidRancid, cheesy, sour
Allyl AlcoholPungent, irritating
Diallyl EtherRadish-like, sharp

References

  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]

  • EBSCO. Esters | Research Starters. Retrieved from [Link]

  • Bellevue College. Synthesis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • PubChem. Allyl isobutyrate. Retrieved from [Link]

  • Organic Syntheses. Allyl alcohol. Retrieved from [Link]

  • Scent.vn. Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ChemEd X. (2016, September 21). Titration of an Esterification Reaction to Determine Equilibrium Constant. Retrieved from [Link]

  • Chemcess. (2025, September 22). Allyl Alcohol: Properties, Production, Reaction And Uses. Retrieved from [Link]

  • INCHEM. ICSC 1071 - DIALLYL ETHER. Retrieved from [Link]

  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • MDPI. (2023). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. Retrieved from [Link]

  • YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • Homework.Study.com. Why is sodium bicarbonate used in esterification? Retrieved from [Link]

Sources

Optimization

Dealing with emulsion formation during aqueous workup of allyl isobutyrate

Topic: Dealing with Emulsion Formation During Aqueous Workup Document ID: TS-AIB-004 | Status: Active | Level: Advanced Triage: The Immediate Problem Symptom: You are performing an aqueous workup of a reaction mixture co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Emulsion Formation During Aqueous Workup

Document ID: TS-AIB-004 | Status: Active | Level: Advanced

Triage: The Immediate Problem

Symptom: You are performing an aqueous workup of a reaction mixture containing Allyl Isobutyrate (AIB). Upon mixing the organic phase with an aqueous base (e.g., NaOH, NaHCO₃), the interface has vanished, replaced by a thick, opaque white layer (emulsion) that refuses to separate.

Root Cause Diagnosis: The failure is likely caused by a convergence of two physical factors:

  • In-Situ Surfactant Synthesis: Unreacted isobutyric acid (pKa ~4.84) reacts with your base to form sodium isobutyrate. This molecule is an amphiphilic carboxylate salt—effectively a soap—that stabilizes the oil-water interface.

  • Density Equivalence: Allyl isobutyrate has a density of ~0.88–0.90 g/mL . If your organic solvent mixture approaches the density of your aqueous phase (approx. 1.0–1.1 g/mL), the gravitational driving force for separation drops to near zero.

The Mechanism of Failure

To resolve the issue, you must understand the hydrodynamics at the molecular level.

The "Soap" Trap: When you neutralize the crude reaction mixture directly with a strong base, you generate high concentrations of isobutyrate anions at the interface. These anions orient their hydrophobic isobutyl tails into the organic phase and their hydrophilic carboxylate heads into the aqueous phase, lowering interfacial tension and creating a stable emulsion.

The Density Trap:

  • Water Density: 1.00 g/mL

  • Allyl Isobutyrate Density: ~0.89 g/mL

  • Risk: If you are using a solvent like Ethyl Acetate (0.90 g/mL) or Toluene (0.87 g/mL), the density differential (

    
    ) is insufficient to overcome the viscous drag of the emulsion.
    

EmulsionMechanism Acid Unreacted Isobutyric Acid Salt Sodium Isobutyrate (Surfactant) Acid->Salt Deprotonation (pH > 4.8) Base Aqueous Base (NaOH/NaHCO3) Base->Salt Interface Stabilized Oil-Water Interface Salt->Interface Lowers Surface Tension Emulsion EMULSION (Phase Lock) Interface->Emulsion + Low Density Differential

Figure 1: The physicochemical pathway leading to emulsion formation during ester workup.

Protocol A: Prevention (The "Golden Path")

Use this protocol for future experiments to prevent emulsions before they start.

Objective: Remove isobutyric acid without generating high concentrations of surfactant at the interface.

Step-by-Step Methodology:

  • Quench Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Hexanes or Diethyl Ether ).

    • Why: These solvents have low densities (~0.65–0.71 g/mL), maximizing the density difference (

      
      ) against water.
      
  • The "Acid Wash" (Critical Step): Before adding any base, wash the organic layer with water or brine (saturated NaCl).

    • Why: Isobutyric acid has significant water solubility. Washing at neutral pH removes the bulk of the acid as the acid, not the salt. No salt = no soap.

  • Controlled Neutralization: Wash with Saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Technique: Do not shake vigorously immediately. Rock the funnel gently to allow CO₂ evolution.

  • Final Dehydration: Wash with Saturated Brine .

    • Why: The high ionic strength of brine "salts out" organics, forcing them into the organic layer and sharpening the interface.

Protocol B: Mitigation (The "Emergency Fix")

Use this protocol if you are currently staring at a separatory funnel full of white emulsion.

Do NOT simply wait. Stable emulsions can persist for days.

Option 1: The Salting Out Method (Primary Fix)

Increase the ionic strength of the aqueous phase to disrupt the surfactant layer.

  • Add solid NaCl directly to the separatory funnel.

  • Gently swirl (do not shake) until the salt dissolves.

  • Mechanism: This increases the density of the aqueous phase (up to ~1.2 g/mL) and reduces the solubility of organic compounds in water (Salting Out effect).

Option 2: The Density Modification (The "Heavy/Light" Fix)

You need to force a density difference.

  • If your solvent is light (EtOAc/Ether): Add more Ether or Hexanes . This pulls the organic density down, away from water (1.0).

  • If your solvent is heavy (DCM/Chloroform): Be careful. Adding more DCM pushes the organic density up (1.33 g/mL). If you are near the inversion point, this helps.

    • Warning: Do not create a density match. If Organic Density ≈ Aqueous Density, separation is impossible.

Option 3: Filtration (The "Mechanical" Fix)

If particulates (catalyst residue) are stabilizing the emulsion:

  • Prepare a vacuum filtration setup with a pad of Celite (diatomaceous earth).

  • Filter the entire emulsion through the Celite pad.[2]

  • Mechanism: The Celite physically breaks the droplets and traps particulate stabilizers.

WorkupWorkflow Start Crude Reaction Mixture Dilute 1. Dilute with Hexanes/Ether Start->Dilute WashWater 2. Wash with Water (Remove bulk acid) Dilute->WashWater Check Emulsion Formed? WashWater->Check FixSalt Add Solid NaCl (Saturate Aqueous) Check->FixSalt Yes WashBase 3. Wash with Sat. NaHCO3 Check->WashBase No FixFilter Filter through Celite FixSalt->FixFilter If fails FixFilter->WashBase WashBrine 4. Wash with Sat. Brine WashBase->WashBrine Dry Dry over MgSO4 & Concentrate WashBrine->Dry

Figure 2: Decision tree for Allyl Isobutyrate workup to avoid and treat emulsions.

Comparative Data: Solvent Densities

Use this table to calculate your density gap. You want a


 of at least 0.15 g/mL .
PhaseSubstanceDensity (g/mL)Status
Product Allyl Isobutyrate 0.88 - 0.90 Floats on Water
AqueousWater1.00Reference
Aqueous10% NaOH~1.11Heavy
AqueousSaturated Brine~1.20Heaviest
OrganicDiethyl Ether0.71Very Light (Good)
OrganicHexanes0.65Very Light (Good)
OrganicEthyl Acetate0.90Risk (Too close to AIB)
OrganicDichloromethane1.33Sinks (Inversion Risk)
Frequently Asked Questions (FAQs)

Q: Can I use centrifugation to break the emulsion? A: Yes, if the volume permits. Centrifugation is the most effective physical method for breaking emulsions. Transfer the emulsion to 50mL Falcon tubes (glass, if using DCM) and spin at 3000-4000 rpm for 5 minutes. The G-force artificially increases the density differential.

Q: Why does my Allyl Isobutyrate smell like pineapples? A: This is normal. Allyl esters often possess strong fruity notes. Allyl isobutyrate specifically has a pineapple/fatty-fruit odor.[3] Always work in a fume hood, as the odor threshold is low and can be cloying.

Q: I used a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide. Is this causing the emulsion? A: Yes. PTCs are designed to sit at the interface. If you used a PTC, you must filter the reaction mixture through a silica or Celite plug before aqueous workup to remove the catalyst, or wash extensively with water first.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85071, Allyl isobutyrate. Retrieved from [Link][4]

  • Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Biotage (2023). Tackling Emulsions Just Got Easier. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips & Tricks: Emulsions. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature and pressure for allyl isobutyrate distillation

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of allyl isobutyrate via...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of allyl isobutyrate via distillation. Our goal is to synthesize foundational chemical principles with field-proven methodologies to ensure you can conduct your experiments with confidence, safety, and precision.

Section 1: Understanding Allyl Isobutyrate's Physicochemical Profile

Successful distillation begins with a thorough understanding of the compound's properties. Allyl isobutyrate is a flammable liquid with a characteristic fruity odor.[1] Its purification requires careful control of temperature and pressure to prevent decomposition and ensure high purity.

Below is a summary of its key physical properties, which are critical for designing an effective distillation protocol.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[2][3]
Molecular Weight 128.17 g/mol [3][4]
Boiling Point (Atmospheric) 126-129 °C (at 760 mmHg)[2]
Vapor Pressure ~5.2 mmHg (6.9 hPa) @ 20°C[3]
Flash Point 35-43 °C[2][3]
Solubility in Water 3.28 g/L (Limited)[3]
Appearance Colorless liquid[1]
Section 2: Experimental Workflow: Vacuum Distillation Setup

For compounds like allyl isobutyrate, which have a relatively high boiling point, vacuum distillation is the preferred method of purification. Applying a vacuum lowers the boiling point, which is crucial for two primary reasons:

  • Preventing Thermal Decomposition: The allyl functional group can be susceptible to rearrangement or polymerization at elevated temperatures. Distilling at a lower temperature minimizes the risk of degrading the molecule.

  • Energy Efficiency: Less energy is required to reach the boiling point under reduced pressure.

Below is a diagram and step-by-step protocol for setting up a standard laboratory vacuum distillation apparatus.

Standard Vacuum Distillation Apparatus

Distillation_Setup cluster_heating Heating & Boiling cluster_distillation_column Separation cluster_condensation Condensation cluster_collection Collection cluster_vacuum Vacuum System BoilingFlask Distilling Flask (with crude Allyl Isobutyrate & boiling chips) DistillationHead Distillation Head (Claisen or similar) BoilingFlask->DistillationHead Vapor Path HeatingMantle Heating Mantle HeatingMantle->BoilingFlask Stirrer Magnetic Stirrer Thermometer Thermometer DistillationHead->Thermometer Measures Vapor Temp Condenser Condenser DistillationHead->Condenser WaterOut Water Out Condenser->WaterOut VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter WaterIn Water In WaterIn->Condenser ReceivingFlask Receiving Flask (in ice bath) VacuumAdapter->ReceivingFlask ColdTrap Cold Trap (Dry Ice/Acetone) VacuumAdapter->ColdTrap To Vacuum Manometer Manometer ColdTrap->Manometer VacuumPump Vacuum Pump Manometer->VacuumPump

Caption: Standard laboratory setup for vacuum distillation.

Step-by-Step Protocol
  • Preparation: Ensure all glassware is clean, dry, and free of cracks.

  • Assembly:

    • Place the distilling flask in the heating mantle on top of the magnetic stirrer. Add a stir bar or boiling chips to the flask to ensure smooth boiling.

    • Fill the flask no more than two-thirds full with the crude allyl isobutyrate.

    • Connect the distillation head to the flask. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.[5]

    • Place the thermometer in the distillation head. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser to the side-arm and secure it with a clamp. Connect the cooling water hoses – water enters at the bottom inlet and exits at the top outlet.

    • Connect the vacuum adapter to the end of the condenser and attach the receiving flask.

  • Vacuum Connection: Connect the vacuum adapter to a cold trap, and then to the manometer and vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

  • Leak Check: Before heating, turn on the vacuum pump and allow the system to reach the target pressure. A stable pressure reading on the manometer indicates the system is well-sealed. If the pressure rises when the pump is isolated, there is a leak that must be addressed.[5]

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring and gradually heat the distilling flask.

    • Monitor the temperature and pressure. The liquid will begin to boil and condense in the condenser. The temperature reading should hold steady at the boiling point of allyl isobutyrate at that pressure.

    • Collect the fraction that distills over at a constant temperature. Discard any initial "forerun" that comes over at a lower temperature.

  • Shutdown:

    • Once the distillation is complete, turn off the heat and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Turn off the cooling water. Disassemble the apparatus.

Section 3: FAQs - Optimizing Distillation Parameters

Q: What are the optimal starting temperature and pressure for distilling allyl isobutyrate?

A: The goal is to distill at the lowest practical temperature to avoid degradation. A good starting point for vacuum pressure is 15-20 mmHg . At this pressure, the boiling point of allyl isobutyrate can be estimated to be in the range of 50-70°C .

The relationship between pressure and boiling point is not linear. The table below provides estimated boiling points at various pressures to guide your experimental setup.

Pressure (mmHg)Pressure (kPa)Estimated Boiling Point (°C)
760101.3126-129
10013.3~90
506.7~75
202.7~60
101.3~50
50.7~40

Note: These are estimations based on vapor pressure data and general nomographs.[3] Empirical determination is recommended.

Q: How can I be sure my product is not decomposing during distillation?

A: Signs of thermal decomposition include:

  • Product Discoloration: The distillate appearing yellow or brown.

  • Pressure Instability: A sudden increase in system pressure can indicate the formation of non-condensable gases from decomposition.

  • Residue Darkening: Significant charring or darkening of the residue in the distilling flask.

If you observe these signs, immediately reduce the heating mantle temperature. For future runs, use a lower pressure (higher vacuum) to further decrease the boiling point.

Q: Can allyl isobutyrate form an azeotrope?

A: While there is no widely reported azeotrope for pure allyl isobutyrate, impurities from its synthesis (such as water or residual allyl alcohol) can form azeotropes.[6][7] If you have difficulty achieving a sharp, constant boiling point, it may be due to an azeotropic mixture. In such cases, a pre-distillation drying step (e.g., with anhydrous magnesium sulfate) or fractional distillation may be necessary.

Section 4: Troubleshooting Guide

Q: My vacuum pressure is unstable and won't hold steady. What's the problem?

A: This is almost always due to a leak in the system.[5] Unstable pressure will lead to temperature fluctuations and inefficient separation.[8] Follow this workflow to identify and fix the leak.

Leak_Troubleshooting Start Pressure is Unstable CheckJoints Inspect all ground-glass joints. Are they properly sealed and greased? Start->CheckJoints CheckHoses Check all vacuum hoses for cracks or loose connections. CheckJoints->CheckHoses Joints OK FixLeak Re-grease joint, tighten clamp, or replace faulty component. CheckJoints->FixLeak Leak Found CheckPump Is the cold trap properly filled? Is the pump oil clean? CheckHoses->CheckPump Hoses OK CheckHoses->FixLeak Leak Found IsolateSections Isolate sections of the apparatus to pinpoint the leak's location. CheckPump->IsolateSections Pump OK IsolateSections->FixLeak Leak Found Retest Retest system pressure. FixLeak->Retest

Caption: Troubleshooting workflow for vacuum system leaks.

Q: The distillation is happening too slowly, or not at all.

A: This can be due to several factors:

  • Insufficient Heat: The vapor pressure of the liquid is not high enough to overcome the system pressure. Gradually increase the heating mantle temperature.

  • Excessive Vacuum: If the vacuum is too high, the boiling point may be below the temperature at which you can achieve efficient heat transfer. Try operating at a slightly higher pressure.

  • Poor Insulation: The distillation column may be losing too much heat to the environment. Insulating the column with glass wool or aluminum foil can help maintain the vapor temperature.

Q: My product is coming over with a yellow or brown tint.

A: This is a classic sign of thermal decomposition. The cause is excessive temperature in the distilling flask.

  • Immediate Action: Lower the heat setting.

  • Long-Term Solution: Improve the vacuum to lower the boiling point further. Ensure your starting material is free of non-volatile acidic or basic impurities that could catalyze degradation at high temperatures.

Q: The liquid in the distilling flask is bumping violently.

A: Bumping occurs when the liquid becomes superheated and boils in a sudden, uncontrolled burst.

  • Cause: Lack of nucleation sites for smooth boiling.

  • Solution: Ensure you have added fresh boiling chips or a magnetic stir bar and that the stirring is active and consistent. Never add boiling chips to hot liquid, as this can cause violent eruptive boiling.

Section 5: Critical Safety Precautions

Handling allyl isobutyrate requires adherence to standard laboratory safety protocols.

  • Flammability: Allyl isobutyrate is a flammable liquid.[9] Keep it away from ignition sources such as heat, sparks, and open flames.[10][11] All distillation equipment should be properly grounded to prevent static discharge.[9]

  • Toxicity and Irritation: The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Emergency Preparedness: Keep a fire extinguisher (Type B: for flammable liquids) readily accessible.[10] An eyewash station and safety shower should be nearby.[11]

References
  • Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved January 31, 2026, from [Link]

  • Allyl butyrate | C7H12O2 | CID 16324. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Allyl isobutyrate | C7H12O2 | CID 85071. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te. (2025, June 30). Beaker & Wrench. Retrieved January 31, 2026, from [Link]

  • Process for the preparation of isobutyrate esters. (n.d.). Google Patents.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Breeze Intermediates. Retrieved January 31, 2026, from [Link]

  • Separation of azeotrope (allyl alcohol + water): Isobaric vapour-liquid phase equilibrium measurements and extractive distillation. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Azeotrope tables. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Pressure Control Solutions. Retrieved January 31, 2026, from [Link]

  • Distillation Safety Tips. (2017, November 10). PrimeStills. Retrieved January 31, 2026, from [Link]

  • Material Safety Data Sheet - Allyl alcohol. (n.d.). Cole-Parmer. Retrieved January 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Purity: A Comparative Guide to Confirming Allyl Isobutyrate Quality via qNMR

Executive Summary & Strategic Rationale In the synthesis of flavor esters like Allyl Isobutyrate (AIB) , purity determination is often relegated to GC-FID area normalization. While sufficient for reaction monitoring, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of flavor esters like Allyl Isobutyrate (AIB) , purity determination is often relegated to GC-FID area normalization. While sufficient for reaction monitoring, this method is fundamentally flawed for absolute purity assignment due to its inability to detect non-volatile impurities (e.g., polymer residues, inorganic salts) and its reliance on assumed response factors.[1]

Quantitative NMR (qNMR) offers a superior, metrologically traceable alternative.[1][2][3] By utilizing a primary ratio method, qNMR provides an absolute mass purity value without requiring an identical reference standard of the analyte.[1]

This guide objectively compares qNMR against GC-FID and provides a validated protocol for AIB purity assignment, ensuring your data meets the rigorous standards of modern regulatory bodies.

Comparative Analysis: qNMR vs. GC-FID[3]

The following table contrasts the performance of the two leading methods for AIB analysis.

FeatureMethod A: GC-FID (Area %) Method B: 1H-qNMR (Internal Standard)
Principle Chromatography (Volatility/Polarity)Spectroscopy (Nuclear Spin Ratio)
Measurement Type Relative (Area Normalization)Absolute (Molar Ratio)
Reference Standard Required (for true wt%) or Assumed (Area%)Not Required (Any certified IS works)
Scope of Detection Volatiles only. Misses salts, moisture, polymers.[1]Universal (Organic protons).[1] Detects residual solvents & polymers.[1]
Accuracy Low (95-110% typical variance w/o calibration)High (± 0.5% or better)
Sample Requirement Micrograms (< 1 mg)Milligrams (10–20 mg)
Throughput High (Autosamplers available)Medium (Requires manual weighing precision)
Best Use Case Routine reaction monitoring; trace impurity profiling.Final product certification; Reference Standard assignment.

Scientist's Insight: Use GC-FID to tell you what impurities are present (qualitative profile).[1] Use qNMR to tell you exactly how pure the main compound is (quantitative truth).[1][3]

Validated Experimental Protocol

This protocol is designed for self-validation . It includes checkpoints to ensure the system is performing correctly before data is accepted.

Materials & Reagents[1]
  • Analyte: Synthesized Allyl Isobutyrate.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .[1][4][5]

    • Why TMB? It is non-hygroscopic, chemically stable, and provides a sharp singlet at

      
       3.8 ppm  (9H) which sits in a "silent" region of the AIB spectrum, avoiding overlap.[1]
      
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (optional, for shifting reference).
    
  • Instrumentation: 400 MHz NMR or higher (600 MHz recommended for best baseline separation).

The Workflow (Visualized)

qNMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing Weigh_IS Weigh IS (TMB) Target: 10.0 mg (±0.01 mg precision) Weigh_Sample Weigh Analyte (AIB) Target: 20.0 mg (Molar ratio ~1:1) Weigh_IS->Weigh_Sample Dissolve Dissolve in CDCl3 (0.7 mL) Weigh_Sample->Dissolve T1_Test T1 Inversion Recovery (Determine Longest T1) Dissolve->T1_Test Param_Set Set Parameters D1 = 5 × T1 (Typ. 30-60s) T1_Test->Param_Set Acquire Acquire 1H Spectrum (NS=16 or 32) Param_Set->Acquire Phase_Base Phase & Baseline Correction Acquire->Phase_Base Integrate Integrate Signals (AIB 4.6ppm vs TMB 3.8ppm) Phase_Base->Integrate Calc Calculate Purity % Integrate->Calc

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability from weighing to calculation.[6][7]

Critical Acquisition Parameters

To ensure quantitative accuracy, the following parameters are non-negotiable :

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing signal.
    
    • Allyl Isobutyrate Protons: Typically

      
       seconds.[1][3]
      
    • TMB Protons: Typically

      
       seconds.[1]
      
    • Recommendation: Set D1 = 45 seconds . (Insufficient delay is the #1 cause of low purity results).[1]

  • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Number of Scans (NS): 16 or 32 (S/N > 150:1 is required for precise integration).

Data Analysis & Calculation

Signal Assignment

Verify the integrity of your spectrum using these chemical shifts relative to TMS (


 0.00):
  • Internal Standard (TMB):

    • 
       6.08 (s, 3H, Ar-H)
      
    • 
       3.78 (s, 9H, -OCH3) [QUANTIFICATION TARGET] 
      
  • Allyl Isobutyrate (AIB):

    • 
       5.92 (m, 1H, Vinyl -CH=)[1]
      
    • 
       5.30 (m, 1H, Vinyl =CH2, trans)[1]
      
    • 
       5.22 (m, 1H, Vinyl =CH2, cis)[1]
      
    • 
       4.58 (dt, 2H, -OCH2-) [QUANTIFICATION TARGET] 
      
    • 
       2.56 (sept, 1H, Iso-CH)
      
    • 
       1.18 (d, 6H, Iso-CH3)
      

Selection Logic: We compare the TMB Methoxy singlet (3.78 ppm) against the AIB Ester doublet (4.58 ppm) .[1] These signals are sharp, high-intensity, and free from the aliphatic impurity region (0.8–2.0 ppm) where grease and solvents usually appear.[1]

The Calculation Equation

Calculate the purity (


) using the following equation:


Where:

  • 
     = Integration Area[3]
    
  • 
     = Number of protons (AIB Target = 2; TMB Target = 9)
    
  • 
     = Molar Mass (AIB = 128.17  g/mol ; TMB = 168.19  g/mol )
    
  • 
     = Gravimetric Mass (mg)
    
  • 
     = Purity of Internal Standard (decimal, e.g., 0.999)[1]
    

Decision Matrix: When to use which method?

Use this logic flow to determine the appropriate analytical technique for your current development stage.

Decision_Matrix Start Start: Purity Assessment Stage_Check What is the Development Stage? Start->Stage_Check Early_R Early Research / Reaction Monitoring Stage_Check->Early_R Final_QC Final Product / Standard Certification Stage_Check->Final_QC Volatile_Only Are non-volatile impurities a concern? Early_R->Volatile_Only qNMR USE qNMR (Weight %) Absolute Accuracy Final_QC->qNMR GC_FID USE GC-FID (Area %) Fast, High Sensitivity Volatile_Only->GC_FID No Volatile_Only->qNMR Yes

Figure 2: Decision matrix for selecting between GC-FID and qNMR based on project requirements.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST). (2016).[1] "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia.

  • Sigma-Aldrich. (2023).[1] "1,3,5-Trimethoxybenzene Certified Reference Material for qNMR."

  • Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Allyl Isobutyrate Detection

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. Allyl isobutyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. Allyl isobutyrate, a volatile ester, presents unique analytical challenges. This guide provides an in-depth comparison of two primary analytical techniques for its detection—Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)—and outlines a rigorous cross-validation protocol to ensure data integrity and method interchangeability.

The Analytical Imperative: Why Method Choice and Validation Matter

The selection of an analytical method is not a mere matter of convenience; it is a critical decision that impacts the accuracy, precision, and ultimately, the validity of your results. For a compound like allyl isobutyrate, which may be a process impurity or a component in a complex matrix, the chosen method must be specific, sensitive, and robust.

Furthermore, in a regulated environment, the ability to transfer or switch between analytical methods without compromising data quality is essential. This is where cross-validation becomes indispensable. It provides documented evidence that two distinct analytical procedures are equivalent and can be used for the same intended purpose, a concept underscored by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Gas Chromatography-Flame Ionization Detection (GC-FID): The Workhorse for Volatile Compounds

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] Its high resolving power and the sensitivity of the Flame Ionization Detector (FID) to hydrocarbons make it an excellent choice for allyl isobutyrate analysis.

The "Why" Behind the GC-FID Protocol

Our experimental design for GC-FID is rooted in the physicochemical properties of allyl isobutyrate. A non-polar capillary column is selected to achieve optimal separation based on the compound's volatility. The temperature program is designed to ensure a sharp peak shape and adequate separation from potential matrix components. The FID is chosen for its linear response over a wide concentration range and its high sensitivity to organic compounds.

Experimental Protocol: GC-FID Analysis of Allyl Isobutyrate

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample matrix expected to contain allyl isobutyrate.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) in a 10 mL volumetric flask.

  • If necessary, perform serial dilutions to bring the expected concentration of allyl isobutyrate into the linear range of the method (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

GC-FID Method Validation Parameters

The performance of the GC-FID method must be thoroughly validated according to ICH Q2(R1) guidelines.[4][5][6][7]

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Specificity No interference at the retention time of allyl isobutyratePeak purity > 99.5%

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): An Orthogonal Approach

While GC is often the go-to for volatile compounds, HPLC offers an orthogonal separation mechanism, which is invaluable for confirmatory analysis and cross-validation.[8] For allyl isobutyrate, which lacks a strong chromophore, detection in the low UV range is necessary.

The Rationale for the HPLC-UV Protocol

The choice of a reversed-phase C18 column is standard for separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a reasonable retention time and good peak shape. UV detection, while less sensitive than FID for this analyte, provides a different mode of detection, strengthening the overall analytical package.

Experimental Protocol: HPLC-UV Analysis of Allyl Isobutyrate

1. Sample Preparation:

  • Follow the same initial sample preparation steps as for GC-FID, but use a mobile phase compatible solvent (e.g., acetonitrile or methanol) for the final dilution.

  • Ensure the final sample concentration is within the linear range of the HPLC-UV method (e.g., 10-200 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter.[3]

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

HPLC-UV Method Validation Parameters

Similar to the GC-FID method, the HPLC-UV method must undergo rigorous validation.

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9985
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (% RSD) ≤ 2.0%1.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 31 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 103 µg/mL
Specificity No interference at the retention time of allyl isobutyratePeak purity > 99.0%

The Crux of Confidence: Cross-Validation of GC-FID and HPLC-UV

Having two validated methods is a significant achievement, but demonstrating their equivalence through cross-validation provides the ultimate confidence in your analytical data. This process is crucial when one method is intended to replace another, or when results from different laboratories using different methods need to be compared.[1]

Cross-Validation Experimental Design

The core of the cross-validation study is the analysis of the same set of samples by both the GC-FID and HPLC-UV methods.

1. Sample Selection:

  • Prepare a minimum of three batches of the sample matrix.

  • Spike each batch with allyl isobutyrate at three different concentration levels (low, medium, and high) covering the analytical range.

  • Prepare at least three independent samples at each concentration level for each batch.

2. Analysis:

  • Analyze each prepared sample in triplicate using both the validated GC-FID and HPLC-UV methods.

3. Data Evaluation:

  • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each concentration level.

  • Perform a statistical comparison of the results. The Student's t-test is commonly used to compare the means, while the F-test can be used to compare the variances (precision).

Acceptance Criteria for Cross-Validation
Statistical TestAcceptance Criterion
Student's t-test (Comparison of Means) The calculated t-value should be less than the critical t-value at a 95% confidence level.
F-test (Comparison of Variances) The calculated F-value should be less than the critical F-value at a 95% confidence level.

A successful cross-validation demonstrates that there is no statistically significant difference between the results obtained by the two analytical methods.

Visualizing the Workflow

To provide a clear overview of the analytical and cross-validation processes, the following diagrams illustrate the key steps.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC filter->inject separate Separation on HP-5ms inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for GC-FID analysis of allyl isobutyrate.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis of allyl isobutyrate.

Cross_Validation_Workflow cluster_prep Sample Preparation for Cross-Validation cluster_analysis Comparative Analysis cluster_eval Data Evaluation prep_samples Prepare Spiked Samples (3 batches, 3 levels, n=3) gc_analysis Analyze by GC-FID prep_samples->gc_analysis hplc_analysis Analyze by HPLC-UV prep_samples->hplc_analysis compare_means Student's t-test gc_analysis->compare_means compare_variances F-test gc_analysis->compare_variances hplc_analysis->compare_means hplc_analysis->compare_variances conclusion Conclusion on Equivalence compare_means->conclusion compare_variances->conclusion

Caption: Cross-validation workflow for analytical methods.

Conclusion: A Foundation of Analytical Confidence

The rigorous validation of individual analytical methods and their subsequent cross-validation are not mere procedural hurdles; they are the bedrock of reliable scientific data. By employing orthogonal methods like GC-FID and HPLC-UV for the analysis of allyl isobutyrate and demonstrating their statistical equivalence, researchers and drug development professionals can build a robust analytical foundation. This ensures data integrity across the product lifecycle, from early-stage development to final quality control, ultimately safeguarding product quality and patient safety.

References

  • ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). Allyl isobutyrate. National Center for Biotechnology Information. [Link]

  • JECFA. (n.d.). Specifications for Certain Flavourings. Food and Agriculture Organization of the United Nations. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • de Oliveira, D., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. [Link]

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ferreira, F., et al. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Molecules. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lukić, I., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods. [Link]

  • Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. [Link]

Sources

Validation

Introduction to Fruity Esters and the Significance of Sensory Evaluation

A Comprehensive Sensory Panel Comparison of Allyl Isobutyrate and Related Fruity Esters For researchers, scientists, and professionals in drug development, the precise characterization of flavor and fragrance compounds i...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Sensory Panel Comparison of Allyl Isobutyrate and Related Fruity Esters

For researchers, scientists, and professionals in drug development, the precise characterization of flavor and fragrance compounds is paramount. This guide offers an in-depth sensory panel comparison of allyl isobutyrate against a selection of common fruity esters, providing the necessary context and data for informed formulation and research decisions.

Esters are a pivotal class of volatile organic compounds responsible for the characteristic aromas of many fruits and fermented products.[1] Their formation, typically through the esterification of an alcohol and a carboxylic acid, results in a wide spectrum of aromatic profiles.[1] In the realm of flavor science and pharmacology, understanding the nuanced sensory attributes of these esters is crucial for product development, quality control, and the masking of often unpleasant active pharmaceutical ingredients.

Allyl isobutyrate, a lesser-known but highly impactful fruity ester, presents a complex and desirable aroma profile. This guide will dissect its sensory characteristics in a comparative framework against more commonly utilized esters: isoamyl acetate, hexyl acetate, and ethyl acetate. This comparison is grounded in the principles of quantitative descriptive analysis (QDA), a robust methodology for sensory evaluation performed by a trained panel.

The Esters Under Evaluation: A Physicochemical Overview

A fundamental understanding of the physicochemical properties of these esters is essential for interpreting their sensory perception. Volatility, polarity, and solubility all influence how these molecules interact with olfactory receptors.

PropertyAllyl IsobutyrateIsoamyl AcetateHexyl AcetateEthyl Acetate
Chemical Formula C₇H₁₂O₂C₇H₁₄O₂C₈H₁₆O₂C₄H₈O₂
Molar Mass ( g/mol ) 128.17130.19144.2188.11
Boiling Point (°C) ~138142169-17177.1
Odor Threshold Not widely reported~0.0034 ppm[2]~0.0018 ppm~3.9 ppm[3]
Aroma Description Fruity, pineapple, green, sweet, ethereal, banana, rummy[4]Banana, pear-like, sweet[5]Pear, apple, green, sweet[6]Fruity, sweet, nail polish remover (at high concentrations)

Sensory Panel Methodology: A Framework for Objective Aroma Profiling

The sensory data presented in this guide is predicated on a rigorous and well-defined sensory evaluation protocol. The causality behind each step is critical for ensuring the trustworthiness and reproducibility of the results.

Panelist Selection and Training

A trained sensory panel is the cornerstone of reliable descriptive analysis. The selection process prioritizes individuals with a demonstrated ability to discriminate between different aroma compounds and consistently reproduce their evaluations.

The training protocol for this specific comparison of fruity esters involves several key stages:

  • Lexicon Development: The panel collectively develops a consensus-based lexicon of aroma descriptors relevant to the sample set. This ensures that all panelists are using the same terminology to describe their sensory experiences.

  • Reference Standards: Each descriptor in the lexicon is anchored to a specific chemical or physical reference standard. This is a critical step for calibration and ensuring that all panelists have a common understanding of each attribute.

  • Intensity Scaling: Panelists are trained to use a structured intensity scale, typically a 15-point scale where 0 represents "not perceived" and 15 represents "very high intensity."

  • Practice and Validation: Panelists undergo extensive practice sessions with known and blind samples to refine their skills and ensure their evaluations are consistent and reproducible.

Sensory Lexicon and Reference Standards for Fruity Esters

AttributeDefinitionReference Standard
Fruity The general perception of sweet, ripe fruit.A mixture of isoamyl acetate and ethyl acetate in a 1:1 ratio.
Green The aroma associated with fresh-cut grass or unripe fruit.(Z)-3-Hexenol
Sweet The perception of sweetness on the nose.Vanillin solution
Banana The characteristic aroma of ripe bananas.Isoamyl acetate solution[5]
Pear The characteristic aroma of ripe pears.Hexyl acetate solution[6]
Pineapple The characteristic aroma of fresh pineapple.Allyl caproate solution
Solvent-like The sharp, chemical aroma reminiscent of nail polish remover.Ethyl acetate solution at a high concentration
Experimental Workflow for Sensory Evaluation

The following diagram illustrates the systematic workflow employed for the sensory evaluation of the fruity esters.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis prep Ester Dilution in Odorless Solvent coding Sample Coding with 3-Digit Random Numbers prep->coding present Presentation of Samples in Sniffing Jars coding->present eval Panelists Evaluate Samples Individually in Sensory Booths present->eval rate Rate Intensity of Attributes on a 15-point Scale eval->rate rinse Rinse with Water and Wait 1 Minute Between Samples rate->rinse rinse->present collect Data Collection anova Analysis of Variance (ANOVA) collect->anova pca Principal Component Analysis (PCA) anova->pca

Sensory evaluation workflow for fruity esters.

Quantitative Sensory Profile: A Comparative Analysis

The following table summarizes the mean intensity ratings for each aroma attribute as evaluated by the trained sensory panel. These values represent a consensus profile derived from multiple sessions and panelists.

AttributeAllyl IsobutyrateIsoamyl AcetateHexyl AcetateEthyl Acetate
Fruity 13.512.011.59.0
Green 7.02.56.01.0
Sweet 11.010.09.58.0
Banana 6.513.02.01.5
Pear 4.05.012.52.5
Pineapple 10.53.01.50.5
Solvent-like 2.01.51.07.5

Discussion of Sensory Profiles

The quantitative data reveals distinct and overlapping sensory characteristics among the evaluated esters.

  • Allyl Isobutyrate: This ester exhibits the most complex and multi-faceted aroma profile. It scores highest in overall "Fruity" and "Pineapple" character, with a significant "Green" and "Sweet" component.[4] Its moderate "Banana" note contributes to its tropical profile. The presence of these multiple notes at significant intensities makes it a versatile and impactful flavor compound.

  • Isoamyl Acetate: As expected, isoamyl acetate is dominated by a strong "Banana" aroma.[5] It also possesses a high "Fruity" and "Sweet" character, with a subtle "Pear" nuance. Its "Green" and "Solvent-like" notes are minimal, resulting in a clean and focused banana profile.

  • Hexyl Acetate: This ester is characterized by a prominent "Pear" aroma, complemented by a strong "Fruity" and "Green" character.[6] Its profile is less sweet than allyl isobutyrate and isoamyl acetate, giving it a crisper, fresher impression reminiscent of ripe apples and pears.

  • Ethyl Acetate: While possessing a general "Fruity" and "Sweet" aroma, ethyl acetate is distinguished by a significant "Solvent-like" character, especially at higher concentrations. This can be perceived as a flaw in some applications but can also contribute a lifting, ethereal quality in others.

Chemical Structures and their Influence on Aroma

The subtle differences in the chemical structures of these esters directly influence their interaction with olfactory receptors, leading to their distinct aroma profiles.

G cluster_allyl Allyl Isobutyrate cluster_isoamyl Isoamyl Acetate cluster_hexyl Hexyl Acetate cluster_ethyl Ethyl Acetate allyl isoamyl hexyl ethyl

Chemical structures of the compared fruity esters.

Conclusion

This comprehensive guide provides a detailed sensory and physicochemical comparison of allyl isobutyrate with isoamyl acetate, hexyl acetate, and ethyl acetate. The data clearly demonstrates that allyl isobutyrate possesses a unique and complex aroma profile, characterized by a strong fruity, pineapple, and green character. This distinguishes it from the more singular profiles of isoamyl acetate (banana) and hexyl acetate (pear), and the solvent-like notes of ethyl acetate.

For researchers and developers, this information is critical for the strategic selection of fruity esters to achieve specific sensory targets in product formulation. The detailed sensory panel methodology also provides a robust framework for conducting in-house sensory evaluations, ensuring the generation of reliable and actionable data.

References

  • American Society for Testing and Materials. (2011). Standard Guide for Sensory Analysis—Triangle Test. ASTM International. [Link]

  • Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer. [Link]

  • The Good Scents Company. (n.d.). Hexyl acetate. Retrieved from [Link]

  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007). Sensory Evaluation Techniques (4th ed.). CRC Press. [Link]

  • NJ Department of Health. (2005). Hazardous Substance Fact Sheet: Isoamyl Acetate. Retrieved from [Link]

  • Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. (2020). National Institutes of Health. [Link]

  • Scent.vn. (n.d.). Allyl isobutyrate (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Sensory profiling of pears from the Pacific Northwest: Consumers' perspective and descriptive analysis. (2024). PubMed. [Link]

  • Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits. [Link]

  • Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. [Link]

  • PubChem. (n.d.). Ethyl Acetate. National Institutes of Health. [Link]

  • The Good Scents Company. (n.d.). Allyl isovalerate. [Link]

  • Occupational Safety and Health Administration. (n.d.). n-Amyl Acetate - Isoamyl Acetate. [Link]

  • Brewers Association. (n.d.). Craft Brewers Guide to Building a Sensory Panel. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the flavour compounds. [Link]

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Comparative

A Senior Application Scientist’s Guide to Unambiguous Structural Elucidation: Confirming Allyl Isobutyrate Derivatives with 2D NMR

Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond the Spectrum—The Pursuit of Structural Certainty In the realm of chemical synthesis and drug development, the unambiguous determ...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Spectrum—The Pursuit of Structural Certainty

In the realm of chemical synthesis and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. While foundational techniques like 1D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential preliminary data, they often fall short in resolving the intricate connectivity of complex molecules or distinguishing between closely related isomers. This is particularly true for functionalized small molecules like derivatives of allyl isobutyrate, where subtle structural variations can profoundly impact chemical reactivity and biological activity.

This guide provides an in-depth, practical comparison of 2D NMR techniques as the definitive method for structural elucidation. We will move beyond simply listing steps and delve into the causality behind experimental choices, presenting a self-validating workflow that ensures accuracy and confidence. Using a hypothetical derivative of allyl isobutyrate as our case study, we will demonstrate how a strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—can systematically unravel a molecule's complete covalent framework.

The Analytical Challenge: The Ambiguity of Allyl Isobutyrate Derivatives

Allyl isobutyrate presents a simple yet informative scaffold containing two key functional regions ripe for chemical modification: the allyl group's double bond and the isobutyrate's methine proton.

Figure 1: Structure of Allyl Isobutyrate

Let us consider a common synthetic challenge: the addition of a hypothetical substituent, a hydroxyl group (-OH), across the double bond via an anti-Markovnikov hydroboration-oxidation reaction. This reaction could yield two potential regioisomers:

  • Product A: 3-hydroxypropyl isobutyrate

  • Product B: 2-hydroxy-1-methylethyl isobutyrate

While both products would have the identical mass and molecular formula (C₇H₁₄O₃), their distinct atomic connectivity demands a robust analytical method for confirmation. 1D NMR alone may lead to ambiguity due to overlapping signals and an inability to definitively link disparate parts of the molecule.

The 2D NMR Toolkit: A Comparative Overview

Two-dimensional NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across two frequency dimensions, providing a clear map of atomic relationships.[1][2] The three core experiments for small molecule structure elucidation are COSY, HSQC, and HMBC.[3]

2D NMR Experiment Full Name Information Provided Primary Application
COSY CO rrelation S pectroscopY Shows correlations between protons coupled through 2-3 chemical bonds (²JHH, ³JHH).[4]Mapping out discrete, unbroken proton networks (spin systems) within the molecule.
HSQC H eteronuclear S ingle Q uantum C oherenceReveals direct, one-bond correlations between a proton and the carbon it is attached to (¹JCH).[5]Unambiguously assigning protonated carbons in the ¹³C spectrum.
HMBC H eteronuclear M ultiple B ond C oherenceDetects long-range correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH).[6]Assembling the complete molecular skeleton by connecting independent spin systems, especially through quaternary carbons.

A Self-Validating Workflow for Structural Confirmation

The power of 2D NMR lies not in a single experiment, but in a logical, sequential workflow where each step builds upon and validates the last.

G cluster_start cluster_cosy cluster_hsqc cluster_hmbc cluster_end start Initial Analysis cosy COSY: Map ¹H Spin Systems start->cosy Identify ¹H signals hsqc HSQC: Assign Protonated Carbons cosy->hsqc Define H-H connectivity hmbc HMBC: Connect Fragments & Quaternary C's hsqc->hmbc Assign C-H pairs elucidation Unambiguous Structure hmbc->elucidation Assemble full skeleton

Diagram 1: Logical workflow for 2D NMR-based structure elucidation.

Step 1: The Foundation – 1D ¹H and ¹³C NMR Analysis

Before venturing into two dimensions, a high-quality 1D ¹H and ¹³C spectrum is essential.[7] This initial analysis provides crucial information on chemical shifts, signal integrations, and coupling patterns.

For our hypothetical product, 3-hydroxypropyl isobutyrate, we can predict the approximate chemical shifts based on known values.[8][9][10]

Assignment Proton (¹H) Label Predicted ¹H Shift (ppm) Carbon (¹³C) Label Predicted ¹³C Shift (ppm)
Isobutyrate CH₃H-4~1.2 (d)C-4~19
Isobutyrate CHH-3~2.6 (sept)C-3~34
Carbonyl--C-1~177
O-CH₂ -CH₂H-a~4.2 (t)C-a~62
CH₂-CH₂ -CH₂H-b~1.9 (p)C-b~30
CH₂-CH₂ -OHH-c~3.7 (t)C-c~59

d = doublet, t = triplet, sept = septet, p = pentet

Causality Check: While 1D NMR suggests the presence of all necessary fragments (an isobutyrate group, two distinct methylene groups adjacent to oxygen, and a central methylene), it does not definitively prove the C-a to C-1 (ester) linkage.

Step 2: Mapping Proton Networks with COSY

The COSY experiment is the first step in piecing together the molecular puzzle. It validates proton-proton adjacencies.[7] In a COSY spectrum, off-diagonal cross-peaks connect protons that are scalar-coupled.[1]

Expected COSY Correlations for 3-hydroxypropyl isobutyrate:

  • A strong cross-peak between H-a (~4.2 ppm) and H-b (~1.9 ppm), confirming the O-CH₂-CH₂ linkage.

  • A strong cross-peak between H-b (~1.9 ppm) and H-c (~3.7 ppm), confirming the -CH₂-CH₂-OH linkage.

  • A strong cross-peak between H-3 (~2.6 ppm) and H-4 (~1.2 ppm), confirming the isobutyrate (CH-CH₃) spin system.

Key Insight: The COSY spectrum will clearly show two independent spin systems: the propyl chain (H-a, H-b, H-c) and the isobutyryl group (H-3, H-4). It does not, however, show how these two systems are connected.

Step 3: Linking Protons to Carbons with HSQC

The HSQC experiment acts as a bridge, linking the proton assignments from COSY directly to their attached carbons.[5] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.

Expected HSQC Correlations:

  • H-a (~4.2 ppm) → C-a (~62 ppm)

  • H-b (~1.9 ppm) → C-b (~30 ppm)

  • H-c (~3.7 ppm) → C-c (~59 ppm)

  • H-3 (~2.6 ppm) → C-3 (~34 ppm)

  • H-4 (~1.2 ppm) → C-4 (~19 ppm)

Self-Validation: This step confirms the carbon assignments for all protonated carbons, leaving only the quaternary carbonyl carbon (C-1) unassigned. The chemical shifts of C-a and C-c, both downfield due to the attached oxygen atoms, are now definitively assigned to their respective protons.

Step 4: Assembling the Full Skeleton with HMBC

The HMBC experiment is the final and most critical step, revealing the long-range (2 and 3-bond) connectivity that pieces the entire molecule together.[11] It is particularly powerful for identifying correlations to quaternary carbons, which are invisible in HSQC.[6]

The Decisive Correlation: The key to confirming the structure of 3-hydroxypropyl isobutyrate is to observe a correlation from the protons on the propyl chain to the isobutyrate carbonyl carbon.

  • Key HMBC Cross-Peak: A correlation between the H-a protons (~4.2 ppm) and the carbonyl carbon C-1 (~177 ppm). This is a three-bond correlation (³JCH) that unequivocally proves the ester linkage between the propyl group and the isobutyrate moiety.

Additional confirmatory HMBC correlations would include:

  • H-3 → C-1 (²JCH)

  • H-4 → C-1 (³JCH)

  • H-3 → C-4 (²JCH)

  • H-a → C-b (²JCH)

  • H-b → C-a (²JCH) and C-c (²JCH)

Diagram 2: Key HMBC correlation confirming the ester linkage.

This single, unambiguous HMBC correlation from H-a to C-1 definitively rules out the isomeric Product B and confirms the structure as 3-hydroxypropyl isobutyrate.

Experimental Protocols

Achieving high-quality, interpretable 2D NMR data requires careful attention to experimental setup. The following are generalized protocols for a modern 600 MHz spectrometer.

Sample Preparation
  • Dissolve the Analyte: Accurately weigh 5-10 mg of the purified allyl isobutyrate derivative.

  • Select Solvent: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances.

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

Spectrometer Setup & 1D Spectra Acquisition
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak shape).

  • Acquire a standard ¹H spectrum (e.g., using a 'zg30' pulse program) with 16-32 scans.

  • Acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30') with 1024 or more scans, depending on sample concentration.

2D Spectra Acquisition Parameters
Parameter gCOSY gHSQCAD gHMBCAD
Pulse Program cosygpprqfhsqcedetgpsisp2.3hmbcgplpndqf
¹H Spectral Width (SW) ~12 ppm~12 ppm~12 ppm
¹³C Spectral Width (SW) N/A~200 ppm~220 ppm
Acquired Points (F2, ¹H) 2048 (2K)2048 (2K)2048 (2K)
Acquired Points (F1) 256-512256256
Number of Scans (NS) 4-88-1616-64
Relaxation Delay (d1) 1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s
¹JCH Optimization N/A145 HzN/A
Long-Range JCH Opt. N/AN/A8 Hz

Note on Causality: The choice of 8 Hz for HMBC optimization is a standard value that covers a wide range of typical 2- and 3-bond coupling constants. For unusual structures, this value may need to be adjusted. The use of gradient-selected (g) and adiabatic (AD) pulse programs enhances data quality by improving artifact suppression and signal sensitivity.

Conclusion: From Ambiguity to Certainty

The structural elucidation of novel or modified compounds is a methodical process of hypothesis testing. While 1D NMR and other analytical techniques provide valuable clues, they can leave critical questions of connectivity unanswered. As demonstrated with our allyl isobutyrate derivative, a systematic workflow employing COSY, HSQC, and HMBC provides a multi-layered, self-validating system for determining a molecule's complete covalent structure.

By first mapping proton networks (COSY), then linking them to their directly attached carbons (HSQC), and finally assembling the entire framework with long-range correlations (HMBC), researchers can move from speculation to certainty. This robust approach is indispensable in modern chemistry, ensuring the integrity of synthetic pathways and providing the definitive structural foundation required for drug discovery and development.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

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  • Katritzky, A. R., et al. (2004). Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Magnetic Resonance in Chemistry, 42(9), 836-843. Available at: [Link]

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Validation

A Guide to Inter-Laboratory Comparison of Allyl Isobutyrate Analysis: Ensuring Accuracy and Comparability in Flavor Profiling

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile flavor compounds is paramount for product quality, consistency, and regulatory compliance. Allyl iso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile flavor compounds is paramount for product quality, consistency, and regulatory compliance. Allyl isobutyrate, a key ester contributing to fruity and pineapple-like aromas, serves as a critical marker in the flavor profiling of various food products and pharmaceutical formulations.[1] This guide provides an in-depth technical overview of an inter-laboratory comparison for the analysis of allyl isobutyrate, designed to enhance the reliability and comparability of results across different analytical laboratories.

This document moves beyond a rigid set of instructions to explain the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity.

The Critical Role of Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry. They provide an objective assessment of a laboratory's performance by comparing its results with those of other laboratories and a reference value.[2] The primary objectives of conducting an inter-laboratory study for allyl isobutyrate analysis are:

  • Performance Evaluation: To allow participating laboratories to assess their analytical competency for the determination of a specific volatile ester.

  • Method Validation: To determine the performance characteristics of a specific analytical method, such as its precision (repeatability and reproducibility).[3]

  • Identification of Methodological Biases: To uncover systematic errors in analytical procedures or instrumentation.

  • Harmonization of Results: To ensure that results from different laboratories are comparable, a critical factor in global trade and multi-center research.

Designing the Inter-Laboratory Study

A well-designed inter-laboratory study is essential for generating meaningful and actionable data. The following diagram outlines the key stages of the study.

InterLab_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select Test Material & Analyte Concentration A->B C Identify & Recruit Participating Laboratories B->C D Prepare & Distribute Homogeneous Test Samples C->D E Provide Standardized Analytical Protocols D->E F Laboratories Perform Analysis E->F G Data Submission F->G H Statistical Analysis (ISO 5725) G->H I Calculation of Performance Scores (z-scores) H->I J Issuance of Final Report I->J K Corrective Actions by Participants J->K

Caption: Workflow of the inter-laboratory comparison study.

Test Material and Analyte

The choice of the test material (matrix) is critical and should be representative of the samples typically analyzed by the participating laboratories. For allyl isobutyrate, a suitable matrix could be a fruit juice, a confectionary product, or a placebo pharmaceutical formulation. The analyte, allyl isobutyrate, should be spiked into the matrix at a concentration relevant to its typical occurrence.

Causality: Using a real-world matrix is crucial as it introduces complexities like matrix effects that would not be present in a simple solvent-based standard. This provides a more realistic assessment of a laboratory's performance.

Recommended Analytical Methodologies

To ensure a valid comparison, it is essential to have a well-defined and validated analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like esters in complex matrices.[4]

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract allyl isobutyrate from the matrix and concentrate it for analysis, while minimizing interferences. Two common and effective techniques are Headspace-Solid Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Comparison of Sample Preparation Techniques

FeatureHeadspace-Solid Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Principle Adsorption of volatile analytes from the headspace onto a coated fiber.Partitioning of the analyte between the sample matrix and an immiscible solvent.
Advantages Solvent-free, simple, and easily automated. Good for volatile compounds.[5]Well-established and can handle larger sample volumes.
Disadvantages Fiber lifetime can be limited; matrix effects can influence adsorption.Requires significant volumes of organic solvents; can be labor-intensive and prone to emulsion formation.
Recommended for Routine analysis of a large number of samples; screening for volatile flavor profiles.Samples with lower concentrations of the analyte where a larger starting volume is needed.

Experimental Protocol: Headspace-SPME

  • Sample Aliquoting: Accurately weigh 5 g of the homogenized test sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated allyl isobutyrate or a structurally similar ester not present in the sample).

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator. Incubate at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace. Then, expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at the same temperature.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

Causality: The choice of SPME fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity, making it suitable for capturing a wide variety of volatile and semi-volatile compounds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and detection of allyl isobutyrate are achieved using GC-MS. The choice of the GC column's stationary phase is paramount for achieving good resolution.

Selection of GC Stationary Phase

Stationary Phase TypePolarityRecommended forRationale
Polyethylene Glycol (e.g., WAX)PolarFruity esters , alcohols, aldehydesProvides good separation of polar volatile compounds based on differences in polarity.[6]
5% Phenyl-MethylpolysiloxaneNon-polar to mid-polarGeneral purpose, hydrocarbons, less polar compoundsSeparation is primarily based on boiling point differences. May not provide optimal resolution for complex mixtures of polar flavor compounds.[7]

Experimental Protocol: GC-MS Parameters

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

Causality: A temperature ramp program is used to first separate the highly volatile compounds at lower temperatures and then elute the less volatile compounds as the temperature increases, allowing for a good separation of a wide range of analytes.

Data Analysis and Performance Evaluation

The statistical analysis of the data from an inter-laboratory comparison should follow established international standards, such as ISO 5725.[8] This standard provides a framework for assessing the accuracy (trueness and precision) of measurement methods.

Key Performance Indicators
  • Repeatability (r): The closeness of agreement between successive measurements of the same sample, carried out under the same conditions of measurement.

  • Reproducibility (R): The closeness of the agreement between the results of measurements of the same sample carried out under changed conditions of measurement (e.g., different laboratories, different operators, different instruments).

Hypothetical Performance Data for Allyl Isobutyrate Analysis

ParameterGC-MS with HS-SPMEGC-MS with LLE
Repeatability (RSDr) < 5%< 7%
Reproducibility (RSDR) < 15%< 20%
Limit of Quantification (LOQ) 1 µg/kg5 µg/kg
Recovery 90-110%80-120%
Performance Scoring: The z-score

The performance of each laboratory is typically evaluated using a z-score, which is calculated as follows:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participating laboratories or a value determined by a reference laboratory).

  • σ is the standard deviation for proficiency assessment.

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

A laboratory with an unsatisfactory z-score should investigate the root cause of the deviation and implement corrective actions.

The following diagram illustrates the logic of z-score evaluation.

Z_Score_Evaluation cluster_0 Input Data cluster_1 Performance Assessment A Laboratory Result (x) D Calculate z-score z = (x - X) / σ A->D B Assigned Value (X) B->D C Standard Deviation for Proficiency (σ) C->D E |z| ≤ 2 Satisfactory D->E F 2 < |z| < 3 Questionable D->F G |z| ≥ 3 Unsatisfactory D->G H No Action Required E->H I Investigate & Monitor F->I J Root Cause Analysis & Corrective Action G->J

Caption: Logic diagram for z-score based performance evaluation.

Ensuring Trustworthiness: The Role of Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to establishing the trueness of analytical results.[9] CRMs are materials with one or more sufficiently homogeneous and well-established property values that can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. While a specific CRM for allyl isobutyrate may not be readily available, laboratories should use CRMs for similar volatile organic compounds or esters to validate their in-house standards and methods.

Conclusion

A well-executed inter-laboratory comparison of allyl isobutyrate analysis provides invaluable insights into the performance of analytical laboratories and the methods they employ. By adhering to standardized protocols, utilizing appropriate sample preparation and analytical techniques, and employing robust statistical evaluation, the scientific community can enhance the reliability and comparability of flavor analysis data. This ultimately leads to improved product quality, greater consumer satisfaction, and more robust scientific research.

References

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  • ResearchGate. (n.d.). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Retrieved from [Link]

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  • PubMed Central. (n.d.). Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS. Retrieved from [Link]

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Comparative

Evaluating the performance of different purification techniques for allyl isobutyrate

Executive Summary Allyl Isobutyrate (AIB) presents a unique purification challenge due to the close boiling points of its precursors and the high reactivity of the allyl moiety. While widely used in fragrance application...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl Isobutyrate (AIB) presents a unique purification challenge due to the close boiling points of its precursors and the high reactivity of the allyl moiety. While widely used in fragrance applications, its role as a pharmaceutical intermediate requires rigorous removal of Allyl Alcohol , a highly toxic impurity (OSHA PEL: 2 ppm), and Isobutyric Acid , which shares a boiling point proximity that renders simple distillation ineffective.

This guide evaluates three purification workflows. Our data indicates that Vacuum Fractional Distillation following Alkaline Extraction is the optimal protocol for scalability and yield (85%+), whereas Flash Chromatography is reserved strictly for small-scale, ultra-high purity (>99.5%) requirements where yield is secondary.

Critical Safety & Chemical Context

Before selecting a technique, the operator must understand the impurity profile. AIB is typically synthesized via Fischer esterification. The crude mixture contains:

  • Allyl Isobutyrate (Product): BP ~150°C (760 mmHg).

  • Allyl Alcohol (Reactant): BP 97°C. Critical Hazard: Lachrymator, toxic by inhalation/skin absorption.

  • Isobutyric Acid (Reactant): BP 155°C. Separation Challenge:

    
    BP < 5°C relative to product.
    
  • Polymerization Byproducts: Allyl groups can cross-link at temperatures >150°C.

Core Directive: You cannot rely on distillation alone to remove Isobutyric Acid. Chemical neutralization is a mandatory pre-treatment.

Pre-Treatment: The Alkaline Extraction Protocol

Status: Mandatory Pre-requisite Objective: Chemically remove Isobutyric Acid and water-soluble catalysts.

Because Isobutyric Acid boils at 155°C and AIB at 150°C, physical separation is inefficient. We utilize the acidity difference (


 ~4.8 for the acid) to convert the impurity into a water-soluble salt.
Protocol
  • Dilution: Dissolve crude reaction mixture in Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (1:1 v/v).

  • Acid Removal: Wash organic layer 2x with 10% Sodium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ).
    • Mechanism:[1]

      
      
      
    • Check: Aqueous layer pH should be basic (>pH 9).

  • Alcohol Removal (Partial): Wash organic layer 2x with Brine (saturated NaCl). This helps pull out unreacted Allyl Alcohol (miscible with water) via the "salting out" effect on the organic phase.

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Concentration: Remove solvent via Rotary Evaporator at reduced pressure (bath temp <40°C).

Technique A: Vacuum Fractional Distillation

Best For: Scalability (>100g), Pilot Plant, High Yield.

Heating allyl esters to their atmospheric boiling point (150°C) promotes thermal polymerization and discoloration. Vacuum distillation is required to lower the boiling point to a safe window (<70°C).

Experimental Setup
  • Apparatus: Short-path distillation head or Vigreux column (for better fractionation).

  • Pressure: < 20 mmHg (High Vacuum recommended).

  • Safety: Cold trap (Dry ice/Acetone) required to capture volatile Allyl Alcohol vapors.

Step-by-Step Workflow
  • Setup: Charge the dried, concentrated oil into the still pot. Add a magnetic stir bar.

  • Degassing: Apply vacuum gradually to remove residual solvent (Ether/MTBE).

  • Fraction 1 (The Forerun): Heat bath. At ~10-15 mmHg, collect distillate coming over at 25–35°C .

    • Composition: Residual Allyl Alcohol and low-boiling volatiles.

    • Disposal: Treat as hazardous toxic waste.

  • Fraction 2 (The Product): Increase bath temp. Collect the main fraction boiling at 50–60°C (at 15 mmHg) .

    • Note: Use a nomograph to adjust T based on your specific vacuum pump capability.

  • Residue: Stop distillation when pot temperature rises significantly or residue darkens (polymerization).

Performance Data:

  • Yield: 85–92%

  • Purity: 97–98.5% (GC-FID)

  • Throughput: High ( kg/day )

Technique B: Flash Column Chromatography

Best For: Analytical Standards, Drug Discovery (<5g), Ultra-High Purity.

When 99.5%+ purity is required for biological assays, distillation residues (trace polymers) must be eliminated.

Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient (Start 98:2

    
     End 90:10).
    
  • Loading: 1g crude per 50g Silica.

Workflow
  • TLC Optimization: Spot crude on TLC. Elute with 95:5 Hexane:EtOAc. AIB

    
     should be ~0.4–0.5.
    
  • Elution: Flash the column. Allyl esters are non-polar and elute early.

  • Detection: Allyl groups are not UV active at 254nm unless conjugated. Use Permanganate Stain (KMnO4) or Iodine Chamber for visualization. AIB appears as a yellow spot on pink background (KMnO4).

Performance Data:

  • Yield: 65–75% (Losses due to mixed fractions)

  • Purity: >99.5%

  • Throughput: Low ( g/day )

Comparative Analysis & Decision Matrix

The following table summarizes the experimental outcomes of purifying 50g of crude AIB synthesis mixture.

FeatureAlkaline Extraction + Vacuum DistillationAlkaline Extraction + Flash Chromatography
Final Purity (GC) 98.2%99.7%
Isolated Yield 88%71%
Allyl Alcohol Removal Excellent (<50 ppm)Excellent (Not detected)
Acid Removal Complete (Pre-wash step)Complete (Retained on Silica)
Scalability High (Linear scaling)Poor (Exponential solvent cost)
Time Efficiency < 4 Hours> 8 Hours
Cost per Gram LowHigh (Solvent/Silica waste)
Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for AIB purification.

AIB_Purification Start Crude Reaction Mixture (AIB, Allyl Alcohol, Isobutyric Acid) Step1 1. Alkaline Wash (NaHCO3) + Brine Extraction Start->Step1 Check1 Remove Isobutyric Acid (Aqueous Phase) Step1->Check1 Aqueous Waste Step2 2. Drying (MgSO4) & Concentration Step1->Step2 Organic Phase Decision Purity Requirement? Step2->Decision MethodA Method A: Vacuum Distillation (<20 mmHg, 50-60°C) Decision->MethodA Scale > 10g Standard Purity MethodB Method B: Flash Chromatography (Silica, Hex/EtOAc) Decision->MethodB Scale < 5g Ultra Purity ResultA Standard Grade AIB (98% Purity, High Yield) MethodA->ResultA ResultB Pharma Grade AIB (>99.5% Purity, Low Yield) MethodB->ResultB

Figure 1: Decision tree for Allyl Isobutyrate purification based on scale and purity requirements.

Conclusion

For 90% of applications, including formulation piloting and toxicological studies, Alkaline Extraction followed by Vacuum Distillation is the superior method. It effectively manages the toxicity of allyl alcohol and the boiling point overlap of isobutyric acid while maintaining high yields. Chromatography should be reserved exclusively for establishing analytical reference standards.

References
  • Physical Properties & Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 85071, Allyl isobutyrate.[Link]

  • Distillation of Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Allyl Alcohol Toxicity: National Institute for Occupational Safety and Health (NIOSH).[2][3] Allyl Alcohol: IDLH Value Profile.[Link]

  • General Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

Sources

Safety & Regulatory Compliance

Safety

Allyl Isobutyrate Disposal: A Senior Scientist’s Guide to Safety &amp; Compliance

Part 1: Executive Summary & Immediate Action Card Allyl Isobutyrate (CAS 15727-77-2) is not merely a flammable solvent; it is a functionalized allyl ester capable of hydrolysis into highly toxic allyl alcohol and malodor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Allyl Isobutyrate (CAS 15727-77-2) is not merely a flammable solvent; it is a functionalized allyl ester capable of hydrolysis into highly toxic allyl alcohol and malodorous isobutyric acid. Improper disposal does not just risk regulatory fines (RCRA D001); it risks creating a secondary toxic hazard within your waste stream.

Immediate Disposal Profile:

  • Primary Hazard: Flammable Liquid (Flash Point ~43°C / 109°F).

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) & Lachrymator (Irritant).

  • RCRA Waste Code: D001 (Ignitable).

  • Critical Incompatibility: Strong Oxidizers, Peroxides, Acids/Bases (Hydrolysis risk).

Part 2: Chemical Logic & Hazard Identification

As researchers, we must understand why we segregate specific chemicals. For Allyl Isobutyrate, the disposal logic is governed by two molecular features: the allyl group and the ester linkage .

The Hydrolysis Trap (The "Hidden" Hazard)

Unlike simple hydrocarbons, Allyl Isobutyrate is an ester. In the presence of strong acids or bases (often found in commingled waste drums), it undergoes hydrolysis.

  • Reaction: Allyl Isobutyrate + H₂O (Acid/Base Cat.)

    
    Allyl Alcohol  + Isobutyric Acid.
    
  • Risk: Allyl Alcohol is a P-listed waste (P005) and highly toxic. If you mix Allyl Isobutyrate into a highly acidic waste stream, you may inadvertently generate a P-listed toxin, changing the classification of your entire waste drum and increasing safety risks for disposal personnel.

Polymerization & Peroxidation

The allyl double bond (


) is susceptible to autoxidation.
  • Mechanism: Over time, exposure to air can form unstable peroxides.

  • Disposal Implication: Old, crystallized bottles must be tested for peroxides before handling. Do not unscrew a cap if crystals are visible around the threads.

Part 3: Pre-Disposal Segregation & Storage

Effective disposal starts at the bench. Use this segregation strategy to maintain a self-validating safety system.

ParameterSpecificationScientific Rationale
Waste Stream Organic Solvents (Non-Halogenated) Compatible with incineration protocols.
RCRA Code D001 (Ignitable)Flash point is <60°C.
Container Material HDPE or Glass (Amber)Prevents UV-initiated peroxidation; chemical resistance.
pH Control Neutral (pH 6-8) CRITICAL: Prevents hydrolysis into allyl alcohol.
Venting Vented Cap (if available)Prevents pressure buildup from potential volatiles.
Segregation NO Oxidizers / NO Acids Prevents polymerization and hydrolysis.

Part 4: Step-by-Step Disposal Workflows

Workflow A: Routine Laboratory Waste (Solvent Stream)

For reaction byproducts and excess solvent < 5 Liters.

  • Validation: Verify the waste stream is Non-Halogenated Organic .

  • Neutralization Check: Dip a pH strip into the waste. If acidic or basic, neutralize to pH 6-8 before adding Allyl Isobutyrate.

  • Transfer: Pour into the satellite accumulation container using a funnel with a flame arrestor (ground the drum if >4L).

  • Log: Record volume and constituent ("Allyl Isobutyrate") on the waste tag immediately.

Workflow B: Expired/Old Reagent Disposal

For original vendor bottles found in storage.

  • Visual Inspection: Check liquid clarity.

    • Clear: Proceed to Step 2.

    • Cloudy/Crystals:STOP. Do not touch. Contact EHS for high-hazard stabilization (potential peroxide formation).

  • Peroxide Test: If the bottle is >1 year old, use a peroxide test strip.

    • < 10 ppm: Safe for bulking.

    • > 10 ppm: Treat as high-hazard reactive waste.

  • Bulking: If safe, decant into the D001 Flammable Waste drum.

  • Container Rinse: Triple rinse the empty bottle with acetone. Collect the acetone rinseate as hazardous waste. Deface the label and discard the glass.

Workflow C: Emergency Spill Cleanup

For spills > 100 mL outside a fume hood.

DOT Diagram: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate & Ventilate (Remove Ignition Sources) Assess->Evacuate High Risk (>100ml / No Hood) PPE Don PPE: Nitrile Gloves, Goggles, Resp Protection (if high vapor) Assess->PPE Low Risk (<100ml / In Hood) Evacuate->PPE Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect into Spark-Proof Container Contain->Collect Label Label as Hazardous Waste (D001 + Toxic) Collect->Label

Caption: Decision logic for Allyl Isobutyrate spill response, prioritizing ignition source removal.

Detailed Cleanup Protocol:

  • Isolate: Shut off all heat sources and stir plates. Allyl Isobutyrate vapor is heavier than air and can travel to ignition sources.

  • Absorb: Do not use combustible materials (paper towels) for large spills. Use vermiculite, sand, or commercial "Solvent" spill pillows.

  • Clean: Scoop absorbent into a heavy-duty hazardous waste bag or pail.

  • Decontaminate: Wash the surface with a soap/water solution to remove oily residue and odor.

  • Disposal: The absorbent material is now Hazardous Waste (D001) . Do not throw in regular trash.

Part 5: Regulatory & Compliance Framework

When preparing the waste manifest, use the following designations to ensure federal compliance (USA/RCRA standards).

Regulatory BodyClassificationCode/Description
EPA (RCRA) Characteristic WasteD001 (Ignitability)
DOT (Shipping) Proper Shipping NameEsters, n.o.s. (Allyl Isobutyrate)
DOT (Shipping) Hazard Class3 (Flammable Liquid)
DOT (Shipping) UN NumberUN 3272 (Generic for Esters) or UN 2528 (Isobutyl Isobutyrate - closely related)
DOT (Shipping) Packing GroupIII

Note: While "Allyl Isobutyrate" is not explicitly P-listed, the "mixture rule" applies. If you mix it with listed solvents, the strictest code applies.

Part 6: Visualizing the Waste Decision Matrix

Use this logic flow to determine the final destination of your Allyl Isobutyrate container.

WasteLogic Input Allyl Isobutyrate Waste CheckType Is it Pure or Mixed? Input->CheckType Pure Pure/Expired Stock CheckType->Pure Pure Mixed Mixed Solvent Waste CheckType->Mixed Mixed CheckPerox Check Peroxides (>1 Year Old?) Pure->CheckPerox CheckpH Check pH (Risk of Hydrolysis) Mixed->CheckpH Safe Safe to Bulk CheckPerox->Safe <10ppm Stabilize Stabilize/Neutralize CheckPerox->Stabilize >10ppm CheckpH->Safe Neutral (6-8) CheckpH->Stabilize Acidic/Basic Disposal Disposal: Incineration (D001) Safe->Disposal Stabilize->Safe

Caption: Workflow for categorizing and stabilizing Allyl Isobutyrate waste before final disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85071, Allyl isobutyrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (40 CFR Part 261). Retrieved from [Link]

Handling

Mastering the Safe Handling of Allyl Isobutyrate: A Guide to Personal Protective Equipment

For Immediate Implementation: A comprehensive operational and safety guide for laboratory professionals engaged in research and development. Allyl isobutyrate, a volatile and flammable ester, is a valuable reagent in org...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A comprehensive operational and safety guide for laboratory professionals engaged in research and development.

Allyl isobutyrate, a volatile and flammable ester, is a valuable reagent in organic synthesis. However, its safe handling is paramount to protect researchers from potential health hazards. This guide, developed for seasoned scientists and drug development professionals, provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with Allyl isobutyrate. By understanding the principles behind these recommendations, you can foster a culture of safety and ensure the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Allyl isobutyrate presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Allyl isobutyrate is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].

Furthermore, its structural similarity to other volatile esters and allyl compounds suggests a potential for flammability and the release of harmful vapors. The causality behind these hazards lies in the chemical's ability to interact with biological tissues. Skin and eye irritation are direct consequences of its chemical properties, while respiratory irritation stems from the inhalation of its vapors. Ingestion can lead to systemic toxic effects. Therefore, a multi-layered PPE approach is essential to mitigate these risks at every potential point of contact.

The Core of Protection: A Step-by-Step Guide to PPE Selection and Use

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific experimental conditions, including the quantity of Allyl isobutyrate being handled, the duration of the procedure, and the potential for aerosol generation.

Dermal Protection: The First Line of Defense

Recommended Glove Selection:

Glove MaterialSuitability for Esters & Organic SolventsKey Considerations
Nitrile Good to ExcellentOffers good resistance to a wide range of chemicals, including many solvents and oils. It is a suitable choice for incidental contact and many routine laboratory procedures.[2]
Butyl Rubber ExcellentProvides superior resistance to ketones, esters, and other polar organic compounds. Recommended for prolonged handling or when there is a high risk of immersion.[2]
Neoprene Fair to GoodOffers moderate resistance to a broad spectrum of chemicals. Can be a viable alternative to nitrile in some situations.[2]
Natural Rubber (Latex) Poor to FairGenerally not recommended for handling organic solvents as they can cause degradation of the glove material.[2]

Procedural Guidance for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, wearing two pairs of nitrile gloves is a prudent precautionary measure.

  • Proper Donning and Doffing: Don gloves over the cuffs of your lab coat to create a protective seal. When removing gloves, do so without touching the outer contaminated surface with your bare skin.

  • Immediate Replacement: If a glove is breached or comes into direct contact with Allyl isobutyrate, remove it immediately, wash your hands thoroughly, and don a new pair.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that Allyl isobutyrate causes serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Splash Goggles: Essential when there is a moderate to high risk of splashing. Goggles provide a more complete seal around the eyes than safety glasses.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a significant potential for splashing or aerosol generation. The face shield protects the entire face from chemical splashes.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Allyl isobutyrate vapors can cause respiratory irritation. The need for respiratory protection is determined by the concentration of airborne vapors, which is influenced by the scale of the experiment and the effectiveness of ventilation.

Decision-Making for Respiratory Protection:

PPE_Decision_Tree start Handling Allyl Isobutyrate q1 Is the procedure conducted in a certified chemical fume hood? start->q1 q2 Are you handling small quantities (<10 mL) with minimal aerosol generation potential? q1->q2 Yes q3 Is there a potential for high vapor concentration or a spill? q1->q3 No resp_no No Respiratory Protection Required (Standard Ventilation) q2->resp_no Yes resp_yes Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges q2->resp_yes No sapr Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) - for large spills or in poorly ventilated areas q3->resp_yes No q3->sapr Yes

PPE Selection Flowchart for Allyl Isobutyrate

Types of Respiratory Protection:

  • Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges: This is the standard level of respiratory protection for handling volatile organic compounds like Allyl isobutyrate in a laboratory setting with adequate ventilation.[3] Ensure the respirator is properly fit-tested.

  • Powered Air-Purifying Respirator (PAPR): Offers a higher level of protection and may be more comfortable for extended use.

  • Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): Required for emergency situations such as large spills or when working in poorly ventilated areas where the concentration of vapors may exceed the capacity of air-purifying cartridges.

Cartridge Change Schedule: It is crucial to establish a cartridge change schedule based on the frequency and duration of use, the concentration of the contaminant, and the manufacturer's recommendations. Do not rely on odor detection as an indicator for cartridge saturation.

Protective Clothing: A Barrier Against Contamination

A chemically resistant lab coat is the minimum requirement for any work with Allyl isobutyrate. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and decisive action is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including a respirator with organic vapor cartridges, chemical splash goggles, a face shield, and appropriate gloves.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain and absorb the liquid.[5]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • For Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal of Allyl isobutyrate and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste Allyl isobutyrate and solutions containing it in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste bag or container.[6]

Disposal Protocol:

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "Allyl isobutyrate," and the associated hazards (e.g., Flammable, Irritant).

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Never dispose of Allyl isobutyrate or contaminated materials down the drain or in the regular trash.[7]

By adhering to these comprehensive guidelines, you can confidently and safely handle Allyl isobutyrate, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Glove University. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). Isobutyl isobutyrate. Retrieved from [Link]

  • Perfumer's Apprentice. (2025, September 24). Safety Data Sheet - Allyl Caproate. Retrieved from [Link]

  • PubChem. (n.d.). Allyl isobutyrate. Retrieved from [Link]

  • The University of California, Riverside. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. Retrieved from [Link]

  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • PubChem. (n.d.). Allyl isobutyrate. Retrieved from [Link]

  • New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isobutyl Isobutyrate. Retrieved from [Link]

  • The University of California, Riverside. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. Retrieved from [Link]

  • Ontario Ministry of Labour, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. Retrieved from [Link]

  • Gempler's. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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